molecular formula C22H18N2O5 B15588490 (+)-Biotin-PEG10-OH

(+)-Biotin-PEG10-OH

Numéro de catalogue: B15588490
Poids moléculaire: 390.4 g/mol
Clé InChI: GYZZRJRJYVMXNS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(+)-Biotin-PEG10-OH is a useful research compound. Its molecular formula is C22H18N2O5 and its molecular weight is 390.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-[[4-[(2-methoxybenzoyl)amino]benzoyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O5/c1-29-19-9-5-3-7-17(19)21(26)23-15-12-10-14(11-13-15)20(25)24-18-8-4-2-6-16(18)22(27)28/h2-13H,1H3,(H,23,26)(H,24,25)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYZZRJRJYVMXNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(+)-Biotin-PEG10-OH chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (+)-Biotin-PEG10-OH

Introduction

This compound is a heterobifunctional chemical linker meticulously designed for applications in biotechnology, pharmaceutical research, and drug development.[1] This molecule integrates three key functional components: a high-affinity (+)-biotin headgroup, a hydrophilic 10-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal hydroxyl (-OH) group. The biotin (B1667282) moiety provides a highly specific binding target for avidin (B1170675) and streptavidin, forming one of the strongest known non-covalent biological interactions.[2] The PEG spacer enhances aqueous solubility, improves the pharmacokinetic profile of conjugates, and provides a flexible arm to minimize steric hindrance.[3] The terminal hydroxyl group serves as a versatile chemical handle for further modification and conjugation to a wide array of molecules. This guide provides a comprehensive overview of its chemical structure, properties, applications, and key experimental considerations for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

This compound is composed of a biotin molecule linked via a stable amide bond to a discrete PEG chain containing ten ethylene (B1197577) oxide units, which terminates in a primary alcohol.

Data Presentation: Physicochemical Properties

The key quantitative properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₃₀H₅₇N₃O₁₂S[4]
Molecular Weight 683.85 g/mol [4]
Appearance White to off-white waxy solid or semi-solid[4][5]
Purity Typically ≥95%
Solubility Soluble in water, aqueous buffers, Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Chloroform, and Methylene Chloride.[6]
Less soluble in alcohols and Toluene.[6]
Insoluble in Ether.[6]
Storage Conditions Store at -20°C for long-term preservation. Keep in a dry environment and protect from light. Avoid repeated freeze-thaw cycles.[4][6]

Core Functionalities and Mechanism of Action

The utility of this compound stems from the distinct roles of its constituent parts.

  • Biotin Moiety : This vitamin B7 molecule binds to avidin and streptavidin with exceptionally high affinity (Kd ≈ 10⁻¹⁵ M), a bond that is rapid to form and stable against most extremes of pH, organic solvents, and denaturing agents.[2][7] This interaction is the cornerstone of its use in affinity-based detection, purification, and targeting systems.[8]

  • PEG10 Spacer : The polyethylene glycol chain is a flexible, hydrophilic polymer. Its presence significantly increases the water solubility of the molecule and any conjugate it is attached to.[3][9] This PEG spacer reduces non-specific protein binding, can decrease the immunogenicity of the conjugated molecule, and provides a "stealth" effect that can prolong circulation half-life in vivo.[3] The length of the spacer arm also mitigates steric hindrance, allowing the biotin group to efficiently access the binding pockets of avidin or streptavidin.[10]

  • Terminal Hydroxyl (-OH) Group : The hydroxyl group is a chemically versatile functional group. While less reactive than other functional groups, it can be readily activated or converted into more reactive moieties (e.g., tosylates, mesylates, NHS esters, or aldehydes) to facilitate covalent conjugation to proteins, nanoparticles, or other molecules of interest.[11][12]

G mol This compound Biotin PEG10 Spacer Hydroxyl biotin_func High-Affinity Binding mol:biotin->biotin_func enables peg_func Solubility & Spacing mol:peg->peg_func provides oh_func Further Conjugation mol:oh->oh_func allows for avidin Avidin / Streptavidin biotin_func->avidin to molecule Target Molecule (Protein, Drug, etc.) oh_func->molecule to

Figure 1. Logical diagram of the core functionalities of this compound.

Key Applications in Research and Drug Development

Targeted Drug Delivery

Biotin-PEG linkers are extensively used to create targeted drug delivery systems. The biotin acts as a ligand to target cells that overexpress biotin receptors or transporters. The PEG linker improves the solubility and circulation time of the drug or nanocarrier.

G A 1. Activate -OH group of This compound B 2. Conjugate activated linker to Drug or Nanoparticle A->B C 3. Administer Biotinylated Drug Conjugate In Vivo B->C D 4. Biotin moiety targets and binds to receptors on cancer cell surface C->D E 5. Receptor-mediated endocytosis D->E F 6. Intracellular release of therapeutic payload E->F

Figure 2. Experimental workflow for biotin-mediated targeted drug delivery.

Immunoassays

The biotin-streptavidin system is a cornerstone of modern immunoassays like ELISA (Enzyme-Linked Immunosorbent Assay) for signal amplification and detection.[13] A biotinylated detection antibody, when bound to its target, can be detected by an enzyme-conjugated streptavidin, leading to a highly sensitive assay.

G A 1. Immobilize Capture Antibody on microplate well B 2. Add Sample (Antigen binds to Capture Ab) A->B C 3. Add Biotinylated Detection Antibody B->C D 4. Add Streptavidin-HRP (or other enzyme) Conjugate C->D E 5. Add Substrate (e.g., TMB) D->E F 6. Measure Signal (Color development) E->F

Figure 3. Workflow of a biotin-streptavidin based sandwich ELISA.

Experimental Protocols

The following are generalized protocols that serve as a starting point. Researchers must optimize conditions such as buffer composition, pH, reaction times, and molar ratios for their specific applications.

Protocol 1: General Procedure for Activation of -OH and Conjugation to Protein Amines

This two-step protocol first activates the terminal hydroxyl group to an N-hydroxysuccinimide (NHS) ester, which can then react with primary amines on a target protein.

A. Activation of the Hydroxyl Group (Conversion to NHS Ester via Succinimidyl Carbonate)

  • Dissolution : Dissolve this compound and a molar excess (e.g., 1.5 equivalents) of disuccinimidyl carbonate (DSC) in a dry, aprotic solvent like acetonitrile (B52724) or anhydrous DMF.

  • Base Addition : Add a non-nucleophilic base, such as triethylamine (B128534) or DIPEA (1.5-2.0 equivalents), to the solution to catalyze the reaction.

  • Reaction : Allow the reaction to proceed at room temperature for 4-12 hours under an inert atmosphere (e.g., argon or nitrogen).

  • Monitoring : Monitor the reaction progress using a suitable technique like TLC or LC-MS to confirm the formation of Biotin-PEG10-NHS ester.

  • Purification : Once complete, the activated product can be purified, often by precipitation in cold diethyl ether, followed by drying under vacuum. The activated NHS ester is moisture-sensitive and should be used immediately.[14]

B. Conjugation to Protein

  • Buffer Preparation : Prepare the protein in an amine-free buffer at pH 7.2-8.0, such as Phosphate-Buffered Saline (PBS). Buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they will compete with the reaction.[14]

  • Reagent Preparation : Immediately before use, dissolve the freshly prepared Biotin-PEG10-NHS ester in a small amount of an organic solvent like DMSO or DMF.[14][15]

  • Reaction : Add a 10- to 20-fold molar excess of the dissolved NHS-ester solution to the protein solution. The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.[14]

  • Incubation : Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[7][15]

  • Quenching : Stop the reaction by adding a quenching buffer containing primary amines, such as Tris-HCl, to a final concentration of ~50 mM.

  • Purification : Remove unreacted biotinylation reagent and byproducts by desalting, dialysis, or size-exclusion chromatography.[15]

  • Storage : Store the resulting biotinylated protein under conditions optimal for its stability.

Protocol 2: General Procedure for a Biotin-Streptavidin Sandwich ELISA

This protocol outlines the key steps for a typical colorimetric sandwich ELISA.[16][17]

  • Plate Coating : Dilute the capture antibody in a coating buffer (e.g., 50 mM carbonate-bicarbonate, pH 9.6) and add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.[16]

  • Washing : Aspirate the coating solution and wash the plate 3-5 times with 300 µL per well of a wash buffer (e.g., PBS with 0.05% Tween-20).[16]

  • Blocking : Add 300 µL per well of a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding. Incubate for 1-2 hours at room temperature.[16]

  • Sample Incubation : Wash the plate as in step 2. Add 100 µL of standards and samples to the appropriate wells and incubate for 2 hours at room temperature.

  • Detection Antibody : Wash the plate. Add 100 µL of the biotinylated detection antibody, diluted in blocking buffer, to each well. Incubate for 1-2 hours at room temperature.

  • Streptavidin-Enzyme Conjugate : Wash the plate. Add 100 µL of Streptavidin-HRP (or another enzyme conjugate), diluted in blocking buffer, to each well. Incubate for 20-30 minutes at room temperature, protected from light.[16]

  • Substrate Development : Wash the plate. Add 100 µL of a colorimetric substrate (e.g., TMB) to each well. Incubate at room temperature in the dark until sufficient color develops (typically 15-30 minutes).[18]

  • Stopping the Reaction : Add 50 µL of a stop solution (e.g., 2 N H₂SO₄) to each well to quench the reaction.[18]

  • Data Acquisition : Read the absorbance of each well on a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).

Critical Experimental Considerations

Biotin Interference in Immunoassays

A significant challenge in clinical diagnostics is interference from high concentrations of exogenous biotin, often from over-the-counter supplements. Excess free biotin in a patient sample can saturate the streptavidin binding sites on the solid phase, leading to erroneous results.[19][20][21]

  • Competitive Assays : Used for small molecules (e.g., T4, cortisol). Free biotin blocks the binding of the biotinylated antibody-analyte complex to the streptavidin-coated surface. This leads to a falsely low signal, which, due to the inverse relationship between signal and concentration in competitive assays, results in a falsely elevated analyte concentration.[22][23]

  • Non-Competitive (Sandwich) Assays : Used for large molecules (e.g., TSH, troponin). Free biotin prevents the biotinylated antibody-antigen "sandwich" from binding to the streptavidin surface. This leads to a falsely low signal and a falsely low reported analyte concentration.[22][23]

G Mechanism of Biotin Interference in Immunoassays cluster_0 Non-Competitive (Sandwich) Assay cluster_1 Competitive Assay A1 Excess free Biotin in sample saturates Streptavidin sites A2 Biotinylated Ab-Analyte complex cannot bind to the solid phase A1->A2 A3 Reduced Signal A2->A3 A4 Falsely LOW Result A3->A4 B1 Excess free Biotin in sample saturates Streptavidin sites B2 Biotinylated Ab-Labeled Analyte complex cannot bind B1->B2 B3 Reduced Signal B2->B3 B4 Falsely HIGH Result (Signal is inversely proportional to concentration) B3->B4

Figure 4. Logical flow of biotin interference in sandwich and competitive immunoassays.

In Vivo Stability of Biotin-Protein Conjugates

For drug development and pharmacokinetic studies, the stability of the entire conjugate is critical. Research has shown that biotin-protein bonds formed by many common biotinylation reagents are susceptible to hydrolysis by factors present in human plasma.[24] This can lead to the premature release of the biotin tag from the therapeutic molecule, compromising its targeting ability and potentially complicating the interpretation of in vivo data.[24][25] The amide bond linking the biotin to the PEG spacer in this compound is generally stable, but the stability of the bond formed between the activated linker and the target molecule must be carefully evaluated for any in vivo application.

References

An In-depth Technical Guide to (+)-Biotin-PEG10-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, (+)-Biotin-PEG10-OH is a versatile heterobifunctional linker that plays a crucial role in a variety of biomedical research applications. This guide provides a comprehensive overview of its chemical properties, core applications, and detailed experimental protocols, presenting a technical resource for its effective utilization.

Core Concepts and Applications

This compound is a chemical tool that incorporates three key components: a biotin (B1667282) moiety, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a terminal hydroxyl group. The biotin component provides a high-affinity binding handle for streptavidin and avidin, a cornerstone of many biochemical assays. The PEG spacer, consisting of 10 ethylene (B1197577) glycol units, increases the molecule's solubility in aqueous solutions and provides a flexible arm that minimizes steric hindrance between conjugated molecules.[1][2] The terminal hydroxyl group offers a reactive site for further chemical modification and conjugation to other molecules of interest.

The unique structure of this compound makes it particularly valuable in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[3][4] PROTACs are novel therapeutic modalities designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[3] In this context, the biotin-PEG linker can be used to connect a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase, initiating the process of protein degradation.[3][4]

Beyond PROTACs, its applications extend to:

  • Bioconjugation: The hydroxyl group can be activated or modified to react with various functional groups on proteins, peptides, antibodies, or other biomolecules, enabling their biotinylation.[5]

  • Drug Delivery: The PEGylated nature of the linker can improve the pharmacokinetic properties of conjugated drugs, enhancing their solubility and stability.[]

  • Diagnostic Tools: The strong and specific biotin-streptavidin interaction is leveraged in numerous diagnostic assays, including ELISA, Western blotting, and affinity chromatography for detection and purification.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.

PropertyValueReference(s)
Molecular Formula C30H57N3O12S[3][7]
Molecular Weight 683.85 g/mol [3][7]
Appearance Waxy Solid / White to off-white solid[7][8]
Purity ≥95% or ≥97%[7][9]
Solubility Soluble in water, DMSO, DMF, chloroform.[][8][10]
Storage Conditions Store at -20°C for long-term storage, protect from light.[][7][11]

Experimental Protocols

The following are detailed methodologies for key experiments involving biotin-PEG linkers. While these protocols are illustrative, optimization for specific applications is highly recommended.

Protocol 1: Biotinylation of a Protein using a Biotin-PEG-OH Linker

This protocol outlines the general steps for conjugating a biotin-PEG-OH linker to a protein. The hydroxyl group of the linker must first be activated to a more reactive species, such as an N-hydroxysuccinimide (NHS) ester, which can then react with primary amines on the protein.

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC) or similar activating agent

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Activation of Biotin-PEG10-OH:

    • Dissolve this compound and a molar excess (typically 1.2 equivalents) of DSC in anhydrous DMSO or DMF.

    • Add a catalytic amount of an organic base (e.g., triethylamine).

    • Allow the reaction to proceed at room temperature for 1-4 hours to form the NHS-activated Biotin-PEG10 linker.

  • Protein Preparation:

    • Ensure the protein solution is at an appropriate concentration (typically 1-10 mg/mL) in an amine-free buffer at a pH of 7.2-8.5.

  • Biotinylation Reaction:

    • Add the activated Biotin-PEG10-NHS ester solution to the protein solution. The molar ratio of the biotin reagent to the protein will determine the degree of labeling and should be optimized. A starting point is a 20-fold molar excess.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[12]

  • Quenching:

    • Add the quenching buffer to the reaction mixture to stop the reaction by consuming any unreacted NHS-ester. Incubate for 15-30 minutes at room temperature.[12]

  • Purification:

    • Remove the excess, unreacted biotinylation reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).

Protocol 2: Streptavidin Pull-Down Assay for Biotinylated Proteins

This protocol describes the enrichment of a biotinylated protein and its interacting partners from a complex mixture using streptavidin-coated beads.

Materials:

  • Cell lysate or protein mixture containing the biotinylated protein of interest.

  • Streptavidin-coated magnetic beads or agarose (B213101) resin.

  • Binding/Wash Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease inhibitors).

  • Elution Buffer (e.g., SDS-PAGE sample buffer or a high concentration of free biotin solution).

Procedure:

  • Bead Preparation:

    • Resuspend the streptavidin beads in the binding/wash buffer.

    • Wash the beads two to three times with the binding/wash buffer, using a magnetic stand or centrifugation to separate the beads from the supernatant.

  • Binding of Biotinylated Protein:

    • Add the cell lysate or protein mixture to the washed streptavidin beads.

    • Incubate for 1-2 hours at 4°C on a rotator to allow the biotinylated protein to bind to the streptavidin.[13]

  • Washing:

    • Separate the beads from the lysate.

    • Wash the beads three to five times with ice-cold binding/wash buffer to remove non-specifically bound proteins.[13]

  • Elution:

    • To elute the bound proteins, resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes.

    • Alternatively, for non-denaturing elution, incubate the beads with an excess of free biotin (e.g., 2-10 mM) in a suitable buffer for 30-60 minutes at room temperature.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE and analyze by Coomassie staining, silver staining, or Western blotting.

Visualizing the PROTAC Mechanism

The following diagram illustrates the general mechanism of action for a PROTAC that utilizes a biotin-PEG linker. This conceptual workflow highlights how the linker brings a target protein and an E3 ligase into proximity to induce ubiquitination and subsequent degradation.

PROTAC_Mechanism cluster_0 PROTAC Molecule cluster_1 Cellular Machinery Target_Ligand Target Protein Ligand Biotin_PEG_Linker This compound (Linker) Target_Ligand->Biotin_PEG_Linker Target_Protein Target Protein of Interest (POI) Target_Ligand->Target_Protein Binds E3_Ligase_Ligand E3 Ligase Ligand Biotin_PEG_Linker->E3_Ligase_Ligand E3_Ligase E3 Ubiquitin Ligase E3_Ligase_Ligand->E3_Ligase Recruits Proteasome Proteasome Target_Protein->Proteasome Degradation Ubiquitin Ubiquitin E3_Ligase->Ubiquitin Transfers Ubiquitin->Target_Protein Polyubiquitination

Caption: General workflow of a PROTAC utilizing a Biotin-PEG linker.

This in-depth guide provides a solid foundation for understanding and utilizing this compound in various research and development contexts. By leveraging its unique properties and applying robust experimental protocols, researchers can effectively advance their work in bioconjugation, drug delivery, and targeted protein degradation.

References

An In-depth Technical Guide to (+)-Biotin-PEG10-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the properties and applications of bioconjugation reagents is paramount. (+)-Biotin-PEG10-OH is a high-purity biotinylation reagent that contains a 10-unit polyethylene (B3416737) glycol (PEG) spacer arm. This hydrophilic spacer enhances solubility and minimizes steric hindrance, making it a versatile tool in various biological applications.

Core Molecular Data

The fundamental chemical and physical properties of this compound are summarized below. These details are crucial for accurate experimental design and data interpretation.

PropertyValueCitation
Molecular Weight 683.85 g/mol [1]
Molecular Formula C30H57N3O12S[1]
Appearance Waxy Solid
Storage Store at -20°C, protect from light.[1]

Applications in Research and Drug Development

This compound is a heterobifunctional linker, with a biotin (B1667282) group at one end and a hydroxyl group at the other. The biotin moiety provides a strong and specific binding site for avidin (B1170675) and streptavidin, which is leveraged in numerous applications. The terminal hydroxyl group can be further functionalized for covalent attachment to various molecules.

Key application areas include:

  • PROTACs: It serves as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are novel therapeutic agents that utilize the cell's own ubiquitin-proteasome system to degrade target proteins.[1]

  • Bioconjugation: The process of attaching biotin to molecules like proteins, antibodies, or nucleic acids.[2][] This labeling allows for sensitive detection and purification.[]

  • Drug Delivery: The PEG spacer can improve the pharmacokinetic properties of drug conjugates.[2]

  • Diagnostic Tools: Used in the development of various assays, including ELISAs and Western blotting, for the detection of specific analytes.[2]

  • Surface Modification: Immobilization of biotinylated molecules onto streptavidin-coated surfaces for applications in biosensors and microarrays.

Experimental Protocols

A common application of biotin-PEG linkers is the biotinylation of a target protein for use in pull-down assays to identify interacting partners. The following is a representative protocol.

Protocol: Biotinylation of a Target Protein and Streptavidin Bead Pull-Down Assay

Objective: To biotinylate a purified protein in vitro and use it as "bait" to capture interacting "prey" proteins from a cell lysate.

Materials:

  • Purified "bait" protein in an amine-free buffer (e.g., PBS, pH 7.4).

  • Biotin-PEG-NHS ester (The hydroxyl group of this compound would first need to be activated to an NHS ester for reaction with primary amines).

  • Cell lysate containing "prey" proteins.

  • Streptavidin-conjugated magnetic beads.[4][5]

  • Wash buffers (e.g., PBS with 0.1% Tween-20).

  • Elution buffer (e.g., SDS-PAGE sample buffer).

Methodology:

  • Protein Biotinylation:

    • Dissolve the purified protein in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.[6] Buffers containing primary amines like Tris must be avoided.[7]

    • Prepare a stock solution of the Biotin-PEG-NHS ester in an organic solvent like DMSO or DMF.[6]

    • Add a 20-fold molar excess of the biotin reagent to the protein solution.[6]

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[6]

    • Remove excess, unreacted biotin reagent using a desalting column or dialysis.[6]

  • Binding of Biotinylated Bait to Streptavidin Beads:

    • Resuspend the streptavidin magnetic beads and wash them three times with a binding/wash buffer.[5]

    • Add the biotinylated "bait" protein to the equilibrated beads and incubate for at least 30 minutes at room temperature with gentle rotation.[5]

    • Pellet the beads using a magnetic rack and discard the supernatant.[5]

    • Wash the beads with the binding/wash buffer to remove any unbound "bait" protein.[5]

  • Pull-Down of Interacting Proteins:

    • Incubate the beads with the cell lysate for 1-2 hours at 4°C with gentle rotation.

    • Pellet the beads and discard the supernatant.

    • Wash the beads extensively with wash buffer to remove non-specific binding proteins.

    • Elute the captured proteins by resuspending the beads in SDS-PAGE sample buffer and heating.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the suspected interacting protein, or by mass spectrometry for the identification of unknown interactors.

Visualizing the Workflow

The following diagram illustrates the key steps in a typical pull-down assay using a biotinylated protein.

PullDownAssay cluster_0 Step 1: Biotinylation cluster_1 Step 2: Immobilization cluster_2 Step 3: Pull-Down cluster_3 Step 4: Analysis Bait Bait Protein BiotinylatedBait Biotinylated Bait Protein Bait->BiotinylatedBait Reaction BiotinPEG (+)-Biotin-PEG10-NHS BiotinPEG->BiotinylatedBait StreptavidinBead Streptavidin Bead ImmobilizedBait Immobilized Bait BiotinylatedBait->ImmobilizedBait Binding StreptavidinBead->ImmobilizedBait Complex Bait-Prey Complex on Bead ImmobilizedBait->Complex CellLysate Cell Lysate (Prey Proteins) CellLysate->Complex Incubation Analysis Elution & Analysis (Western Blot / Mass Spec) Complex->Analysis Wash & Elute

References

An In-Depth Technical Guide to (+)-Biotin-PEG10-OH: Spacer Arm Length, Flexibility, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Biotin-PEG10-OH is a heterobifunctional linker molecule integral to modern bioconjugation, drug delivery, and diagnostic development. This guide provides a comprehensive technical overview of its core attributes, including the precise length and flexibility of its spacer arm, and details its application in key experimental protocols.

Core Physicochemical Properties

The structure of this compound comprises three key functional components: a biotin (B1667282) moiety for high-affinity binding to streptavidin and avidin, a 10-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal hydroxyl group for conjugation.

PropertyValueSource(s)
Molecular Formula C30H57N3O12S[1][2][3]
Molecular Weight 683.85 g/mol [1][2][3]
Spacer Arm Composition 10 ethylene (B1197577) glycol units[1]
Approximate Spacer Arm Length ~4 nm
Appearance Waxy Solid[4]
Solubility Soluble in water, aqueous buffers, DMSO, and DMF.[5]
Storage Conditions -20°C for long-term storage, protect from moisture.[5]

The PEG10 Spacer Arm: Length and Flexibility

The 10-unit polyethylene glycol (PEG) spacer is a defining feature of this compound, granting it advantageous properties for a range of applications.

Length: The extended PEG10 chain provides a significant spacer length of approximately 40 angstroms (4 nm). This substantial distance between the biotin and the conjugated molecule is critical for overcoming steric hindrance, allowing the biotin group to efficiently bind to the deep biotin-binding pocket of streptavidin or avidin.

Flexibility: The ether linkages within the PEG chain allow for considerable rotational freedom, rendering the spacer highly flexible. This flexibility is crucial in biological systems, as it enables the biotinylated molecule to adopt multiple conformations, facilitating optimal orientation for binding events. This dynamic nature helps to reduce non-specific interactions and improves the accessibility of the biotin moiety.

Hydrophilicity: The repeating ethylene glycol units are hydrophilic, imparting excellent water solubility to the entire conjugate. This is particularly beneficial when working with hydrophobic biomolecules, preventing aggregation and improving their handling in aqueous buffers.

Key Applications and Experimental Protocols

The unique properties of this compound make it a versatile tool in various research and development areas, including its use as a PROTAC (Proteolysis Targeting Chimera) linker, in targeted drug delivery, and for the functionalization of biosensor surfaces.[2][6][7]

Experimental Protocol 1: Conjugation of this compound to a Carboxyl-Containing Protein via EDC/NHS Chemistry

This protocol describes the covalent attachment of the hydroxyl-terminated this compound to a protein containing accessible carboxyl groups (e.g., on aspartic or glutamic acid residues) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Materials:

  • This compound

  • Protein with accessible carboxyl groups

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the Coupling Buffer at a concentration of 1-10 mg/mL.

  • Activation of this compound: a. Dissolve this compound in the Activation Buffer. b. Add a 1.2-fold molar excess of EDC and NHS to the this compound solution. c. Incubate the mixture for 15-30 minutes at room temperature to form the NHS-ester activated Biotin-PEG10.

  • Conjugation to Protein: a. Immediately add the activated Biotin-PEG10 solution to the protein solution. A 10- to 20-fold molar excess of the activated linker over the protein is a common starting point, but this should be optimized for the specific protein. b. Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction: Add the Quenching Buffer to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature to quench any unreacted NHS-ester.

  • Purification: Remove excess, unreacted biotinylation reagent and byproducts by size exclusion chromatography using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

  • Characterization: Confirm the extent of biotinylation using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or mass spectrometry.

Experimental Protocol 2: Immobilization of a Biotinylated Ligand on a Streptavidin-Coated Biosensor Surface for Surface Plasmon Resonance (SPR)

This protocol outlines the immobilization of a molecule previously conjugated with this compound onto a streptavidin-coated sensor chip for biomolecular interaction analysis.[8]

Materials:

  • Biotinylated ligand (prepared as in Protocol 1 or similar)

  • Streptavidin-coated SPR sensor chip

  • Running Buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Regeneration Solution (e.g., 10 mM Glycine-HCl, pH 1.5)

Procedure:

  • System Preparation: Equilibrate the SPR instrument with Running Buffer until a stable baseline is achieved.

  • Surface Conditioning: Perform one or two injections of the Regeneration Solution to remove any loosely bound material from the streptavidin surface.

  • Ligand Immobilization: a. Dilute the biotinylated ligand in Running Buffer to a suitable concentration (typically in the low nanomolar to micromolar range, to be optimized). b. Inject the diluted biotinylated ligand over the streptavidin-coated sensor surface at a defined flow rate (e.g., 10 µL/min) until the desired immobilization level (measured in Response Units, RU) is reached. The high affinity of the biotin-streptavidin interaction results in stable capture.

  • Washing: Wash the sensor surface with Running Buffer to remove any non-specifically bound ligand.

  • Analyte Binding Analysis: a. Inject a series of concentrations of the analyte of interest over the immobilized ligand surface and a reference surface. b. Monitor the association and dissociation phases in real-time.

  • Surface Regeneration (if necessary and possible): Inject the Regeneration Solution to dissociate the analyte from the immobilized ligand, preparing the surface for the next analyte injection. Note that the biotin-streptavidin interaction is generally considered irreversible under non-denaturing conditions.

Visualizing Workflows and Pathways

PROTAC Mechanism of Action

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound can serve as a component of a PROTAC linker, connecting a ligand for the target protein to a ligand for the E3 ligase, with the biotin moiety acting as a versatile handle for purification or detection.

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Degradation PROTAC PROTAC (Biotin-PEG10-Linker) POI Protein of Interest (Target) PROTAC->POI Binds Target E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits E3 Ternary_Complex POI-PROTAC-E3 Complex Ubiquitinated_POI Ubiquitinated POI Ternary_Complex->Ubiquitinated_POI E2 Ligase transfers Ub PROTAC_recycled PROTAC (Recycled) Ternary_Complex->PROTAC_recycled Dissociation Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Workflow of PROTAC-mediated protein degradation.

Experimental Workflow: Bioconjugation and Purification

The following diagram illustrates the general workflow for conjugating this compound to a protein and the subsequent purification of the biotinylated product.

Bioconjugation_Workflow Start Start: Protein & this compound Activation Activate Biotin-PEG10-OH (e.g., with EDC/NHS) Start->Activation Conjugation Conjugation Reaction (Formation of Amide Bond) Activation->Conjugation Quenching Quench Reaction (e.g., with Tris or Hydroxylamine) Conjugation->Quenching Purification Purification (Size Exclusion Chromatography or Dialysis) Quenching->Purification Final_Product Purified Biotinylated Protein Purification->Final_Product

Caption: General workflow for protein biotinylation.

Conclusion

This compound is a powerful and versatile reagent for bioconjugation. Its well-defined spacer length, inherent flexibility, and hydrophilicity make it an ideal choice for applications requiring efficient biotin-streptavidin binding while minimizing steric hindrance and non-specific interactions. The terminal hydroxyl group allows for flexible conjugation strategies, particularly to carboxyl-containing molecules, further expanding its utility in the development of advanced diagnostics, targeted therapeutics, and novel research tools.

References

Technical Guide: Solubility and Applications of (+)-Biotin-PEG10-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of (+)-Biotin-PEG10-OH, a heterobifunctional linker commonly utilized in bioconjugation, drug delivery, and diagnostic assay development. Understanding the solubility of this reagent in various solvents is critical for its effective use in experimental design and for the successful formulation of biotinylated molecules. This document outlines qualitative and quantitative solubility data, provides a general experimental protocol for solubility determination, and illustrates a typical workflow involving this versatile linker.

Core Properties of this compound

This compound is a molecule that incorporates a biotin (B1667282) moiety, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer with 10 ethylene (B1197577) glycol units, and a terminal hydroxyl group. The biotin component provides high-affinity binding to avidin (B1170675) and streptavidin, making it an invaluable tool for labeling and purification. The PEG spacer enhances water solubility, reduces steric hindrance, and minimizes non-specific binding of the conjugated molecule. The terminal hydroxyl group can be further functionalized for covalent attachment to various substrates or molecules.

Solubility Profile

SolventSolubilityConcentrationNotes
Water & Aqueous BuffersSoluble[1][2]10 mg/mL[3]The hydrophilic PEG chain imparts excellent water solubility.
Dimethyl Sulfoxide (DMSO)Soluble[1][2]10 mg/mL[3]A common solvent for preparing stock solutions.
Dimethylformamide (DMF)Soluble[1][2]-Another suitable solvent for stock solutions.
ChloroformSoluble[1]10 mg/mL[3]Soluble in this chlorinated solvent.
Methylene ChlorideSoluble[1]-Soluble in this chlorinated solvent.
Alcohols (e.g., Ethanol, Methanol)Less Soluble[1]-Solubility is limited in alcoholic solvents.
TolueneLess Soluble[1]-Exhibits poor solubility in non-polar aromatic solvents.
EtherNot Soluble[1]-Generally considered insoluble in ether.

Note: The quantitative value of 10 mg/mL is reported for a range of Biotin-PEG-OH molecular weights and should be considered as a general guideline for this compound.[3] Empirical determination is recommended for specific applications.

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

For applications requiring precise knowledge of solubility, the shake-flask method is a reliable and widely used technique to determine the equilibrium solubility of a compound in a specific solvent.

Objective: To determine the saturation concentration of this compound in a chosen solvent at a controlled temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., water, DMSO, ethanol)

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD) or other quantitative analytical instrumentation

  • Volumetric flasks and pipettes for standard preparation

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the solvent. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to shake for a sufficient period (typically 24-72 hours) to reach equilibrium. Visual inspection should confirm the presence of undissolved solid.

  • Phase Separation: After equilibration, remove the vial and let it stand to allow the solid to settle. To effectively separate the saturated solution from the excess solid, centrifuge the vial at a high speed.

  • Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. Attach a syringe filter to the syringe and filter the solution into a clean vial. This step is crucial to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions using a validated HPLC method to generate a calibration curve.

    • Analyze the filtered supernatant sample using the same HPLC method.

    • Determine the concentration of this compound in the sample by interpolating from the calibration curve.

Data Reporting:

The solubility is reported as the concentration of the saturated solution, typically in mg/mL or mol/L, at the specified temperature.

Common Experimental Workflow: Protein Biotinylation and Purification

A primary application of this compound is the biotinylation of proteins and other biomolecules. The following diagram illustrates a typical workflow for this process.

experimental_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_purification Purification & Analysis cluster_application Application BiotinPEG This compound Activation Activation of -OH group BiotinPEG->Activation Activating Agent (e.g., NHS, CDI) TargetProtein Target Protein Coupling Coupling Reaction TargetProtein->Coupling Activation->Coupling Purification Purification of Biotinylated Protein Coupling->Purification Removal of excess reagents Analysis Analysis (e.g., SDS-PAGE, Mass Spectrometry) Purification->Analysis Characterization Binding Binding to Streptavidin Analysis->Binding

References

The Strategic Advantage of PEG10 Spacers in Biotinylation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of biotin (B1667282) to proteins and other macromolecules is a cornerstone technique in life sciences, enabling a myriad of applications from affinity purification to targeted drug delivery. The immense strength and specificity of the biotin-streptavidin interaction provide a robust tool for molecular recognition. However, the efficiency and efficacy of this interaction can be significantly hampered by steric hindrance. The introduction of a polyethylene (B3416737) glycol (PEG) spacer arm, particularly a 10-unit PEG chain (PEG10), between the biotin molecule and the target molecule has emerged as a critical strategy to overcome these limitations. This in-depth technical guide elucidates the pivotal role of the PEG10 spacer in biotinylation, providing researchers with the necessary knowledge to optimize their experimental designs.

The Core Principle: Overcoming Steric Hindrance and Enhancing Accessibility

The binding pocket for biotin on streptavidin is located deep within the protein's structure. When biotin is directly attached to a large macromolecule, the sheer size and complex folding of the molecule can physically obstruct the biotin from accessing this binding pocket. This phenomenon, known as steric hindrance, can dramatically reduce the efficiency of the biotin-streptavidin interaction, leading to weak signals in assays and inefficient purification.

A PEG10 spacer arm introduces a flexible, hydrophilic linker that extends the biotin moiety away from the surface of the conjugated molecule. This increased distance minimizes the steric clashes and allows the biotin to more freely access the binding site on streptavidin, thereby significantly enhancing the binding efficiency.

Key Advantages of Employing a PEG10 Spacer

The incorporation of a PEG10 spacer in biotinylation reagents offers a multitude of benefits beyond simply mitigating steric hindrance:

  • Increased Hydrophilicity and Solubility: PEG is a highly hydrophilic polymer. Its inclusion in a biotinylation reagent increases the overall water solubility of the resulting conjugate.[1] This is particularly advantageous when working with proteins that are prone to aggregation, as the PEG spacer helps to keep the biotinylated protein in solution.[1]

  • Improved Biocompatibility and Reduced Immunogenicity: PEG is well-known for its "stealth" properties, reducing the recognition of the conjugated molecule by the immune system. This makes PEGylated biotin conjugates particularly suitable for in vivo applications, such as targeted drug delivery, by increasing their circulation time and reducing potential immunogenic responses.

  • Enhanced Assay Sensitivity: By facilitating a more efficient interaction between biotin and streptavidin, the PEG10 spacer leads to a significant amplification of the signal in various assays. In enzyme-linked immunosorbent assays (ELISAs), for instance, the use of biotinylated detection antibodies with a long spacer arm can result in a stronger signal and a lower limit of detection.

  • Flexibility and Optimization: The length of the PEG spacer can be tailored to the specific application. While this guide focuses on the commonly used PEG10 spacer, longer or shorter PEG chains are available, allowing for the fine-tuning of the distance between the biotin and the target molecule to achieve optimal performance.

Quantitative Data Summary

The following tables summarize quantitative data from various studies, highlighting the impact of spacer arms on biotin-streptavidin interactions and assay performance.

ParameterNo SpacerShort Spacer (e.g., LC-Biotin)Long Spacer (e.g., PEG10/LC-LC-Biotin)Reference
Relative HRP-Streptavidin Binding LowerIntermediateHigher[2]
ELISA Signal Absorbance LowerIntermediateHigher[2]
Biotinylation ReagentSpacer Arm Length (nm)Effect on Dose-Response Curve in Biotin AssayReference
PFP-biotin0.96Less sensitive[2]
NHS-biotin1.35Moderately sensitive[2]
Sulfo-NHS-LC-biotin2.24More sensitive[2]
NHS-LC-LC-biotin3.05Most sensitive[2]

Experimental Protocols

This section provides detailed methodologies for key experiments involving biotinylation with a PEG10 spacer.

Protocol 1: General Protein Biotinylation using NHS-PEG10-Biotin

This protocol describes the labeling of a protein with an amine-reactive N-hydroxysuccinimide (NHS) ester of biotin containing a PEG10 spacer.

Materials:

  • Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • NHS-PEG10-Biotin

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Desalting column or dialysis cassette

  • Reaction tubes

Procedure:

  • Reagent Preparation:

    • Equilibrate the NHS-PEG10-Biotin vial to room temperature before opening.

    • Immediately before use, prepare a 10 mM stock solution of NHS-PEG10-Biotin in DMSO or DMF. For example, dissolve 5.9 mg of NHS-PEG10-Biotin (MW ~589 g/mol ) in 1 mL of DMSO.

  • Biotinylation Reaction:

    • Dissolve the protein to be labeled in an amine-free buffer at a concentration of 1-10 mg/mL.

    • Calculate the required volume of the 10 mM NHS-PEG10-Biotin stock solution to achieve a desired molar excess. A 20-fold molar excess is a good starting point for antibodies.

    • Add the calculated volume of the NHS-PEG10-Biotin solution to the protein solution. The volume of the organic solvent should not exceed 10% of the total reaction volume.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Purification:

    • Remove excess, unreacted biotinylation reagent using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

  • Quantification of Biotin Incorporation (Optional):

    • The degree of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

Protocol 2: Cell Surface Protein Biotinylation

This protocol outlines the specific labeling of proteins on the surface of living cells.

Materials:

  • Adherent or suspension cells

  • Ice-cold PBS (pH 8.0)

  • Sulfo-NHS-PEG10-Biotin (membrane-impermeable)

  • Quenching buffer (e.g., PBS containing 100 mM glycine (B1666218) or Tris)

  • Lysis buffer

Procedure:

  • Cell Preparation:

    • Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture medium.

    • For adherent cells, perform all steps in the culture dish. For suspension cells, pellet the cells by centrifugation between washes.

  • Biotinylation:

    • Resuspend the cells in ice-cold PBS (pH 8.0) at a concentration of approximately 25 x 10^6 cells/mL.

    • Immediately before use, prepare a stock solution of Sulfo-NHS-PEG10-Biotin in water.

    • Add the biotinylation reagent to the cell suspension to a final concentration of 0.5-1 mg/mL.

    • Incubate the reaction on ice for 30 minutes with gentle agitation.

  • Quenching:

    • Wash the cells three times with ice-cold quenching buffer to stop the reaction and remove excess biotinylation reagent.

  • Cell Lysis:

    • Lyse the cells using a suitable lysis buffer to extract the biotinylated proteins for downstream analysis.

Protocol 3: Streptavidin Pull-Down Assay

This protocol describes the enrichment of biotinylated proteins using streptavidin-coated magnetic beads.

Materials:

  • Cell lysate containing biotinylated proteins

  • Streptavidin-coated magnetic beads

  • Binding/Wash buffer (e.g., RIPA buffer or PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer, or a solution containing a high concentration of free biotin)

  • Magnetic rack

Procedure:

  • Bead Preparation:

    • Resuspend the streptavidin magnetic beads in the vial.

    • Transfer the desired amount of beads to a new tube.

    • Place the tube on a magnetic rack to pellet the beads and discard the supernatant.

    • Wash the beads three times with the binding/wash buffer.

  • Binding:

    • Add the cell lysate containing the biotinylated proteins to the washed beads.

    • Incubate for 1-2 hours at 4°C with gentle rotation to allow for binding.

  • Washing:

    • Pellet the beads on the magnetic rack and discard the supernatant.

    • Wash the beads three to five times with the binding/wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Add the elution buffer to the beads and incubate under conditions appropriate for the chosen elution method (e.g., heat at 95-100°C for 5-10 minutes for SDS-PAGE sample buffer).

    • Pellet the beads on the magnetic rack and collect the supernatant containing the eluted biotinylated proteins.

Visualizing the Process: Diagrams and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts and workflows discussed in this guide.

G cluster_no_spacer Without Spacer cluster_with_spacer With PEG10 Spacer Protein1 Macromolecule Biotin1 Biotin Protein1->Biotin1 Direct Conjugation Streptavidin1 Streptavidin Biotin1->Streptavidin1 Steric Hindrance (Inefficient Binding) Protein2 Macromolecule PEG10 PEG10 Spacer Protein2->PEG10 Conjugation Biotin2 Biotin PEG10->Biotin2 Streptavidin2 Streptavidin Biotin2->Streptavidin2 Reduced Hindrance (Efficient Binding)

Caption: Role of PEG10 spacer in reducing steric hindrance.

G start Start: Protein Sample reagent Add NHS-PEG10-Biotin start->reagent incubation Incubate (RT or 4°C) reagent->incubation purification Purify (Desalting/Dialysis) incubation->purification end End: Biotinylated Protein purification->end

Caption: General protein biotinylation workflow.

G start Start: Cell Lysate (with Biotinylated Proteins) beads Add Streptavidin Magnetic Beads start->beads bind Incubate to Bind beads->bind wash Wash to Remove Non-specific Binders bind->wash elute Elute Bound Proteins wash->elute end End: Purified Biotinylated Proteins elute->end

Caption: Streptavidin pull-down assay workflow.

Conclusion

The use of a PEG10 spacer in biotinylation is a simple yet powerful modification that significantly enhances the utility of the biotin-streptavidin system. By extending the biotin moiety away from the surface of the target molecule, the PEG10 spacer effectively mitigates steric hindrance, leading to more efficient binding with streptavidin. This, in turn, results in increased assay sensitivity, improved purification yields, and enhanced biocompatibility for in vivo applications. For researchers and drug development professionals, understanding and implementing this strategy is crucial for obtaining reliable, high-quality data and for the successful development of novel diagnostics and therapeutics.

References

Biophysical Characteristics of (+)-Biotin-PEG10-OH: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biophysical characteristics of (+)-Biotin-PEG10-OH, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and diagnostic applications. This document outlines its chemical and physical properties, provides detailed experimental protocols for its characterization, and visualizes key experimental workflows.

Core Biophysical and Chemical Properties

This compound is a molecule that combines the high-affinity binding of biotin (B1667282) for avidin (B1170675) and streptavidin with a hydrophilic 10-unit polyethylene (B3416737) glycol (PEG) spacer, terminating in a hydroxyl group. This structure imparts unique properties crucial for its various applications.

Data Presentation: Summary of Quantitative Data

PropertyValueSource/Method
Molecular Formula C30H57N3O12SSupplier Data[1][2]
Molecular Weight 683.85 g/mol Supplier Data[1][2]
Appearance White to off-white solid or waxy solidSupplier Data
Solubility Soluble in water, chloroform, DMSO, and other aqueous buffers. Less soluble in alcohol and toluene. Insoluble in ether. A qualitative solubility of 10 mg/mL in water, chloroform, and DMSO has been reported for similar Biotin-PEG-OH compounds.[3][4]Supplier Data
Storage Conditions Long-term storage at -20°C, protected from light.[1]Supplier Data

Experimental Protocols for Characterization

The following protocols provide detailed methodologies for the characterization of this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility of this compound in an aqueous buffer.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) in a sealed vial.

    • Agitate the vial at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the suspension to pellet the undissolved solid.

    • Carefully filter the supernatant through a 0.22 µm syringe filter to obtain a clear, saturated solution.

  • Quantification:

    • Analyze the concentration of the dissolved this compound in the filtrate using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

    • Prepare a standard curve with known concentrations of this compound to accurately quantify the solubility.

  • Data Reporting:

    • Express the solubility in mg/mL or mol/L at the specified temperature and pH.

Stability Assessment in Aqueous Buffers

This protocol assesses the stability of this compound over time at different pH and temperature conditions.

Methodology:

  • Sample Preparation:

    • Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in a series of aqueous buffers with varying pH values (e.g., pH 4, 7.4, and 9).

    • Divide each solution into aliquots for analysis at different time points.

  • Incubation:

    • Store the aliquots at different temperatures (e.g., 4°C, 25°C, and 37°C).

  • Analysis:

    • At predetermined time intervals (e.g., 0, 24, 48, 72 hours, and 1 week), analyze the concentration of the intact this compound in the respective aliquots using a stability-indicating HPLC method.

    • The appearance of new peaks in the chromatogram may indicate degradation products.

  • Data Analysis:

    • Plot the percentage of the remaining intact this compound against time for each pH and temperature condition to determine its degradation kinetics.

Structural Verification by NMR and Mass Spectrometry

These protocols are essential for confirming the chemical structure and purity of this compound.

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the peaks to confirm the presence of the biotin, PEG, and hydroxyl functional groups and to verify the overall structure.

2.3.2. Mass Spectrometry (MS)

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent compatible with the ionization source (e.g., acetonitrile/water with 0.1% formic acid for electrospray ionization).

  • Data Acquisition: Analyze the sample using a high-resolution mass spectrometer (e.g., TOF, Orbitrap) to obtain an accurate mass measurement.

  • Data Analysis: Compare the experimentally determined monoisotopic mass with the calculated theoretical mass to confirm the elemental composition. Tandem MS (MS/MS) can be used to further confirm the structure by analyzing the fragmentation pattern.[5][6]

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol is used to assess the purity of the this compound sample.

Methodology:

  • Chromatographic System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: A suitable gradient from low to high percentage of Mobile Phase B (e.g., 5% to 95% B over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm or Evaporative Light Scattering Detector (ELSD).

  • Sample Preparation: Dissolve the this compound in the initial mobile phase composition.

  • Analysis: Inject the sample and record the chromatogram.

  • Data Analysis: Calculate the purity by determining the percentage of the area of the main peak relative to the total area of all peaks.

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental and conceptual frameworks involving this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Biophysical Characterization cluster_application Application synthesis Synthesis of This compound purification Purification (e.g., Chromatography) synthesis->purification solubility Solubility Assay purification->solubility stability Stability Studies (pH, Temp) purification->stability structure Structural Verification (NMR, MS) purification->structure purity Purity Analysis (HPLC) purification->purity conjugation Bioconjugation to Target Molecule purity->conjugation application_assay In Vitro / In Vivo Assay (e.g., ELISA, Drug Delivery) conjugation->application_assay

Caption: General experimental workflow for the synthesis, characterization, and application of this compound.

targeted_drug_delivery cluster_conjugate Drug Conjugate cluster_cell Target Cell drug Therapeutic Drug linker This compound drug->linker Conjugation drug_conjugate Biotin-PEG-Drug Conjugate linker->drug_conjugate receptor Overexpressed Biotin Receptor (e.g., on Cancer Cell) drug_conjugate->receptor Binding endocytosis Receptor-Mediated Endocytosis receptor->endocytosis lysosome Endosome/Lysosome endocytosis->lysosome drug_release Drug Release lysosome->drug_release therapeutic_effect Therapeutic Effect drug_release->therapeutic_effect

Caption: Conceptual signaling pathway for targeted drug delivery using a this compound conjugate.

Application in Enzyme-Linked Immunosorbent Assay (ELISA)

The high affinity of the biotin moiety for streptavidin makes this compound an excellent tool for developing sensitive immunoassays. The hydroxyl group can be activated to conjugate to a detection antibody.

General Protocol for a Sandwich ELISA using a Biotinylated Detection Antibody

Methodology:

  • Coating: Coat a 96-well plate with a capture antibody specific for the antigen of interest. Incubate and then wash.

  • Blocking: Block the remaining protein-binding sites in the coated wells.

  • Sample Incubation: Add the sample containing the antigen to the wells. Incubate and then wash.

  • Detection Antibody: Add the detection antibody that has been conjugated to this compound. This antibody will bind to a different epitope on the antigen. Incubate and then wash.

  • Streptavidin-Enzyme Conjugate: Add a streptavidin-enzyme conjugate (e.g., streptavidin-HRP). The streptavidin will bind to the biotin on the detection antibody. Incubate and then wash.[7]

  • Substrate Addition: Add the enzyme substrate, which will be converted by the enzyme to produce a detectable signal (e.g., color change).

  • Detection: Measure the signal using a plate reader. The intensity of the signal is proportional to the amount of antigen in the sample.

References

Technical Guide on the Safe Handling of (+)-Biotin-PEG10-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of safety and handling information for (+)-Biotin-PEG10-OH based on available data for similar compounds. A specific Safety Data Sheet (SDS) for this compound was not available. Therefore, this guide should be used for informational purposes, and it is crucial to consult the SDS of the specific product being used and to conduct a thorough risk assessment before handling this chemical.

Introduction

This compound is a heterobifunctional molecule consisting of biotin, a vitamin with high affinity for avidin (B1170675) and streptavidin, linked to a hydroxyl group through a 10-unit polyethylene (B3416737) glycol (PEG) spacer. This reagent is commonly used in bioconjugation, drug delivery, and diagnostic tool development.[1] Given its application in research and development, a comprehensive understanding of its safety profile and proper handling procedures is essential to ensure laboratory safety.

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of this compound.

PropertyValueReference
Molecular Formula C30H57N3O12S[1][2]
Molecular Weight 683.85 g/mol [1][2]
Appearance Waxy Solid[1]
Purity ≥95%[2]
Solubility Soluble in water, DMSO, and DMF.[]
Storage Conditions -18°C to -20°C for long-term storage, protected from light.[1][2][]

Hazard Identification and Classification

Based on the safety data sheets of similar biotin-PEG compounds and D(+)-Biotin, this compound is not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008 and is not considered hazardous by the 2012 OSHA Hazard Communication Standard.[4][5] However, as with any chemical, it should be handled with care. The primary hazards are associated with the physical form (potential for dust formation) and the lack of comprehensive toxicological data.

To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[6]

First-Aid Measures

In the event of exposure, the following first-aid measures are recommended based on data for similar compounds:

Exposure RouteFirst-Aid ProtocolReference
Inhalation Move the person to fresh air. If not breathing, give artificial respiration.[5]
Skin Contact Wash off with soap and plenty of water.[5]
Eye Contact Flush eyes with water as a precaution.[5]
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water.[5]

Fire-Fighting Measures

In case of a fire involving this compound, the following measures should be taken:

AspectRecommendationReference
Suitable Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]
Hazardous Combustion Products In case of fire, carbon oxides, nitrogen oxides (NOx), and sulfur oxides may be liberated.[4][7]
Special Protective Equipment Wear a self-contained breathing apparatus for firefighting if necessary.[6]

Accidental Release Measures

For accidental spills or releases, the following procedures are advised:

StepProtocolReference
Personal Precautions Avoid dust formation. Avoid breathing vapors, mist, or gas.[6]
Environmental Precautions Do not let the product enter drains.
Containment and Cleaning Sweep up and shovel. Keep in suitable, closed containers for disposal.[6]

Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring safety.

Handling
  • Provide appropriate exhaust ventilation at places where dust is formed.[5]

  • Avoid contact with skin and eyes.[4]

  • Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product.[6]

Storage
  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[4]

  • Recommended long-term storage is at -18°C to -20°C.[1][2]

  • Protect from light.[2]

Exposure Controls and Personal Protection

To minimize exposure, the following personal protective equipment (PPE) is recommended:

Protection TypeRecommendationReference
Eye/Face Protection Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[6]
Skin Protection Handle with gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[6]
Respiratory Protection Respiratory protection is not required. Where protection from nuisance levels of dusts are desired, use type N95 (US) or type P1 (EN 143) dust masks.

Stability and Reactivity

AspectInformationReference
Chemical Stability Stable under recommended storage conditions.[7]
Conditions to Avoid No specific conditions to avoid are known.[7]
Incompatible Materials Strong oxidizing agents.[7]
Hazardous Decomposition Products Under fire conditions, may produce carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides.[4]

Toxicological Information

No specific toxicological data for this compound is available. The information below is based on D(+)-Biotin.

  • Acute Toxicity: Shall not be classified as acutely toxic.[7]

  • Skin Corrosion/Irritation: Shall not be classified as corrosive/irritant to skin.[7]

  • Serious Eye Damage/Eye Irritation: Shall not be classified as seriously damaging to the eye or eye irritant.[7]

  • Respiratory or Skin Sensitization: Shall not be classified as a respiratory or skin sensitizer.[7]

  • Germ Cell Mutagenicity: Shall not be classified as germ cell mutagenic.[7]

  • Carcinogenicity: Shall not be classified as carcinogenic.[7]

  • Reproductive Toxicity: Shall not be classified as a reproductive toxicant.[7]

Disposal Considerations

Dispose of waste in accordance with local, state, and federal regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.[6]

Safe Handling Workflow

The following diagram illustrates a standard workflow for the safe handling of this compound in a research environment.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_receipt Receiving and Storage cluster_preparation Experiment Preparation cluster_handling Handling and Use cluster_disposal Waste Disposal Receipt Receive Package Inspect Inspect for Damage Receipt->Inspect Store Store at -20°C Protect from Light Inspect->Store DonPPE Don Appropriate PPE (Gloves, Goggles) Store->DonPPE Weigh Weigh Compound in Vented Enclosure DonPPE->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Spill Accidental Spill Experiment->Spill Waste Collect Waste Experiment->Waste Cleanup Follow Spill Cleanup Protocol Spill->Cleanup Cleanup->Waste Dispose Dispose via Licensed Waste Disposal Company Waste->Dispose

Caption: A logical workflow for the safe handling of this compound.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with (+)-Biotin-PEG10-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the covalent labeling of proteins using (+)-Biotin-PEG10-OH. As the terminal hydroxyl group of this reagent is not reactive towards proteins, a two-stage procedure is detailed. The first stage describes the chemical activation of the hydroxyl group to an amine-reactive N-hydroxysuccinimide (NHS) ester. The second stage provides a detailed protocol for the conjugation of the activated biotin-PEG10-NHS ester to primary amines on a target protein. Additionally, this guide includes methods for quantifying the degree of biotinylation and presents relevant quantitative data to assist in experimental design and optimization.

Introduction

Biotinylation, the process of attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in life sciences research. The exceptionally high affinity of biotin for avidin (B1170675) and streptavidin (Kd ≈ 10-15 M) allows for highly specific and robust detection, purification, and immobilization of biotinylated molecules. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer arm, such as the 10-unit PEG linker in this compound, offers several advantages, including increased water solubility and a reduction in steric hindrance, which can improve the accessibility of the biotin moiety to avidin or streptavidin.[1]

The this compound reagent, however, possesses a terminal hydroxyl group that is not chemically reactive with functional groups typically found on the surface of proteins. Therefore, to utilize this reagent for protein labeling, it must first be chemically activated. This protocol details a common and effective method for this activation, converting the terminal hydroxyl group into an amine-reactive NHS ester. This is achieved by first creating a carboxylic acid terminus via reaction with succinic anhydride (B1165640), followed by activation with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).[2][3] The resulting Biotin-PEG10-NHS ester can then be efficiently conjugated to primary amines (the ε-amino group of lysine (B10760008) residues and the N-terminus) on the target protein.

Chemical Activation of this compound

The following diagram illustrates the chemical pathway for the activation of this compound.

G cluster_reactants1 cluster_reactants2 Biotin_PEG_OH This compound Biotin_PEG_COOH (+)-Biotin-PEG10-COOH Biotin_PEG_OH->Biotin_PEG_COOH Step 1: Carboxylation Succinic_Anhydride Succinic Anhydride + DMAP (catalyst) Biotin_PEG_NHS Amine-Reactive (+)-Biotin-PEG10-NHS Ester Biotin_PEG_COOH->Biotin_PEG_NHS Step 2: NHS Ester Activation EDC_NHS EDC + NHS

Caption: Chemical activation pathway for this compound.

Experimental Protocols

This section is divided into three main parts: the activation of this compound, the labeling of the target protein with the activated reagent, and the quantification of the resulting biotin incorporation.

Protocol 1: Activation of this compound to Biotin-PEG10-NHS Ester

This protocol is a two-step chemical synthesis. It should be performed by personnel with appropriate training in chemical synthesis in a suitable laboratory environment.

Step 1: Carboxylation of this compound

This step converts the terminal hydroxyl group to a carboxylic acid group.[2][4]

  • Materials:

    • This compound

    • Succinic anhydride

    • 4-Dimethylaminopyridine (DMAP)

    • Anhydrous 1,4-Dioxane or Dichloromethane (DCM)

    • Diethyl ether

    • Round bottom flask

    • Magnetic stirrer and stir bar

  • Procedure:

    • Dissolve this compound (1 equivalent) in anhydrous 1,4-Dioxane in a round bottom flask.

    • Add succinic anhydride (1.1 equivalents) and a catalytic amount of DMAP (0.1 equivalents).

    • Stir the reaction mixture at room temperature for 24 hours under an inert atmosphere (e.g., nitrogen or argon).

    • Concentrate the solution under reduced pressure (rotary evaporation).

    • Precipitate the product by adding the concentrated solution to cold diethyl ether.

    • Collect the precipitate by filtration and dry under vacuum to yield (+)-Biotin-PEG10-COOH.

Step 2: Conversion of (+)-Biotin-PEG10-COOH to (+)-Biotin-PEG10-NHS Ester

This step activates the carboxylic acid group to make it reactive towards primary amines.[5]

  • Materials:

    • (+)-Biotin-PEG10-COOH (from Step 1)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • N-hydroxysuccinimide (NHS)

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Procedure:

    • Dissolve (+)-Biotin-PEG10-COOH (1 equivalent) in anhydrous DCM or DMF.

    • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere.

    • The resulting solution containing the activated (+)-Biotin-PEG10-NHS ester can be used immediately for protein labeling or stored under desiccated conditions at -20°C for short periods. It is highly recommended to use the activated reagent immediately due to the hydrolysis of the NHS ester.[6]

Protocol 2: Protein Labeling with Activated (+)-Biotin-PEG10-NHS Ester

This protocol describes the conjugation of the amine-reactive biotin reagent to a target protein.

  • Materials:

    • Target protein

    • Activated (+)-Biotin-PEG10-NHS Ester (from Protocol 1)

    • Amine-free reaction buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0)

    • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

    • Desalting column (e.g., Sephadex G-25) or dialysis equipment for purification

  • Procedure:

    • Protein Preparation: Dissolve the protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (like Tris or glycine) as they will compete with the labeling reaction.[6]

    • Biotin Reagent Preparation: Immediately before use, dissolve the activated (+)-Biotin-PEG10-NHS Ester in a water-miscible organic solvent like DMSO or DMF to create a stock solution (e.g., 10 mM).

    • Biotinylation Reaction: Add the desired molar excess of the biotin reagent stock solution to the protein solution. A 10-20 fold molar excess of the biotin reagent over the protein is a common starting point.[7] Gently mix and incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[7]

    • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

    • Purification: Remove excess, non-reacted biotin reagent and byproducts by gel filtration using a desalting column or by extensive dialysis against a suitable buffer (e.g., PBS).[7]

Protocol 3: Quantification of Biotinylation (HABA Assay)

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method to estimate the degree of biotinylation.[8]

  • Principle: HABA binds to avidin, producing a distinct color with an absorbance maximum at 500 nm. Biotin has a higher affinity for avidin and will displace the HABA, causing a decrease in absorbance at 500 nm. This change in absorbance is proportional to the amount of biotin in the sample.[8]

  • Materials:

    • HABA/Avidin pre-mixed solution or individual reagents

    • Biotinylated protein sample (purified)

    • Spectrophotometer or microplate reader

  • Procedure (Cuvette Format):

    • Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette.

    • Measure the absorbance at 500 nm (this is the A500 of HABA/Avidin).

    • Add 100 µL of the purified biotinylated protein sample to the cuvette and mix well.

    • Measure the absorbance at 500 nm again once the reading is stable (this is the A500 of HABA/Avidin/Biotin Sample).[8]

    • Calculate the moles of biotin per mole of protein using the provided equations from the kit manufacturer or standard formulas.

Quantitative Data Summary

The efficiency of protein biotinylation can be influenced by several factors, including the concentration of the protein and the molar ratio of the biotin reagent.

ParameterRecommended RangeOutcome/CommentCitation
Protein Concentration 1 - 10 mg/mLHigher concentrations are generally more efficient. Dilute solutions may require a greater molar excess of the biotin reagent.[6]
Molar Excess of Biotin-NHS Reagent 10 to 20-foldA 20-fold molar excess is a common starting point for efficient labeling. This can be optimized to achieve the desired degree of labeling.[7]
Typical Degree of Labeling (IgG) 4 - 8 biotins/moleculeThis is a typical result for antibodies using a ~20-fold molar excess, but it can vary depending on the protein and reaction conditions.[9][10]
HABA Assay Linear Range 2 - 16 µM biotinSamples may need to be diluted to fall within the linear range of the assay for accurate quantification.[11]

Experimental Workflow Visualization

The following diagram provides a high-level overview of the entire experimental workflow, from reagent activation to the final analysis.

G cluster_activation Activation of this compound cluster_labeling Protein Labeling cluster_analysis Purification & Analysis start This compound carboxylation Carboxylation (Succinic Anhydride) start->carboxylation activation NHS Ester Activation (EDC/NHS) carboxylation->activation activated_reagent Activated Biotin-PEG10-NHS activation->activated_reagent reaction Conjugation Reaction (30-60 min, RT) activated_reagent->reaction protein_prep Prepare Protein Solution (1-10 mg/mL in PBS) protein_prep->reaction quenching Quench Reaction (Tris or Glycine) reaction->quenching purification Purification (Gel Filtration/Dialysis) quenching->purification quantification Quantify Biotinylation (HABA Assay) purification->quantification final_product Biotinylated Protein quantification->final_product

Caption: Overall workflow for protein labeling with this compound.

References

Harnessing (+)-Biotin-PEG10-OH for Targeted Drug Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Biotin-PEG10-OH is a heterobifunctional linker that has emerged as a valuable tool in the development of targeted drug delivery systems. This molecule strategically combines three key components: a biotin (B1667282) moiety for active targeting, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal hydroxyl group for conjugation. The high affinity of biotin for the biotin receptor (sodium-dependent multivitamin transporter, SMVT), which is often overexpressed on the surface of various cancer cells, enables the selective delivery of therapeutic payloads to tumor tissues, thereby enhancing efficacy and minimizing off-target side effects. The 10-unit PEG linker provides hydrophilicity, improves bioavailability, and reduces immunogenicity of the drug conjugate. The terminal hydroxyl group offers a versatile handle for conjugation to a wide range of therapeutic agents and drug delivery platforms.

These application notes provide a comprehensive overview of the principles and methodologies for utilizing this compound in the design and synthesis of targeted drug delivery systems. Detailed experimental protocols for key conjugation and characterization techniques are provided to guide researchers in their drug development efforts.

Principle of Biotin-Targeted Drug Delivery

The core principle of using this compound in drug delivery lies in the highly specific and strong non-covalent interaction between biotin and the biotin receptor. This interaction facilitates receptor-mediated endocytosis, a process by which the cell internalizes the biotin-labeled drug or drug carrier.

Data Presentation

The following tables summarize representative quantitative data from studies utilizing biotin-PEG linkers in various nanoparticle-based drug delivery systems. While specific values will vary depending on the nanoparticle composition, drug, and cell line used, these tables provide a general overview of the achievable parameters.

Table 1: Drug Loading and Encapsulation Efficiency of Biotin-PEGylated Nanoparticles

Nanoparticle SystemDrugDrug Loading (%)Encapsulation Efficiency (%)Reference
PLGA-PEG-BiotinLutein~14.9~75[1]
Alginate-BiotinBiotin~0.04590.5[2]
TPP-PEG-Biotin SANsRuthenium complex13.2981.75[3]

Table 2: In Vitro Drug Release from Biotin-PEGylated Nanoparticles

Nanoparticle SystemDrugRelease ConditionsCumulative Release (%) after 24hReference
Alginate-Biotin MPsBiotinpH 7.4~80[2]
Biotin targeted SN-38 NPsSN-38pH 5.2>80[4]
Biotin targeted SN-38 NPsSN-38pH 7.4~60[4]

Table 3: Cellular Uptake and Cytotoxicity of Biotin-PEGylated Nanoparticles

Nanoparticle SystemCell LineUptake Enhancement (vs. non-targeted)IC50 (Targeted)IC50 (Non-targeted)Reference
Biotinylated Chitosan NPsHepG2Significantly higher--[5]
CPT-PEG-BiotinA2780/AD (resistant)~2.1-fold (vs. CPT-PEG)Lower than CPT-PEGHigher than CPT-PEG-Biotin[6]
Lutein-PLGA-PEG-BiotinARPE-19Higher--[1]

Table 4: Pharmacokinetics and Biodistribution of PEGylated Nanoparticles

Nanoparticle SystemAnimal ModelBlood Half-lifePrimary Accumulation OrgansReference
PEGylated Gold NanoparticlesRatLong circulation timeLiver, Spleen[5][7]
PEGylated PRINT NanoparticlesMouseIncreased with PEG densityLiver, Spleen

Experimental Protocols

Protocol 1: Conjugation of this compound to Carboxylated Nanoparticles via EDC/NHS Chemistry

This protocol describes the covalent attachment of this compound to nanoparticles functionalized with carboxylic acid groups using the water-soluble carbodiimide (B86325) EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and N-hydroxysuccinimide (NHS).

Materials:

  • Carboxylated nanoparticles (e.g., PLGA, silica)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Wash Buffer: PBS with 0.05% Tween 20

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Dialysis membrane (appropriate MWCO) or centrifugal filter units

Procedure:

  • Nanoparticle Preparation: Disperse the carboxylated nanoparticles in Activation Buffer to a final concentration of 1-10 mg/mL.

  • Activation of Carboxyl Groups:

    • Prepare fresh solutions of EDC and NHS in anhydrous DMF or DMSO at a concentration of 100 mg/mL.

    • Add EDC and NHS to the nanoparticle suspension. A typical molar ratio is 1:2:2 of carboxyl groups on nanoparticles : EDC : NHS.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring. This step activates the carboxyl groups to form reactive NHS esters.

  • Conjugation Reaction:

    • Dissolve this compound in Coupling Buffer at a concentration that provides a 5-10 fold molar excess relative to the carboxyl groups on the nanoparticles.

    • Add the this compound solution to the activated nanoparticle suspension.

    • Adjust the pH of the reaction mixture to 7.4 with PBS.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with continuous gentle mixing.

  • Quenching of Unreacted Sites: Add the Quenching Solution to the reaction mixture to a final concentration of 100 mM and incubate for 30 minutes at room temperature to deactivate any remaining NHS esters.

  • Purification:

    • Remove unreacted this compound, EDC, NHS, and quenching reagents by repeated centrifugation and resuspension in Wash Buffer.

    • Alternatively, purify the biotinylated nanoparticles by dialysis against PBS for 24-48 hours with frequent buffer changes or by using centrifugal filter units.

  • Characterization:

    • Confirm the successful conjugation of biotin using techniques such as FTIR, NMR, or a colorimetric assay like the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay to quantify the amount of biotin per nanoparticle.

    • Characterize the size, zeta potential, and morphology of the final biotinylated nanoparticles using Dynamic Light Scattering (DLS), Zeta Potential Analyzer, and Transmission Electron Microscopy (TEM).

Protocol 2: Conjugation of this compound to a Drug with a Carboxylic Acid Group via Steglich Esterification

This protocol outlines the direct conjugation of the hydroxyl group of this compound to a drug containing a carboxylic acid moiety using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) as catalysts.

Materials:

  • Drug with a carboxylic acid group

  • This compound

  • DCC (N,N'-Dicyclohexylcarbodiimide)

  • DMAP (4-Dimethylaminopyridine)

  • Anhydrous Dichloromethane (DCM) or other suitable organic solvent

  • Anhydrous solvent for purification (e.g., diethyl ether)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup:

    • Dissolve the carboxylic acid-containing drug (1 equivalent) and this compound (1.1 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Add DMAP (0.1 equivalents) to the solution.

  • Esterification Reaction:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to isolate the desired biotin-PEG10-drug conjugate.

  • Characterization: Confirm the structure and purity of the final conjugate using techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and HPLC.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the application of this compound in drug delivery.

experimental_workflow cluster_conjugation Conjugation cluster_delivery Drug Delivery & Cellular Uptake Biotin-PEG10-OH Biotin-PEG10-OH Conjugation_Reaction EDC/NHS or Steglich Esterification Biotin-PEG10-OH->Conjugation_Reaction Drug/Nanoparticle Drug/Nanoparticle Drug/Nanoparticle->Conjugation_Reaction Biotinylated_Drug_Delivery_System Biotin-PEG10-Drug/Nanoparticle Conjugation_Reaction->Biotinylated_Drug_Delivery_System Systemic_Circulation Systemic Circulation Biotinylated_Drug_Delivery_System->Systemic_Circulation Target_Cell Target Cell (Biotin Receptor Overexpression) Systemic_Circulation->Target_Cell Binding Binding to Biotin Receptor Target_Cell->Binding Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis Intracellular_Drug_Release Intracellular Drug Release Endocytosis->Intracellular_Drug_Release

Caption: Experimental workflow for developing and utilizing Biotin-PEG10-OH in drug delivery.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Biotin_NP Biotin-PEG10-Nanoparticle Biotin_Receptor Biotin Receptor (SMVT) Biotin_NP->Biotin_Receptor Binding Clathrin_Pit Clathrin-Coated Pit Biotin_Receptor->Clathrin_Pit Internalization Endosome Early Endosome Clathrin_Pit->Endosome Late_Endosome Late Endosome Endosome->Late_Endosome Lysosome Lysosome Late_Endosome->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Biotin receptor-mediated endocytosis and intracellular trafficking of biotinylated nanoparticles.

Conclusion

This compound is a powerful and versatile tool for the development of targeted drug delivery systems. Its unique combination of a targeting moiety, a biocompatible spacer, and a reactive handle for conjugation allows for the creation of sophisticated therapeutic constructs with enhanced efficacy and reduced toxicity. The protocols and data presented in these application notes provide a solid foundation for researchers to design, synthesize, and evaluate their own biotin-targeted drug delivery systems, ultimately contributing to the advancement of precision medicine.

References

Application Notes and Protocols for (+)-Biotin-PEG10-OH in Cell Surface Protein Biotinylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Biotin-PEG10-OH is a versatile reagent utilized for the biotinylation of cell surface proteins, a critical technique in cellular biology and drug development. This process, also known as cell surface labeling, enables the selective tagging of proteins on the plasma membrane. The attached biotin (B1667282) moiety serves as a high-affinity handle for subsequent detection, isolation, and analysis of these proteins. The polyethylene (B3416737) glycol (PEG) linker, in this case with 10 repeating units, enhances the solubility of the biotinylated molecule and extends the spacer arm, which can reduce steric hindrance and improve the accessibility of the biotin for binding to avidin (B1170675) or streptavidin conjugates.[1][2] This application note provides detailed protocols for the use of an amine-reactive derivative of this compound for cell surface protein biotinylation, subsequent protein isolation, and analysis, along with relevant quantitative data and pathway diagrams.

Note on Reagent Reactivity: The hydroxyl (-OH) group of this compound is not reactive towards proteins. For cell surface protein biotinylation targeting primary amines (e.g., lysine (B10760008) residues), the hydroxyl group must be activated, for example, as an N-hydroxysuccinimide (NHS) ester, to form (+)-Biotin-PEG10-NHS. The following protocols assume the use of such an amine-reactive form.

Applications

  • Studying Protein Trafficking: Investigate the internalization, recycling, and degradation of cell surface receptors.[3][4][5]

  • Identifying Protein-Protein Interactions: Isolate cell surface protein complexes to identify novel interaction partners.[6]

  • Drug Target Discovery: Identify and characterize cell surface proteins as potential therapeutic targets.

  • Monitoring Receptor Dynamics: Analyze changes in the cell surface expression of receptors in response to stimuli, such as ligand binding or drug treatment.[7][8]

Quantitative Data Summary

The following tables summarize quantitative data relevant to cell surface biotinylation experiments. While specific data for this compound is limited, the provided data from studies using similar biotin-PEG compounds offer valuable insights into expected outcomes.

Table 1: Cell Viability after Biotin-PEG Labeling

Cell LineBiotin-PEG ConcentrationIncubation TimeViability (%)Reference
THP-15 mM24 hNo significant reduction[9]
THP-110 mM24 hNo significant reduction[9]
THP-115 mM24 hNo significant reduction[9]
THP-120 mM24 hNo significant reduction[9]
THP-15 mM48 hNo significant reduction[9]
THP-110 mM48 hNo significant reduction[9]
THP-115 mM48 hNo significant reduction[9]
THP-120 mM48 hNo significant reduction[9]

Table 2: Typical Experimental Parameters for Cell Surface Biotinylation

ParameterRecommended RangeNotesReferences
Biotinylation Reagent Concentration0.1 - 2.5 mg/mLOptimal concentration should be determined empirically for each cell type and experimental goal. Generally, a final concentration of 2-5 mM is effective.[10][10][11][12]
Incubation Time10 - 30 minutesLonger incubation times may increase labeling but could also lead to internalization of the biotin reagent.[10][11][13][14][10][11][13][14]
Incubation Temperature4°C or on icePerforming the incubation at low temperatures minimizes membrane trafficking and endocytosis.[11][13][15][11][13][15]
Quenching Reagent50-100 mM Glycine (B1666218) or Tris; 0.5% BSAQuenching stops the biotinylation reaction by reacting with any excess biotinylation reagent.[10][11][12]

Experimental Protocols

Protocol 1: Cell Surface Protein Biotinylation of Adherent Cells

This protocol describes the labeling of cell surface proteins on adherent cells using an amine-reactive derivative of this compound (e.g., NHS ester).

Materials:

  • Adherent cells cultured in appropriate vessels (e.g., 10 cm dish)

  • Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0

  • Amine-reactive this compound (e.g., (+)-Biotin-PEG10-NHS ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ice-cold Quenching Solution (e.g., 100 mM glycine in PBS)

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Grow cells to 80-90% confluency.

  • Place the cell culture dish on ice and wash the cells twice with ice-cold PBS (pH 8.0) to remove any amine-containing culture medium.[10]

  • Immediately before use, prepare the biotinylation solution. Dissolve the amine-reactive this compound in DMSO to make a 10 mM stock solution. Further dilute the stock solution in ice-cold PBS (pH 8.0) to the desired final concentration (e.g., 0.5 mg/mL).

  • Aspirate the PBS from the cells and add the biotinylation solution to completely cover the cell monolayer.

  • Incubate the dish on ice for 30 minutes with gentle rocking.[11][15] This step is crucial to ensure that only surface proteins are labeled, as low temperatures inhibit endocytosis.[13]

  • Aspirate the biotinylation solution and wash the cells three times with ice-cold Quenching Solution. Incubate the cells with the Quenching Solution for 5 minutes during each wash to ensure complete quenching of the unreacted biotinylation reagent.[11]

  • After the final wash, lyse the cells directly on the plate for subsequent analysis or scrape the cells in ice-cold PBS and pellet them by centrifugation for storage or lysis.

Protocol 2: Isolation of Biotinylated Proteins using Streptavidin Beads

This protocol outlines the procedure for capturing biotinylated cell surface proteins from cell lysates.

Materials:

  • Biotinylated cell pellet or lysate from Protocol 1

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Streptavidin-conjugated magnetic beads or agarose (B213101) resin

  • Wash Buffer (e.g., Lysis Buffer with reduced detergent concentration)

  • Elution Buffer (e.g., SDS-PAGE sample buffer containing a reducing agent like DTT for cleavable linkers, or a buffer with high biotin concentration for competitive elution)

  • Microcentrifuge tubes

  • End-over-end rotator

Procedure:

  • Lyse the biotinylated cells by resuspending the cell pellet in ice-cold Lysis Buffer. Incubate on ice for 30 minutes with periodic vortexing.

  • Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new pre-chilled tube.

  • Equilibrate the streptavidin beads by washing them three times with Lysis Buffer.

  • Add the equilibrated streptavidin beads to the clarified cell lysate.

  • Incubate the lysate-bead mixture on an end-over-end rotator for 2-4 hours or overnight at 4°C to allow for the binding of biotinylated proteins to the streptavidin.[13]

  • Pellet the beads using a magnetic rack (for magnetic beads) or by centrifugation (for agarose resin).

  • Carefully remove the supernatant (this is the unbound fraction).

  • Wash the beads three to five times with Wash Buffer to remove non-specifically bound proteins.

  • After the final wash, the beads with the bound biotinylated proteins are ready for downstream analysis.

Protocol 3: Elution and Analysis of Biotinylated Proteins

This protocol describes the elution of captured proteins from the streptavidin beads for analysis by Western blotting.

Materials:

  • Beads with bound biotinylated proteins from Protocol 2

  • 2x SDS-PAGE Sample Buffer (with a reducing agent if a cleavable biotin linker was used)

  • Equipment for SDS-PAGE and Western blotting

Procedure:

  • After the final wash in Protocol 2, remove all the supernatant from the beads.

  • Resuspend the beads in 2x SDS-PAGE Sample Buffer.

  • Heat the samples at 95-100°C for 5-10 minutes to elute the bound proteins and denature them. For membrane proteins, elution at 37°C for 60 minutes is recommended to prevent aggregation.[13]

  • Pellet the beads using a magnet or centrifugation.

  • Carefully collect the supernatant containing the eluted biotinylated proteins.

  • Analyze the eluted proteins by SDS-PAGE followed by Western blotting using antibodies specific to the protein of interest.

Visualizations

Signaling Pathway Diagrams

Cell surface biotinylation is a powerful tool to study the dynamics of signaling receptors. Below are diagrams of the EGFR and TGF-β signaling pathways, which are frequently investigated using this technique to monitor receptor trafficking and cell surface abundance.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer Dimerization & Autophosphorylation Grb2 Grb2 EGFR_dimer->Grb2 Recruitment PI3K PI3K EGFR_dimer->PI3K activates SOS SOS Grb2->SOS Ras Ras-GDP SOS->Ras activates Ras_GTP Ras-GTP Ras->Ras_GTP Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocates to nucleus PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates Akt->Transcription Promotes survival

Caption: EGFR Signaling Pathway.

TGF_beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TGFbRII TGF-β RII TGFb->TGFbRII Binding TGFbRI TGF-β RI TGFbRII->TGFbRI Recruits & Phosphorylates Receptor_complex Activated Receptor Complex TGFbRI->Receptor_complex SMAD23 SMAD2/3 Receptor_complex->SMAD23 phosphorylates pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 SMAD_complex SMAD Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Target Gene Transcription SMAD_complex->Transcription Translocates to nucleus

Caption: TGF-β Signaling Pathway.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for cell surface protein biotinylation and subsequent analysis.

Biotinylation_Workflow start Start: Adherent Cell Culture wash1 Wash with ice-cold PBS start->wash1 biotinylation Biotinylation: (+)-Biotin-PEG10-NHS on ice wash1->biotinylation quench Quench with Glycine/Tris solution biotinylation->quench lysis Cell Lysis quench->lysis pulldown Pull-down with Streptavidin Beads lysis->pulldown wash2 Wash beads pulldown->wash2 elution Elution of Biotinylated Proteins wash2->elution analysis Analysis: Western Blot / Mass Spec elution->analysis

Caption: Cell Surface Biotinylation Workflow.

References

Application Notes and Protocols for (+)-Biotin-PEG10-OH in ELISA Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of (+)-Biotin-PEG10-OH in Enzyme-Linked Immunosorbent Assays (ELISAs). The inclusion of a ten-unit polyethylene (B3416737) glycol (PEG) spacer offers significant advantages in sensitivity and specificity by optimizing the binding kinetics of the biotin (B1667282) moiety to streptavidin.

Introduction

This compound is a versatile biotinylation reagent featuring a hydrophilic 10-unit polyethylene glycol (PEG) spacer arm. This structure facilitates the covalent attachment of biotin to proteins, antibodies, or other molecules for use in various biochemical assays. In the context of ELISAs, biotinylating a detection antibody with this compound enhances the assay's performance through the high-affinity interaction between biotin and streptavidin-enzyme conjugates. The PEG10 linker provides spatial separation between the biotin molecule and the conjugated protein, which can reduce steric hindrance and improve the accessibility of biotin to streptavidin.[1][2] This often leads to increased signal amplification and improved assay sensitivity.[3][4]

The terminal hydroxyl group (-OH) on this reagent allows for flexible conjugation strategies. It can be activated to react with primary amines on the target molecule or can be coupled to carboxyl groups using appropriate carbodiimide (B86325) chemistry.

Key Advantages of this compound in ELISA

  • Reduced Steric Hindrance: The PEG10 spacer arm provides a flexible extension that distances the biotin from the surface of the labeled molecule, minimizing steric interference and allowing for more efficient binding to streptavidin.[1][2]

  • Increased Solubility: The hydrophilic nature of the PEG linker can enhance the aqueous solubility of the biotinylated molecule, which is particularly beneficial for preventing aggregation of labeled antibodies when stored in solution.

  • Improved Sensitivity: By optimizing the presentation of biotin for streptavidin binding, the signal in an ELISA can be significantly amplified, leading to lower limits of detection.[3][4]

  • Versatile Conjugation: The terminal hydroxyl group can be activated for conjugation to various functional groups on the target molecule.

Data Presentation

Linker TypeRelative ELISA Signal Enhancement (Hypothetical)Key Advantages
No Linker (e.g., NHS-Biotin)BaselineSimple conjugation
Short PEG Linker (e.g., PEG4)++Moderate reduction in steric hindrance
Medium PEG Linker (e.g., PEG10) ++++ Optimal balance of reduced steric hindrance and reagent size
Long PEG Linker (e.g., PEG24)+++++Maximum reduction in steric hindrance, but may be less optimal for some assays

This table provides a hypothetical representation of the expected performance based on the principles of steric hindrance reduction. Actual performance may vary depending on the specific assay components and conditions.

A study on PEGylated interferon detection demonstrated that the sensitivity of an anti-PEG ELISA increased with the length of the PEG chain.[3]

PEG Chain LengthDetection Limit (ng/mL)
12k-PEG1.9
40k-PEG0.03

This data illustrates the principle that longer PEG chains can lead to enhanced detection in certain immunoassay formats.[3]

Experimental Protocols

Protocol 1: Biotinylation of Antibodies with this compound

This protocol describes the biotinylation of an antibody using this compound. It assumes the user will first activate the terminal hydroxyl group to an amine-reactive N-hydroxysuccinimide (NHS) ester. Alternatively, carbodiimide chemistry (e.g., EDC/NHS) can be used to conjugate the hydroxyl group to carboxyl groups on the antibody.

Materials:

  • Antibody to be biotinylated (at 1-3 mg/mL in a suitable buffer)

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC) or similar activating agent

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS) or Bicarbonate buffer (pH 8.0-8.5)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 7.0

  • Desalting column or dialysis cassette for purification

Procedure:

  • Antibody Preparation: Dialyze the antibody against the Reaction Buffer to remove any primary amines (e.g., Tris, glycine) or sodium azide, which can interfere with the conjugation reaction.[5][6] Adjust the antibody concentration to 1-3 mg/mL.[6]

  • Activation of this compound (Preparation of Biotin-PEG10-NHS ester):

    • This step should be performed immediately before use.

    • Dissolve this compound and a 1.2-fold molar excess of DSC in anhydrous DMF or DMSO.

    • Add a catalytic amount of an organic base (e.g., triethylamine) and stir the reaction at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Biotinylation Reaction:

    • Slowly add the activated Biotin-PEG10-NHS ester solution to the antibody solution. A molar ratio of 10:1 to 30:1 (biotin reagent:antibody) is a good starting point for optimization.[6]

    • Incubate the reaction for 2-4 hours at room temperature with gentle stirring.[7]

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester.[6]

    • Incubate for 30 minutes at room temperature.[5]

  • Purification of the Biotinylated Antibody:

    • Remove unconjugated biotin reagent by gel filtration using a desalting column or by dialysis against PBS.[5][6]

  • Quantification and Storage:

    • Measure the concentration of the biotinylated antibody using a spectrophotometer at 280 nm.

    • The degree of biotinylation can be determined using a HABA assay or a competition ELISA if required.[8]

    • Store the biotinylated antibody at 4°C for short-term use or at -20°C or -80°C in aliquots for long-term storage. Add a cryoprotectant like glycerol (B35011) if freezing.

Protocol 2: Sandwich ELISA using a Biotinylated Detection Antibody

This protocol outlines a typical sandwich ELISA procedure utilizing a detection antibody biotinylated with this compound.

Materials:

  • ELISA plate (e.g., 96-well high-binding plate)

  • Capture Antibody

  • Coating Buffer (e.g., 50 mM Carbonate-Bicarbonate, pH 9.6)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Antigen Standard and Samples

  • Biotinylated Detection Antibody (prepared as in Protocol 1)

  • Streptavidin-HRP (or other streptavidin-enzyme conjugate)

  • TMB Substrate

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Plate reader

Procedure:

  • Plate Coating:

    • Dilute the capture antibody to a working concentration (typically 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted capture antibody to each well of the ELISA plate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with 200 µL of Wash Buffer per well.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Antigen Incubation:

    • Wash the plate three times with Wash Buffer.

    • Add 100 µL of the antigen standards and samples to the appropriate wells.

    • Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate three times with Wash Buffer.

    • Dilute the biotinylated detection antibody to its optimal working concentration (typically 0.1-1 µg/mL) in Blocking Buffer.

    • Add 100 µL of the diluted biotinylated detection antibody to each well.

    • Incubate for 1-2 hours at room temperature.

  • Streptavidin-Enzyme Conjugate Incubation:

    • Wash the plate three times with Wash Buffer.

    • Dilute the Streptavidin-HRP conjugate in Blocking Buffer according to the manufacturer's instructions (a 1:1000 to 1:10,000 dilution is common).[9]

    • Add 100 µL of the diluted Streptavidin-HRP to each well.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Substrate Development:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of TMB Substrate to each well.

    • Incubate at room temperature in the dark for 15-30 minutes, or until sufficient color development is observed.

  • Stopping the Reaction and Reading the Plate:

    • Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

    • Read the absorbance of each well at 450 nm within 30 minutes of adding the Stop Solution.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the concentration of the antigen in the samples by interpolating their absorbance values from the standard curve.

Visualizations

Antibody Biotinylation Workflow

G cluster_activation Activation of this compound cluster_conjugation Biotinylation Reaction cluster_purification Purification BiotinPEGOH This compound ActivatedBiotin Biotin-PEG10-NHS Ester BiotinPEGOH->ActivatedBiotin Activation DSC DSC DSC->ActivatedBiotin BiotinylatedAb Biotinylated Antibody ActivatedBiotin->BiotinylatedAb Conjugation Antibody Antibody Antibody->BiotinylatedAb Quenching Quenching BiotinylatedAb->Quenching Purification Desalting/Dialysis Quenching->Purification FinalProduct Purified Biotinylated Antibody Purification->FinalProduct G cluster_plate_prep Plate Preparation cluster_assay_steps Assay Steps Coating 1. Coat plate with Capture Antibody Blocking 2. Block with BSA solution Coating->Blocking AddSample 3. Add Antigen (Sample/Standard) Blocking->AddSample AddDetectionAb 4. Add Biotinylated Detection Antibody AddSample->AddDetectionAb AddStrep 5. Add Streptavidin-HRP AddDetectionAb->AddStrep AddSubstrate 6. Add TMB Substrate AddStrep->AddSubstrate StopReaction 7. Add Stop Solution AddSubstrate->StopReaction ReadPlate 8. Read at 450 nm StopReaction->ReadPlate G cluster_surface ELISA Plate Well Surface CaptureAb Capture Antibody Antigen Antigen CaptureAb->Antigen binds DetectionAb Biotinylated Detection Antibody (with Biotin-PEG10) Antigen->DetectionAb binds Biotin Biotin DetectionAb->Biotin conjugated to StreptavidinHRP Streptavidin-HRP Biotin->StreptavidinHRP high-affinity binding Substrate TMB Substrate StreptavidinHRP->Substrate catalyzes conversion of Signal Colorimetric Signal Substrate->Signal

References

Application Notes and Protocols for Western Blotting Detection Using (+)-Biotin-PEG10-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Biotin-PEG10-OH is a high-purity, heterobifunctional linker molecule designed for the covalent attachment of biotin (B1667282) to proteins and other biomolecules. This reagent is particularly valuable for creating customized biotinylated probes for use in various immunoassays, including Western blotting. The molecule features a terminal biotin moiety for high-affinity binding to streptavidin- or avidin-based detection systems and a terminal hydroxyl (-OH) group. The hydroxyl group can be activated for covalent conjugation to nucleophilic functional groups on a target molecule, such as a primary antibody or a purified "bait" protein for interaction studies.

The key feature of this reagent is the polyethylene (B3416737) glycol (PEG) spacer arm, consisting of 10 ethylene (B1197577) glycol units. This hydrophilic spacer offers significant advantages in immunoassays:

  • Increased Solubility: The PEG spacer enhances the water solubility of the biotinylated probe, which can help prevent aggregation, particularly of labeled antibodies.

  • Reduced Steric Hindrance: The long, flexible PEG arm minimizes steric hindrance between the biotin and the streptavidin conjugate, allowing for more efficient binding and potentially higher signal intensity.[1][2]

  • Minimized Nonspecific Binding: The hydrophilic nature of PEG can reduce nonspecific hydrophobic interactions between the probe and the blotting membrane, leading to lower background and an improved signal-to-noise ratio.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in preparing biotinylated probes for both standard Western blotting and Far-Western blotting applications.

Data Presentation

The following tables provide recommended starting concentrations and conditions for the use of biotin-PEG10-labeled probes in Western blotting. It is important to note that these are starting points, and optimal conditions should be determined empirically for each specific application and antibody-antigen pair.

Table 1: Recommended Starting Concentrations for Biotin-PEG10-Labeled Primary Antibody in Western Blotting

ParameterRecommended RangeNotes
Labeled Antibody Concentration0.1 - 2.0 µg/mLTitration is essential to determine the optimal concentration.
Streptavidin-HRP Conjugate Dilution1:5,000 - 1:50,000The optimal dilution depends on the manufacturer's instructions and the abundance of the target protein.
Blocking Buffer5% non-fat dry milk or 3% BSA in TBSTFor phospho-antibodies, BSA is generally recommended. Avoid milk as it contains endogenous biotin.
Incubation Time (Labeled Antibody)1 hour at room temperature or overnight at 4°COvernight incubation at 4°C may increase signal but can also increase background.
Incubation Time (Streptavidin-HRP)1 hour at room temperature

Table 2: Recommended Starting Concentrations for Biotin-PEG10-Labeled Bait Protein in Far-Western Blotting

ParameterRecommended RangeNotes
Labeled Bait Protein Concentration0.1 - 5 µg/mLThe optimal concentration depends on the binding affinity between the bait and prey proteins.
Streptavidin-HRP Conjugate Dilution1:10,000 - 1:50,000Higher dilutions may be necessary to reduce background.
Blocking Buffer5% non-fat dry milk or 3% BSA in TBSTBSA is often preferred to avoid potential interactions with milk proteins.
Incubation Time (Labeled Bait Protein)1 - 2 hours at room temperatureLonger incubation times may be required for low-affinity interactions.
Incubation Time (Streptavidin-HRP)1 hour at room temperature

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to a Primary Antibody

This protocol describes a general method for activating the terminal hydroxyl group of this compound to a carboxyl-reactive group and subsequent conjugation to primary amines (e.g., lysine (B10760008) residues) on an antibody.

Materials:

  • This compound

  • Primary antibody (free of amine-containing buffers like Tris)

  • N,N'-Disuccinimidyl carbonate (DSC) or similar activating agent

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), exchange it into the Reaction Buffer using a desalting column or dialysis.

    • Adjust the antibody concentration to 1-2 mg/mL in the Reaction Buffer.

  • Activation of this compound (Example with DSC):

    • Dissolve this compound and a 1.2-fold molar excess of DSC in anhydrous DMF or DMSO.

    • Add a suitable base (e.g., triethylamine (B128534) or diisopropylethylamine) to catalyze the reaction.

    • Allow the reaction to proceed for 1-4 hours at room temperature to form Biotin-PEG10-NHS ester.

  • Biotinylation Reaction:

    • Immediately add the activated Biotin-PEG10-NHS ester solution to the antibody solution. A 20 to 50-fold molar excess of the biotin reagent to the antibody is a good starting point.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Biotinylated Antibody:

    • Remove excess, unreacted biotin reagent by dialysis against PBS or by using a desalting column.

  • Storage:

    • Store the biotinylated antibody at 4°C for short-term use or at -20°C for long-term storage. The addition of a cryoprotectant like glycerol (B35011) is recommended for frozen storage.

Protocol 2: Western Blotting with a Biotin-PEG10-Labeled Primary Antibody

Materials:

  • Biotin-PEG10-labeled primary antibody (from Protocol 1)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., CCD camera or film)

Procedure:

  • SDS-PAGE and Protein Transfer:

    • Separate your protein samples by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane according to standard protocols.

  • Blocking:

    • Block the membrane with Blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Dilute the Biotin-PEG10-labeled primary antibody in Blocking buffer to the desired concentration (see Table 1 for starting points).

    • Incubate the membrane with the diluted antibody for 1 hour at room temperature or overnight at 4°C.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST.

  • Streptavidin-HRP Incubation:

    • Dilute the Streptavidin-HRP conjugate in Blocking buffer (see Table 1 for starting dilutions).

    • Incubate the membrane with the diluted conjugate for 1 hour at room temperature.

  • Final Washes:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

    • Incubate the membrane with the substrate for the recommended time.

    • Capture the chemiluminescent signal using an appropriate imaging system.

Protocol 3: Far-Western Blotting with a Biotin-PEG10-Labeled Bait Protein

This technique is used to detect protein-protein interactions.

Materials:

  • Biotin-PEG10-labeled "bait" protein (prepared similarly to Protocol 1)

  • Cell or tissue lysate containing the "prey" protein

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Denaturation/Renaturation buffers (optional but recommended)

  • TBST

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • SDS-PAGE and Protein Transfer:

    • Separate the lysate containing the "prey" protein by SDS-PAGE and transfer to a membrane.

  • Protein Renaturation (Optional but Recommended):

    • Wash the membrane briefly with TBST.

    • To renature the proteins on the membrane, incubate with a series of buffers with decreasing concentrations of a denaturant like guanidine-HCl or urea.

    • Finally, wash the membrane several times with TBST.

  • Blocking:

    • Block the membrane with Blocking buffer for 1-2 hours at room temperature.

  • Bait Protein Incubation:

    • Dilute the Biotin-PEG10-labeled bait protein in Blocking buffer to the desired concentration (see Table 2).

    • Incubate the membrane with the diluted bait protein for 1-3 hours at room temperature or overnight at 4°C.[3][4]

  • Washing:

    • Wash the membrane extensively (3-5 times for 10 minutes each) with TBST to remove unbound bait protein.

  • Streptavidin-HRP Incubation and Detection:

    • Proceed with steps 5-7 from Protocol 2.

Visualizations

Western_Blot_Workflow cluster_electrophoresis 1. Electrophoresis & Transfer cluster_immunodetection 2. Immunodetection cluster_detection 3. Signal Detection gel SDS-PAGE transfer Protein Transfer gel->transfer membrane Membrane with Proteins transfer->membrane blocking Blocking membrane->blocking primary_ab Incubation with Biotin-PEG10-Labeled Probe blocking->primary_ab streptavidin Incubation with Streptavidin-HRP primary_ab->streptavidin ecl ECL Substrate Addition streptavidin->ecl imaging Signal Capture ecl->imaging

Caption: Workflow for Western blotting using a Biotin-PEG10-labeled probe.

Biotin_PEG_Advantage cluster_structure This compound Structure cluster_advantages Advantages of the PEG10 Spacer biotin Biotin peg10 PEG10 Spacer oh -OH Group solubility Increased Solubility peg10->solubility steric Reduced Steric Hindrance peg10->steric background Lower Background peg10->background

Caption: Structure of this compound and the advantages of the PEG10 spacer.

References

Application Notes and Protocols for the Bioconjugation of (+)-Biotin-PEG10-OH to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in biotechnology and drug development. The high-affinity interaction between biotin and streptavidin (or avidin) forms the basis for numerous detection, purification, and targeting applications. The incorporation of a polyethylene (B3416737) glycol (PEG) spacer, such as the 10-unit PEG chain in (+)-Biotin-PEG10-OH, offers significant advantages, including increased solubility, reduced steric hindrance, and minimized immunogenicity of the resulting conjugate.

These application notes provide detailed protocols for the bioconjugation of this compound to antibodies. Due to the relatively low reactivity of the terminal hydroxyl (-OH) group, a two-step conjugation strategy is necessary. This document outlines two primary methods:

  • Activation of the hydroxyl group using tresyl chloride , followed by conjugation to primary amines on the antibody.

  • Conversion of the hydroxyl group to a hydrazide , followed by conjugation to aldehydes generated on the antibody's carbohydrate moieties.

Detailed experimental procedures, quantitative analysis of the final conjugate, and applications in common immunoassays are described.

Data Presentation

Table 1: Recommended Molar Ratios for Biotinylation Reactions
Reaction StepReagentMolar Ratio (Reagent:Molecule)Notes
Method 1: Tresylation
ActivationTresyl chloride : this compound2.5 : 1Performed in anhydrous DCM with pyridine (B92270).
ConjugationTresyl-activated Biotin-PEG10 : Antibody20 : 1 (starting ratio)Ratio should be optimized for the specific antibody.
QuenchingQuenching reagent : Tresyl-activated Biotin-PEG1050-100 mM final concentratione.g., Tris or glycine (B1666218) buffer.
Method 2: Hydrazide Formation & Glycan Conjugation
Tosylationp-Toluenesulfonyl chloride : this compound1.5 : 1Performed in anhydrous DCM with triethylamine.
AzidationSodium azide (B81097) : Biotin-PEG10-OTs10 : 1Converts tosylate to azide.
Reduction to AmineZinc dust : Biotin-PEG10-N3ExcessConverts azide to amine.
Hydrazide FormationSuccinimidyl 4-hydrazinonicotinate acetone (B3395972) hydrazone (SANH) : Biotin-PEG10-NH22-5 : 1Forms a stable hydrazide.
Antibody OxidationSodium periodate (B1199274) : Antibody10-20 : 1Generates aldehydes on antibody glycans.
ConjugationBiotin-PEG10-Hydrazide : Oxidized Antibody50 : 1 (starting ratio)Ratio should be optimized.
Table 2: Typical Reaction Conditions
ReactionTemperatureDurationSolvent/Buffer
Method 1: Tresylation
Activation0°C to Room Temp2 hoursAnhydrous DCM, Pyridine
Conjugation4°C or Room Temp2 - 24 hoursAmine-free buffer (e.g., PBS, pH 7.2-8.0)
Method 2: Hydrazide Formation & Glycan Conjugation
TosylationRoom TempOvernightAnhydrous DCM, Triethylamine
Antibody OxidationRoom Temp30 minutes (in the dark)PBS, pH 6.0
ConjugationRoom Temp2 - 4 hoursAcetate (B1210297) buffer, pH 5.5

Experimental Protocols

Method 1: Antibody Bioconjugation via Tresyl Chloride Activation of this compound

This method involves the activation of the terminal hydroxyl group of this compound with tresyl chloride, rendering it highly reactive towards primary amines (e.g., lysine (B10760008) residues) on the antibody.[1]

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine

  • 2,2,2-Trifluoroethanesulfonyl chloride (Tresyl chloride)

  • Cold Diethyl Ether

  • Antibody in amine-free buffer (e.g., PBS, pH 7.2-8.0) at 1-10 mg/mL

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column or dialysis equipment

Procedure:

Step 1: Activation of this compound

  • Dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Add anhydrous pyridine to the solution with stirring.

  • Slowly add tresyl chloride (2.5 molar excess relative to the hydroxyl groups of Biotin-PEG10-OH) dropwise to the reaction mixture.[1]

  • Allow the reaction to stir at 0°C for 30 minutes, then at room temperature for 1.5 hours.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture using a rotary evaporator.

  • Precipitate the tresyl-activated Biotin-PEG10 by adding the concentrated solution to cold diethyl ether.

  • Collect the precipitate by filtration and wash with cold diethyl ether.

  • Dry the product under vacuum.

Step 2: Conjugation to Antibody

  • Dissolve the tresyl-activated Biotin-PEG10 in an appropriate anhydrous solvent (e.g., DMSO or DMF) immediately before use.

  • Add the activated Biotin-PEG10 solution to the antibody solution at a recommended starting molar excess of 20:1 (PEG-biotin:antibody).[1]

  • Gently mix and incubate at room temperature or 4°C with gentle shaking for 2 to 24 hours. The optimal time and temperature will depend on the stability and reactivity of the specific antibody.[1]

  • Monitor the conjugation progress by SDS-PAGE, which will show an increase in the molecular weight of the antibody upon PEGylation.

Step 3: Quenching and Purification

  • Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 50-100 mM to react with any unreacted tresyl-activated PEG.[1]

  • Incubate for an additional 30 minutes.

  • Purify the biotinylated antibody from excess biotin reagent and byproducts using a desalting column or dialysis against an appropriate storage buffer (e.g., PBS).

Method 2: Site-Specific Antibody Bioconjugation via Glycan Targeting

This method offers site-specific biotinylation by targeting the carbohydrate moieties within the Fc region of the antibody. This preserves the antigen-binding sites and results in a more homogeneous conjugate. The protocol involves converting the hydroxyl group of this compound to a hydrazide, which then reacts with aldehydes generated on the antibody's glycans.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA)

  • Sodium azide (NaN₃)

  • Zinc dust (Zn)

  • Ammonium chloride (NH₄Cl)

  • Succinimidyl 4-hydrazinonicotinate acetone hydrazone (SANH)

  • Antibody in PBS, pH 6.0

  • Sodium periodate (NaIO₄)

  • Acetate buffer, pH 5.5

  • Desalting column or dialysis equipment

Procedure:

Step 1: Synthesis of Biotin-PEG10-Hydrazide

  • Tosylation: Dissolve this compound in anhydrous DCM. Add TEA (1.5 equivalents) and TsCl (1.5 equivalents). Stir at room temperature overnight. Purify the resulting Biotin-PEG10-OTs.

  • Azidation: Dissolve Biotin-PEG10-OTs in DMF and add NaN₃ (10 equivalents). Heat the reaction to 80-100°C for 2-4 hours. Purify the Biotin-PEG10-N₃.

  • Reduction to Amine: Dissolve Biotin-PEG10-N₃ in a mixture of THF and water. Add NH₄Cl and excess zinc dust. Heat the mixture to 60-80°C for 12-24 hours. Purify the resulting Biotin-PEG10-NH₂.[2]

  • Hydrazide Formation: Dissolve Biotin-PEG10-NH₂ in an appropriate buffer (e.g., PBS, pH 7.4). Add a 2-5 molar excess of SANH dissolved in DMSO. React for 1-2 hours at room temperature. Purify the Biotin-PEG10-Hydrazide.

Step 2: Oxidation of Antibody Glycans

  • Prepare the antibody in an oxidation buffer (e.g., PBS, pH 6.0).

  • Add a freshly prepared solution of sodium periodate to the antibody solution to a final concentration of 1-2 mM (a 10-20 fold molar excess).

  • Incubate the reaction for 30 minutes at room temperature in the dark.[3]

  • Remove the excess sodium periodate using a desalting column, exchanging the antibody into a coupling buffer (e.g., acetate buffer, pH 5.5).

Step 3: Conjugation and Purification

  • Immediately add the Biotin-PEG10-Hydrazide to the oxidized antibody solution at a recommended starting molar excess of 50:1.

  • Incubate for 2-4 hours at room temperature.

  • Purify the biotinylated antibody using a desalting column or dialysis to remove excess biotin reagent.

Characterization of Biotinylated Antibody

1. Degree of Biotinylation (DoB):

The number of biotin molecules conjugated per antibody can be determined using several methods. A common method is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which is a colorimetric method. Alternatively, if a biotin reagent with a UV-traceable chromophore is used, the DoB can be calculated from the absorbance at 280 nm (for the antibody) and the specific wavelength for the chromophore.[4] For a more precise quantification, a competition ELISA using an anti-biotin antibody can be employed.[5]

Calculation Example (using a UV-traceable biotin reagent):

  • Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance of the biotin reagent's chromophore (e.g., 350 nm, A350).

  • Calculate the concentration of biotin using its molar extinction coefficient (ε_biotin) at λ_max: [Biotin] (M) = A350 / ε_biotin

  • Correct the A280 reading for the contribution of the biotin reagent: Corrected A280 = Measured A280 - (A350 * Correction Factor) (The correction factor is the ratio of the biotin reagent's absorbance at 280 nm to its absorbance at λ_max).

  • Calculate the antibody concentration using its molar extinction coefficient (ε_Ab, typically ~210,000 M⁻¹cm⁻¹ for IgG): [Antibody] (M) = Corrected A280 / ε_Ab

  • Calculate the Degree of Biotinylation (DoB): DoB = [Biotin] / [Antibody][6][7]

2. Purity and Integrity:

  • SDS-PAGE: Analyze the biotinylated antibody by SDS-PAGE under reducing and non-reducing conditions. A successful conjugation will show a shift in the molecular weight of the antibody bands corresponding to the attached Biotin-PEG10 moieties.

  • Size Exclusion Chromatography (SEC): SEC can be used to assess the presence of aggregates and to separate the biotinylated antibody from unconjugated antibody and excess reagents.[8]

  • Mass Spectrometry: For a precise characterization of the conjugate, mass spectrometry (e.g., MALDI-TOF or ESI-MS) can be used to determine the exact mass of the biotinylated antibody and confirm the number of attached biotin-PEG molecules.

Applications of Biotinylated Antibodies

Biotinylated antibodies are versatile tools in a wide range of immunoassays. The strong and specific interaction with streptavidin-conjugated reporters (e.g., enzymes, fluorophores) allows for signal amplification and enhanced detection sensitivity.

1. Enzyme-Linked Immunosorbent Assay (ELISA):

In a sandwich ELISA, a biotinylated detection antibody is used to bind to the captured antigen. A streptavidin-horseradish peroxidase (HRP) conjugate is then added, which binds to the biotinylated antibody. The subsequent addition of a chromogenic substrate results in a colorimetric signal that is proportional to the amount of antigen present.

2. Western Blotting:

After transferring proteins to a membrane, the membrane is incubated with the biotinylated primary antibody. Following washing steps, a streptavidin-HRP conjugate is added, which binds to the biotin on the primary antibody. Detection is then achieved using a chemiluminescent substrate.

3. Flow Cytometry:

For the detection of cell surface antigens, cells are first incubated with the biotinylated primary antibody. Subsequently, a streptavidin-conjugated fluorophore (e.g., Streptavidin-PE or Streptavidin-FITC) is added, which binds to the biotinylated antibody, allowing for the detection and quantification of the target-expressing cells by flow cytometry.

Visualizations

experimental_workflow_tresylation cluster_activation Step 1: Activation of this compound cluster_conjugation Step 2: Conjugation to Antibody cluster_purification Step 3: Quenching & Purification Biotin-PEG10-OH Biotin-PEG10-OH Activated_PEG Tresyl-Activated Biotin-PEG10 Biotin-PEG10-OH->Activated_PEG  0°C to RT, 2h Tresyl_Chloride Tresyl Chloride (in DCM/Pyridine) Tresyl_Chloride->Activated_PEG Conjugation Incubation Activated_PEG->Conjugation Antibody Antibody Antibody->Conjugation Biotinylated_Ab Biotinylated Antibody (Crude) Conjugation->Biotinylated_Ab  4°C or RT, 2-24h Quenching Quenching (e.g., Tris) Biotinylated_Ab->Quenching Purification Purification (Desalting/Dialysis) Quenching->Purification Final_Product Purified Biotinylated Antibody Purification->Final_Product

Caption: Experimental workflow for antibody biotinylation via tresyl activation.

experimental_workflow_glycan cluster_peg_modification Step 1: Synthesis of Biotin-PEG10-Hydrazide cluster_ab_modification Step 2: Antibody Glycan Oxidation cluster_conjugation_purification Step 3: Conjugation and Purification Biotin_PEG_OH This compound Tosylation Tosylation Biotin_PEG_OH->Tosylation Azidation Azidation Tosylation->Azidation Reduction Reduction to Amine Azidation->Reduction Hydrazide_Formation Hydrazide Formation Reduction->Hydrazide_Formation Biotin_PEG_Hydrazide Biotin-PEG10-Hydrazide Hydrazide_Formation->Biotin_PEG_Hydrazide Conjugation Conjugation Biotin_PEG_Hydrazide->Conjugation Antibody Antibody Oxidation Oxidation with Sodium Periodate Antibody->Oxidation Oxidized_Ab Aldehyde-Modified Antibody Oxidation->Oxidized_Ab Oxidized_Ab->Conjugation Purification Purification Conjugation->Purification Final_Product Purified Site-Specific Biotinylated Antibody Purification->Final_Product sandwich_elisa_pathway Capture_Ab Capture Antibody Antigen Antigen Capture_Ab->Antigen Binds Biotinylated_Detection_Ab Biotinylated Detection Antibody Antigen->Biotinylated_Detection_Ab Binds Streptavidin_HRP Streptavidin-HRP Conjugate Biotinylated_Detection_Ab->Streptavidin_HRP Binds (Biotin-Streptavidin) Substrate TMB Substrate Streptavidin_HRP->Substrate Catalyzes Color_Signal Colorimetric Signal (Measure Absorbance) Substrate->Color_Signal Produces

References

Application Notes & Protocols: (+)-Biotin-PEG10-OH in Nanoparticle Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Biotin-PEG10-OH is a heterobifunctional linker molecule widely employed in the functionalization of nanoparticles for various biomedical applications, including targeted drug delivery, diagnostics, and bio-sensing. This molecule features a biotin (B1667282) moiety, which exhibits an exceptionally high-affinity, non-covalent interaction with avidin (B1170675) and streptavidin (dissociation constant, Kd ≈ 10⁻¹⁵ M), and a terminal hydroxyl group on a 10-unit polyethylene (B3416737) glycol (PEG) spacer.[1] The PEG linker enhances the solubility and biocompatibility of the nanoparticles, reduces non-specific protein adsorption (the "stealth" effect), and provides a flexible spacer arm for the biotin to interact with its binding partners.[2][3]

These application notes provide a comprehensive overview of the use of this compound in nanoparticle functionalization, including detailed experimental protocols and characterization data.

Key Applications

  • Targeted Drug Delivery: Biotin-functionalized nanoparticles can be used to target cells and tissues that overexpress biotin receptors or can be employed in a pre-targeting strategy with avidin-conjugated antibodies.[4][5]

  • Diagnostics and Bio-sensing: The strong biotin-avidin interaction allows for the development of sensitive diagnostic assays, such as lateral flow assays and surface-enhanced Raman spectroscopy (SERS).[6][7]

  • Immobilization and Purification: Biotinylated nanoparticles are utilized for the immobilization and purification of avidin-conjugated biomolecules.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Weight~683.85 g/mol [8]
Purity≥95%[9]
SolubilitySoluble in water, DMSO, DMF-
Storage-20°C for long-term storage-
Table 2: Characterization of Biotin-PEG Functionalized Nanoparticles
Nanoparticle TypeLinkerSize (nm)Zeta Potential (mV)StabilityApplicationReference
Gold Nanoparticles (AuNPs)Thiol-PEG-Biotin15-80Not specifiedStable in high salt buffermiRNA Detection[10]
Polymeric Nanoparticles (PLGA)Biotin-PEG-COOH110Not specifiedNot specifiedDoxorubicin Delivery[5]
Nanogels (CMPEI)Biotin-PEG~100+15Not specifiedMethotrexate (B535133) Delivery[11]
Magnetic Nanoparticles (MNPs)PEG-coated55-65Not specifiedStable in PBS (pH 3-10) and 10% FBSMRI Contrast Agent[12]
Table 3: Drug Loading and Release from Biotin-PEGylated Nanoparticles
Nanoparticle SystemDrugDrug Loading (%)Release ProfileReference
Biotin-conjugated PEG/PCL NanoparticlesPaclitaxelNot specifiedSustained release, no initial burst[4]
TPP-PEG-Biotin NanoparticlesDoxorubicin25.03Not specified[5]
Biotin-PEG-CMPEI NanogelsMethotrexateNot specifiedZero-order at pH 7.5, swelling-controlled at pH 5.5[11]

Experimental Protocols

Protocol 1: Functionalization of Carboxylated Nanoparticles with this compound via EDC/NHS Chemistry

This protocol describes the covalent conjugation of the hydroxyl group of this compound to carboxyl groups on the surface of nanoparticles using a carbodiimide (B86325) crosslinker.

Materials:

  • Carboxylated nanoparticles (e.g., PLGA, magnetic nanoparticles)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (e.g., 0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)

  • Centrifugation tubes

  • Orbital shaker or rotator

Procedure:

  • Nanoparticle Preparation: Disperse the carboxylated nanoparticles in MES buffer to a final concentration of 1-10 mg/mL. Sonicate briefly if necessary to ensure a homogenous suspension.

  • Activation of Carboxyl Groups:

    • Add EDC (e.g., 10-fold molar excess over carboxyl groups) and NHS (e.g., 5-fold molar excess over carboxyl groups) to the nanoparticle suspension.

    • Incubate for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups, forming an NHS-ester intermediate.

  • Conjugation with this compound:

    • Dissolve this compound in MES buffer.

    • Add the this compound solution to the activated nanoparticle suspension (e.g., 20-fold molar excess over nanoparticles).

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with continuous mixing.

  • Quenching: Add a quenching solution to the reaction mixture to deactivate any unreacted NHS-esters. Incubate for 15-30 minutes.

  • Purification:

    • Centrifuge the nanoparticle suspension to pellet the functionalized nanoparticles.

    • Remove the supernatant containing unreacted reagents.

    • Resuspend the nanoparticle pellet in PBS.

    • Repeat the washing step (centrifugation and resuspension) at least three times to ensure complete removal of unreacted materials.

  • Storage: Resuspend the final biotinylated nanoparticle pellet in a suitable buffer (e.g., PBS) and store at 4°C for short-term use or -20°C for long-term storage.

Protocol 2: Characterization of Biotin-PEG10-OH Functionalized Nanoparticles

1. Size and Zeta Potential Analysis:

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute a small aliquot of the functionalized nanoparticle suspension in an appropriate buffer (e.g., PBS or deionized water).

    • Measure the hydrodynamic diameter and zeta potential using a DLS instrument.

    • Compare the results with the unmodified nanoparticles to confirm successful surface modification. An increase in hydrodynamic diameter is expected after PEGylation.

2. Confirmation of Biotin Conjugation:

  • Technique: HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay

  • Principle: This colorimetric assay is based on the displacement of the HABA dye from avidin by biotin, resulting in a decrease in absorbance at 500 nm.

  • Procedure:

    • Prepare a known concentration of avidin solution.

    • Add the HABA reagent and measure the initial absorbance at 500 nm.

    • Add a known amount of the biotinylated nanoparticle suspension.

    • Measure the decrease in absorbance at 500 nm.

    • Quantify the amount of biotin conjugated to the nanoparticles by comparing the absorbance change to a standard curve prepared with free biotin.

3. Stability Assessment:

  • Procedure:

    • Disperse the functionalized nanoparticles in various biological media (e.g., PBS, cell culture medium with 10% fetal bovine serum).

    • Monitor the hydrodynamic diameter of the nanoparticles using DLS over a period of time (e.g., 24-48 hours) at 37°C.

    • Stable nanoparticles will show minimal changes in size, indicating no significant aggregation.[12][13]

Visualizations

Experimental_Workflow cluster_Functionalization Nanoparticle Functionalization cluster_Targeting Targeted Drug Delivery NP Carboxylated Nanoparticles Activation Activation with EDC/NHS NP->Activation Conjugation Conjugation Activation->Conjugation BiotinPEG This compound BiotinPEG->Conjugation Purification Purification (Centrifugation/Washing) Conjugation->Purification FunctionalizedNP Biotin-PEG10-Nanoparticles Purification->FunctionalizedNP DrugLoading Drug Loading FunctionalizedNP->DrugLoading DrugLoadedNP Drug-Loaded Biotin-NP DrugLoading->DrugLoadedNP SystemicAdmin Systemic Administration DrugLoadedNP->SystemicAdmin Targeting Targeting (via Biotin-Avidin Interaction) SystemicAdmin->Targeting Internalization Cellular Internalization Targeting->Internalization DrugRelease Drug Release Internalization->DrugRelease

Caption: Experimental workflow for nanoparticle functionalization and targeted drug delivery.

Biotin_Avidin_Interaction cluster_NP Functionalized Nanoparticle cluster_Target Target NP Nanoparticle Core PEG PEG10 Spacer NP->PEG Biotin Biotin PEG->Biotin Avidin Avidin/Streptavidin Biotin->Avidin High-Affinity Binding (Kd ~ 10⁻¹⁵ M) TargetMolecule Target Molecule (e.g., Antibody, Cell Receptor) Avidin->TargetMolecule conjugated to

Caption: Schematic of the high-affinity biotin-avidin interaction for nanoparticle targeting.

References

Application Notes and Protocols for Targeted Drug Delivery Using (+)-Biotin-PEG10-OH Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted drug delivery aims to enhance the therapeutic efficacy of pharmaceuticals while minimizing off-target side effects. One promising strategy involves leveraging the high affinity of biotin (B1667282) (Vitamin B7) for its receptors, which are often overexpressed on the surface of cancer cells compared to normal tissues. The sodium-dependent multivitamin transporter (SMVT) is a primary receptor for biotin and facilitates its cellular uptake. This document provides detailed application notes and protocols for the use of (+)-Biotin-PEG10-OH as a targeting ligand in drug delivery systems. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility, stability, and bioavailability of the conjugate, while the terminal hydroxyl group (-OH) allows for versatile conjugation to various therapeutic payloads.

Principle of Biotin-Targeted Drug Delivery

The core principle of this targeting strategy is the specific recognition of the biotin moiety by biotin receptors, primarily SMVT, on the cell surface. This interaction triggers receptor-mediated endocytosis, a process by which the cell internalizes the biotin-conjugated drug delivery system.[1][2] This leads to an increased intracellular concentration of the therapeutic agent in target cells, thereby enhancing its cytotoxic or therapeutic effect.[3][4] The PEG10 linker provides spatial separation between the biotin targeting molecule and the drug cargo, which can help to avoid steric hindrance and maintain the binding affinity of biotin to its receptor.

Quantitative Data Summary

The following tables summarize quantitative data from studies evaluating the efficacy of biotin-targeted drug delivery systems.

Table 1: In Vitro Cytotoxicity of Biotin-Conjugated Agents

Cell LineDrug/ConjugateIC50 Value (µM)Fold Improvement vs. Non-TargetedReference
HeLa (Cervical Cancer) Deac-SS-Biotin0.108 ± 0.010-[5]
A549 (Lung Cancer) Deac-SS-Biotin0.085 ± 0.008-[5]
SGC-7901 (Gastric Cancer) Deac-SS-Biotin0.124 ± 0.011-[5]
MCF7 (Breast Cancer) Biotin-conjugated Dextran Coated IONPs1.66 µg/mL14.6 (vs. IONPs)[6]
MDA-MB-231 (Breast Cancer) [Ru(η5-CpR)(P)(2,2′-bipy-4,4′-PLA-biotin)][CF3SO3]2.3 - 14.6-[7]
HepG2 (Liver Cancer) Ru-1@TPP-PEG-biotin SANs1.55-[8]
MCF-7 (Breast Cancer) Ru-1@TPP-PEG-biotin SANs1.84-[8]
4T1 (Breast Cancer) MTX-loaded Biotin-PEG-CMPEI~10-fold reduction10 (vs. free MTX)[9]
A2780 (Ovarian Cancer) CPT-PEG-biotin>60-fold enhancement>60 (vs. free CPT)[4][10]
A2780/AD (MDR Ovarian) CPT-PEG-biotin~30-fold enhancement~30 (vs. free CPT)[4][10]

Table 2: In Vivo Efficacy of Biotin-Targeted Systems

Animal ModelCancer TypeTreatmentOutcomeReference
HeLa Xenograft Cervical CancerBiotin Decorated Gold Nanoparticles3.8-fold reduction in tumor volume vs. control[11][12]
Colon Tumor Bearing Rats Colon CancerCPT-SS-BiotinSignificantly ameliorated toxicity vs. CPT alone[8][13]
4T1 Allograft Triple-Negative Breast CancerMTX-loaded Biotin-PEG-CMPEILower tumor volume and mortality vs. free MTX[9]

Signaling and Experimental Workflow Diagrams

Biotin_Receptor_Mediated_Endocytosis Biotin Receptor-Mediated Endocytosis Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Biotin_PEG_Drug (+)-Biotin-PEG10-Drug SMVT SMVT Receptor Biotin_PEG_Drug->SMVT Binding Coated_Pit Clathrin-Coated Pit SMVT->Coated_Pit Internalization Endosome Early Endosome Coated_Pit->Endosome Vesicle Formation Drug_Release Drug Release Endosome->Drug_Release Acidification/Enzymatic Cleavage Therapeutic_Action Therapeutic Action (e.g., DNA Damage) Drug_Release->Therapeutic_Action

Caption: Biotin receptor-mediated endocytosis pathway.

Experimental_Workflow Experimental Workflow for Evaluating Biotin-Targeted Drug Delivery Start Start Synthesis Synthesis of (+)-Biotin-PEG10-Drug Conjugate Start->Synthesis Characterization Physicochemical Characterization (DLS, TEM, LC-MS) Synthesis->Characterization In_Vitro In Vitro Evaluation Characterization->In_Vitro Cytotoxicity Cytotoxicity Assay (MTT Assay) In_Vitro->Cytotoxicity Uptake Cellular Uptake Study (Flow Cytometry/Microscopy) In_Vitro->Uptake In_Vivo In Vivo Evaluation Uptake->In_Vivo Biodistribution Biodistribution Study In_Vivo->Biodistribution Efficacy Antitumor Efficacy Study In_Vivo->Efficacy End End Efficacy->End

Caption: Experimental workflow for evaluation.

Experimental Protocols

Protocol 1: Synthesis of (+)-Biotin-PEG10-Drug Conjugate

This protocol describes a general method for conjugating a drug with a reactive carboxyl or amine group to this compound. The hydroxyl group of the PEG linker must first be activated.

Materials:

  • This compound

  • Drug with a primary amine (-NH2) or carboxylic acid (-COOH) group

  • Activating agents (e.g., for -OH activation: p-nitrophenyl chloroformate; for drug's -COOH activation: EDC/NHS)

  • Anhydrous solvents (e.g., DMF, DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reaction vessel, magnetic stirrer, nitrogen/argon atmosphere setup

  • Purification system (e.g., HPLC, column chromatography)

Procedure:

Part A: Activation of the Hydroxyl Group of this compound This step is necessary if the drug has a reactive amine group.

  • Dissolve this compound in anhydrous DMF under a nitrogen atmosphere.

  • Add an excess of p-nitrophenyl chloroformate and a base such as triethylamine.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, the activated Biotin-PEG10-carbonate can be purified or used directly in the next step.

Part B: Conjugation to an Amine-Containing Drug

  • Dissolve the amine-containing drug in anhydrous DMF.

  • Add the solution of activated Biotin-PEG10-carbonate dropwise to the drug solution.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Once complete, purify the conjugate using preparative HPLC.

Part C: Conjugation to a Carboxylic Acid-Containing Drug This method involves activating the drug's carboxyl group.

  • Dissolve the carboxylic acid-containing drug in anhydrous DMF.

  • Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the solution and stir for 1-2 hours at room temperature to form an NHS-ester.

  • In a separate flask, dissolve this compound in anhydrous DMF.

  • Add the activated drug solution to the this compound solution, along with a base like DIPEA.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Purify the final conjugate by preparative HPLC and characterize by mass spectrometry and NMR.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration of the biotin-conjugated drug that inhibits cell growth by 50% (IC50).[2][3][14][15][16]

Materials:

  • Target cancer cell line (e.g., HeLa, A549) and a non-cancerous control cell line

  • Complete cell culture medium

  • 96-well plates

  • (+)-Biotin-PEG10-Drug conjugate, non-targeted control drug

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of the biotin-conjugated drug and the non-targeted control drug in culture medium.

  • Remove the old medium from the wells and add 100 µL of the drug dilutions. Include wells with medium only (blank) and cells with medium but no drug (negative control).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the negative control and determine the IC50 values.

Protocol 3: Cellular Uptake Analysis by Flow Cytometry

This protocol quantifies the cellular uptake of a fluorescently labeled biotin-PEG conjugate.[10][13][17][18][19]

Materials:

  • Target cancer cell line

  • Fluorescently labeled (+)-Biotin-PEG10-Drug conjugate

  • 6-well plates

  • PBS, Trypsin-EDTA

  • Flow cytometer

  • For competition assay: Free (+)-Biotin

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with the fluorescently labeled biotin-conjugate at a specific concentration (e.g., 10 µM) for various time points (e.g., 1, 2, 4 hours).

  • For competition assay: Pre-incubate a set of wells with a high concentration of free biotin (e.g., 1 mM) for 1 hour before adding the fluorescent conjugate.

  • After incubation, wash the cells three times with ice-cold PBS to remove unbound conjugate.

  • Harvest the cells using Trypsin-EDTA, centrifuge, and resuspend in 500 µL of PBS.

  • Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of at least 10,000 cells per sample.

  • Compare the mean fluorescence intensity of cells treated with the targeted conjugate, the conjugate with free biotin competition, and untreated cells.

Protocol 4: In Vivo Biodistribution Study

This protocol evaluates the accumulation of the drug conjugate in different organs and the tumor in a tumor-bearing animal model.[11][15][20][21][22]

Materials:

  • Tumor-bearing mice (e.g., nude mice with xenograft tumors)

  • Radiolabeled or fluorescently-labeled (+)-Biotin-PEG10-Drug conjugate

  • Anesthetic

  • Imaging system (e.g., IVIS for fluorescence, SPECT/PET for radiolabels) or analytical instrument for quantification (e.g., gamma counter, HPLC)

Procedure:

  • When tumors reach a suitable size (e.g., 100-200 mm³), randomly assign mice to treatment groups.

  • Administer the labeled conjugate intravenously (i.v.) via the tail vein.

  • At predetermined time points (e.g., 4, 24, 48 hours), euthanize a subset of mice.

  • If using a fluorescent label, whole-body and ex vivo organ imaging can be performed using an IVIS system.[11]

  • Excise the tumor and major organs (liver, spleen, kidneys, lungs, heart, brain).

  • Weigh each organ and homogenize.

  • Quantify the amount of conjugate in each tissue sample using the appropriate method (e.g., gamma counting for radiolabels, fluorescence measurement, or extraction followed by HPLC for unlabeled drugs).[15]

  • Express the data as a percentage of the injected dose per gram of tissue (%ID/g).

Conclusion

The use of this compound as a targeting ligand presents a robust strategy for the development of targeted drug delivery systems. The provided protocols offer a framework for the synthesis, in vitro evaluation, and in vivo assessment of these conjugates. The enhanced cellular uptake via biotin receptors can lead to improved therapeutic outcomes, particularly in cancers that overexpress these transporters. Careful characterization and validation at each stage of development are crucial for the successful translation of these targeted therapies.

References

Application Notes and Protocols for (+)-Biotin-PEG10-OH in Immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Immunoprecipitation (IP) is a cornerstone technique for isolating and purifying specific proteins from complex mixtures, such as cell lysates. The use of biotinylated antibodies in conjunction with streptavidin-coated beads offers a robust and highly specific method for capturing target proteins. The choice of the biotinylation reagent, particularly the linker arm separating the biotin (B1667282) and the antibody, is critical for the success of the immunoprecipitation. (+)-Biotin-PEG10-OH is a biotinylation reagent featuring a hydrophilic polyethylene (B3416737) glycol (PEG) spacer of 10 ethylene (B1197577) glycol units. This extended and flexible linker provides significant advantages over traditional, shorter, and more hydrophobic linkers.

These application notes provide a detailed overview of the benefits of using this compound for immunoprecipitation and comprehensive protocols for its use, from antibody conjugation to protein elution.

Application Notes

The incorporation of a PEG10 linker in this compound offers several key benefits for immunoprecipitation protocols:

  • Reduced Steric Hindrance: The long, flexible PEG10 spacer arm minimizes steric hindrance between the antibody and the streptavidin-coated bead, allowing for more efficient binding of the biotinylated antibody to the streptavidin. This can lead to a higher capacity of antibody immobilization on the beads.

  • Increased Solubility: The hydrophilic nature of the PEG linker enhances the solubility of the biotinylated antibody in aqueous buffers, reducing the likelihood of aggregation during storage and use.[1]

  • Improved Accessibility of the Antigen Binding Site: By distancing the antibody from the surface of the bead, the PEG linker can improve the accessibility of the antigen-binding site (Fab region) to the target protein in the lysate. This can lead to more efficient capture of the target antigen.

  • Minimized Non-specific Binding: PEG is known for its ability to reduce non-specific protein adsorption to surfaces. While this effect is more pronounced when PEG is used to coat the beads themselves, a PEGylated antibody can also contribute to a reduction in background signal.

Quantitative Data Summary

FeatureShort Linker (e.g., NHS-Biotin)Long Linker (this compound)
Antibody Loading Capacity on Beads LowerPotentially Higher
Relative Immunoprecipitation Yield GoodExcellent
Non-specific Binding ModerateLower
Antibody-Antigen Complex Stability HighHigh

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to Primary Antibody

This protocol describes the two-step process of first activating the terminal hydroxyl group of this compound to an amine-reactive N-hydroxysuccinimide (NHS) ester, followed by the conjugation of the activated biotin reagent to the primary antibody.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Primary antibody (free of amine-containing buffers like Tris and preservatives like sodium azide)

  • Phosphate Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5, or 1 M Glycine)

  • Desalting column or dialysis cassette for buffer exchange

Procedure:

Part A: Activation of this compound

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMF or DMSO immediately before use. Do not store these solutions.

    • Dissolve this compound in anhydrous DMF or DMSO.

  • Activation Reaction:

    • In a dry microcentrifuge tube, combine this compound, EDC, and NHS at a molar ratio of 1:1.5:1.5.

    • Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

Part B: Conjugation to Primary Antibody

  • Antibody Preparation:

    • If necessary, exchange the antibody into an amine-free buffer such as PBS (pH 7.2-7.5) using a desalting column or dialysis. The antibody concentration should ideally be 1-5 mg/mL.

  • Conjugation Reaction:

    • Add the freshly activated (+)-Biotin-PEG10-NHS ester solution to the antibody solution. A 20-fold molar excess of the biotin reagent to the antibody is a good starting point. The final concentration of the organic solvent (DMF or DMSO) in the reaction should not exceed 10%.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle rotation.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 10-50 mM to stop the reaction.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Biotinylated Antibody:

    • Remove unreacted biotin reagent and quenching buffer by dialysis against PBS or by using a desalting column.

    • Determine the concentration of the biotinylated antibody using a protein assay (e.g., BCA).

    • Store the biotinylated antibody at 4°C for short-term use or at -20°C or -80°C for long-term storage. Adding a stabilizing protein like BSA (0.1%) and a preservative like sodium azide (B81097) (0.02-0.05%) can improve stability.[2]

Protocol 2: Immunoprecipitation using Biotinylated Antibody and Streptavidin Beads

Materials:

  • Biotinylated primary antibody (from Protocol 1)

  • Streptavidin-coated magnetic beads or agarose (B213101) beads

  • Cell lysate containing the target protein

  • Lysis Buffer (e.g., RIPA buffer, supplemented with protease and phosphatase inhibitors)

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., 2x Laemmli sample buffer, or a milder elution buffer like 0.1 M glycine, pH 2.5-3.0)

  • Magnetic rack (for magnetic beads) or microcentrifuge (for agarose beads)

Procedure:

  • Preparation of Streptavidin Beads:

    • Resuspend the streptavidin beads by vortexing.

    • Transfer the required amount of bead slurry to a new microcentrifuge tube.

    • Wash the beads twice with Lysis Buffer. For magnetic beads, use a magnetic rack to separate the beads from the supernatant. For agarose beads, centrifuge at a low speed (e.g., 1000 x g) for 1 minute.

  • Binding of Biotinylated Antibody to Beads:

    • Resuspend the washed beads in Lysis Buffer.

    • Add the biotinylated antibody to the beads. The optimal amount of antibody should be determined empirically, but a starting point of 1-5 µg of antibody per 20-50 µL of bead slurry is common.

    • Incubate for 30-60 minutes at room temperature with gentle rotation to allow the antibody to bind to the streptavidin.

    • Wash the antibody-conjugated beads twice with Lysis Buffer to remove any unbound antibody.

  • Immunoprecipitation:

    • Add the cell lysate (containing 100-1000 µg of total protein) to the antibody-conjugated beads.

    • Incubate for 1-4 hours or overnight at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads (using a magnetic rack or centrifuge).

    • Carefully remove the supernatant (this is the unbound fraction and can be saved for analysis).

    • Wash the beads three to five times with 500 µL of ice-cold Wash Buffer. With each wash, resuspend the beads completely and then pellet them before removing the supernatant.

  • Elution:

    • Denaturing Elution (for subsequent SDS-PAGE and Western Blotting):

      • After the final wash, remove all supernatant.

      • Resuspend the beads in 20-40 µL of 2x Laemmli sample buffer.

      • Boil the sample at 95-100°C for 5-10 minutes.

      • Pellet the beads and collect the supernatant, which contains the eluted protein.

    • Non-denaturing Elution (for functional assays):

      • Resuspend the beads in 50-100 µL of a gentle elution buffer (e.g., 0.1 M glycine, pH 2.5-3.0).

      • Incubate for 5-10 minutes at room temperature with gentle mixing.

      • Pellet the beads and immediately transfer the supernatant to a new tube containing a neutralization buffer (e.g., 1 M Tris, pH 8.5) to restore the neutral pH.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry.

Visualizations

experimental_workflow cluster_activation Activation of this compound cluster_conjugation Antibody Conjugation cluster_ip Immunoprecipitation Biotin_PEG_OH This compound Activated_Biotin Activated Biotin-PEG10-NHS Biotin_PEG_OH->Activated_Biotin Activation EDC_NHS EDC + NHS/Sulfo-NHS EDC_NHS->Activated_Biotin Antibody Primary Antibody Biotinylated_Ab Biotinylated Antibody Antibody->Biotinylated_Ab Conjugation Ab_Bead_Complex Antibody-Bead Complex Streptavidin_Beads Streptavidin Beads Streptavidin_Beads->Ab_Bead_Complex Binding IP_Complex Immunoprecipitated Complex Ab_Bead_Complex->IP_Complex Incubation Cell_Lysate Cell Lysate (with Target Protein) Cell_Lysate->IP_Complex Elution Elution IP_Complex->Elution Washing Analysis Analysis (SDS-PAGE, Western Blot, Mass Spectrometry) Elution->Analysis

Caption: Workflow for Immunoprecipitation using this compound.

Caption: Example of a signaling pathway that can be studied using IP.

References

Application Notes and Protocols for Creating Biotinylated Probes with (+)-Biotin-PEG10-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in life sciences research and diagnostics. The high-affinity interaction between biotin and streptavidin (or avidin) forms the basis for numerous applications, including affinity purification, immunoassays (e.g., ELISA, Western blotting), immunohistochemistry, and targeted drug delivery. The use of a polyethylene (B3416737) glycol (PEG) spacer, such as in (+)-Biotin-PEG10-OH, between the biotin moiety and the target molecule is advantageous for several reasons. The PEG linker is hydrophilic, which can improve the solubility and reduce aggregation of the resulting conjugate. Furthermore, the flexible PEG chain minimizes steric hindrance, ensuring that the biotin is accessible for binding to streptavidin.

This document provides detailed protocols for creating biotinylated probes using this compound. Due to the terminal hydroxyl (-OH) group, a two-step activation and conjugation process is typically required to label biomolecules such as proteins and nucleic acids.

Key Applications of Biotinylated Probes

ApplicationDescription
Immunoassays Biotinylated antibodies or antigens are used for sensitive detection in formats like ELISA and Western blotting.
Affinity Chromatography Biotinylated molecules can be immobilized on streptavidin-coated resins for the purification of interacting partners.[1]
In Situ Hybridization (ISH) Biotinylated nucleic acid probes are used to detect specific DNA or RNA sequences within cells and tissues.
Flow Cytometry Biotinylated antibodies are used for cell surface staining, followed by detection with fluorescently labeled streptavidin.
Targeted Drug Delivery Biotin can be used as a targeting ligand to deliver drugs to cells expressing biotin receptors.
Pull-Down Assays Biotinylated "bait" molecules are used to isolate and identify interacting "prey" molecules from complex mixtures like cell lysates.[2]

Experimental Protocols

The hydroxyl group of this compound is not directly reactive with common functional groups on biomolecules like primary amines or thiols under physiological conditions. Therefore, it must first be activated to a more reactive species. Below are protocols for a two-step approach: 1) activation of the hydroxyl group and 2) conjugation to a protein. A similar strategy can be adapted for other biomolecules like nucleic acids with appropriate modifications.

Protocol 1: Activation of this compound via Tosylation

This protocol describes the conversion of the terminal hydroxyl group to a tosylate, which is a good leaving group for subsequent reaction with nucleophiles such as primary amines on a protein.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (B128534) (TEA)

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Diethyl ether

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add triethylamine (3 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Cool the reaction mixture in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (1.2-1.5 equivalents) dissolved in a small amount of anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, wash the reaction mixture with 1 M HCl, followed by 5% NaHCO₃, and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Precipitate the product by adding the concentrated solution dropwise to cold diethyl ether.

  • Collect the precipitated product, (+)-Biotin-PEG10-OTs, by filtration and dry under vacuum.

Expected Outcome and Characterization:

The successful conversion of the hydroxyl group to a tosylate can be confirmed by ¹H NMR spectroscopy, where characteristic peaks for the tosyl group will appear.

Protocol 2: Conjugation of Activated Biotin-PEG10-Tosylate to a Protein

This protocol outlines the reaction of the activated (+)-Biotin-PEG10-OTs with primary amine groups (e.g., lysine (B10760008) residues) on a target protein.

Materials:

  • (+)-Biotin-PEG10-OTs (from Protocol 1)

  • Target protein

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column or dialysis tubing for purification

Procedure:

  • Dissolve the target protein in an amine-free buffer at a suitable concentration (e.g., 1-10 mg/mL).

  • Dissolve (+)-Biotin-PEG10-OTs in a small amount of a water-miscible organic solvent like DMSO or DMF.

  • Add the desired molar excess of the activated biotin reagent to the protein solution. A 10-50 fold molar excess is a common starting point, but this should be optimized for each specific protein.

  • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.

  • Quench the reaction by adding a quenching buffer to a final concentration of 50-100 mM to consume any unreacted biotin reagent. Incubate for 30 minutes at room temperature.

  • Purify the biotinylated protein from excess, unreacted biotin reagent and byproducts using size-exclusion chromatography or dialysis.[3]

Workflow for Creating Biotinylated Probes

G cluster_activation Activation of this compound cluster_conjugation Conjugation to Target Molecule cluster_purification_characterization Purification and Characterization Biotin_PEG_OH This compound Tosylation Tosylation with TsCl, TEA in DCM Biotin_PEG_OH->Tosylation Activated_Biotin (+)-Biotin-PEG10-OTs Tosylation->Activated_Biotin Conjugation_Reaction Reaction in Amine-Free Buffer (pH 7.4-8.0) Activated_Biotin->Conjugation_Reaction Target_Protein Target Protein (with -NH2 groups) Target_Protein->Conjugation_Reaction Biotinylated_Protein_Crude Crude Biotinylated Protein Conjugation_Reaction->Biotinylated_Protein_Crude Purification Purification (SEC or Dialysis) Biotinylated_Protein_Crude->Purification Biotinylated_Protein_Final Purified Biotinylated Probe Purification->Biotinylated_Protein_Final Characterization Characterization (HABA Assay, Mass Spec) Biotinylated_Protein_Final->Characterization

Caption: Workflow for creating biotinylated probes using this compound.

Characterization of Biotinylated Probes

After purification, it is crucial to characterize the biotinylated probe to determine the degree of labeling and confirm its functionality.

Quantification of Biotinylation

HABA Assay: The 2-(4'-hydroxyazobenzene)benzoic acid (HABA) assay is a common colorimetric method for estimating the degree of biotinylation.[4] HABA forms a complex with avidin (B1170675) that absorbs at 500 nm. When a biotinylated sample is added, the biotin displaces the HABA, causing a decrease in absorbance that is proportional to the amount of biotin.[5]

ParameterDescription
Principle Displacement of HABA from an avidin-HABA complex by biotin, leading to a decrease in absorbance at 500 nm.[6]
Linear Range Typically in the low micromolar range of biotin.[7]
Advantages Simple, rapid, and requires a standard spectrophotometer.
Disadvantages Can be affected by steric hindrance, potentially underestimating the degree of biotinylation.[8]

Fluorescent Methods: Fluorescent-based assays offer higher sensitivity for biotin quantification. One method involves the displacement of a fluorescently-labeled biotin derivative from streptavidin by the biotinylated sample, leading to a change in fluorescence.[9][10] Another approach uses a FRET-based system where displacement of a quencher from a fluorescently-labeled avidin results in an increase in fluorescence.[10]

ParameterDescription
Principle Displacement of a fluorescent probe from streptavidin or avidin, resulting in a change in fluorescence intensity.[11]
Sensitivity Can detect picomole amounts of biotin.[10]
Advantages Higher sensitivity and wider dynamic range compared to the HABA assay.
Disadvantages Requires a fluorescence plate reader or spectrofluorometer.
Mass Spectrometry

Mass spectrometry (MS) is a powerful tool for the direct characterization of biotinylated proteins.[12][13] It allows for the determination of the exact mass of the conjugate, from which the number of attached biotin-PEG moieties can be calculated. MS can also be used to identify the specific sites of biotinylation on the protein.[14]

ParameterDescription
Principle Measures the mass-to-charge ratio of the intact biotinylated protein or its peptide fragments.
Information Obtained Degree of labeling (number of biotins per protein) and site of modification.
Advantages Provides precise and unambiguous characterization.
Disadvantages Requires specialized instrumentation and expertise.
Signaling Pathway Example: Immunoassay Detection

Biotinylated probes are frequently used in immunoassays. The following diagram illustrates a typical sandwich ELISA workflow.

G cluster_elisa Sandwich ELISA Workflow Capture_Ab Capture Antibody Immobilized on Plate Antigen Antigen from Sample Capture_Ab->Antigen Binds Biotinylated_Detection_Ab Biotinylated Detection Antibody Antigen->Biotinylated_Detection_Ab Binds Streptavidin_HRP Streptavidin-HRP Conjugate Biotinylated_Detection_Ab->Streptavidin_HRP Binds Substrate Substrate (e.g., TMB) Streptavidin_HRP->Substrate Catalyzes Color_Development Color Development Substrate->Color_Development

Caption: A typical sandwich ELISA workflow using a biotinylated detection antibody.

Conclusion

The creation of biotinylated probes using this compound is a versatile technique with broad applications in research and development. The protocols and characterization methods described here provide a framework for the successful generation and validation of these important reagents. Proper optimization of the reaction conditions and thorough characterization of the final product are essential for obtaining reliable and reproducible results in downstream applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing (+)-Biotin-PEG10-OH to Protein Molar Ratio

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on protein biotinylation with (+)-Biotin-PEG10-OH. Proper optimization of the biotin-to-protein molar ratio is critical for ensuring sufficient labeling for detection or purification while preserving the protein's biological function.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of this compound to protein?

A1: There is no single optimal ratio; it must be determined empirically for each specific protein. The ideal ratio depends on several factors, including protein concentration, the number of available primary amines (lysine residues and the N-terminus), and the desired degree of biotinylation.[1] For a starting point, a 10:1 to 40:1 molar excess of biotin (B1667282) to protein is often recommended.[2] For antibodies (IgG) at concentrations of 2-10 mg/mL, a molar excess of 12-fold to 20-fold is a common starting point to achieve a final ratio of 3-5 biotins per antibody.[3][4]

Q2: How does protein concentration affect the required molar ratio?

A2: Labeling reactions with dilute protein solutions require a greater molar excess of the biotin reagent to achieve the same degree of labeling compared to reactions with concentrated protein solutions.[5] For example, a protein at ≤ 2 mg/mL may require a ≥ 20-fold molar excess, while the same protein at 2-10 mg/mL might only need a ≥ 12-fold molar excess.[3]

Q3: What are the ideal reaction conditions (buffer, pH, temperature, time)?

A3: The reaction conditions significantly impact biotinylation efficiency.

  • Buffer: Use an amine-free buffer, such as Phosphate-Buffered Saline (PBS) or HEPES, at a pH between 7.2 and 8.5.[1][6] Buffers containing primary amines, like Tris or glycine, must be avoided as they compete with the target protein for the biotinylation reagent.[1][6][7]

  • pH: The reaction targets deprotonated primary amines, so it is favored at a pH above 7.[7] A pH range of 7-9 is generally acceptable, with pH 8.3 often being optimal for NHS-ester reactions.[1][6] However, the rate of hydrolysis of the NHS ester, a competing reaction, increases with pH.[7]

  • Temperature and Time: Incubation temperatures can range from 4°C to 37°C.[1][7] A common protocol is to incubate for 30-60 minutes at room temperature or for 2 hours on ice.[4][5] The optimal time should be determined for your specific system.

Q4: My protein is precipitating after the biotinylation reaction. What happened?

A4: Protein precipitation is often a sign of over-biotinylation. Excessive modification of surface lysines can alter the protein's charge and solubility, leading to aggregation. To solve this, you should reduce the molar ratio of biotin to protein in your next experiment.[8] Start by cutting the molar excess by 50% and titrate from there.

Q5: My biotinylation efficiency is low. How can I improve it?

A5: Low efficiency can stem from several issues:

  • Suboptimal pH: Ensure the reaction pH is between 7.2 and 8.5 to facilitate the reaction with primary amines.[6]

  • Competing Nucleophiles: Confirm your buffer is free of amines (e.g., Tris, glycine, sodium azide).[1][2][6]

  • Hydrolyzed Reagent: this compound reagents with an NHS ester are moisture-sensitive.[4] Always equilibrate the reagent to room temperature before opening and prepare the stock solution in a dry solvent like DMSO or DMF immediately before use.[5][9] Do not store the reagent in an aqueous solution.[4]

  • Insufficient Molar Ratio: For dilute protein solutions, you may need to increase the molar excess of the biotin reagent.[3][5]

Q6: How do I remove unreacted biotin after the labeling reaction?

A6: It is crucial to remove all free biotin before downstream applications and for accurate determination of the degree of labeling.[10] Common methods include dialysis, desalting columns, or gel filtration.[5][10]

Q7: How can I determine the degree of biotinylation (DoB)?

A7: Several methods are available to quantify the average number of biotin molecules per protein molecule:

  • HABA Assay: The 2-(4'-hydroxyazobenzene)benzoic acid (HABA) assay is a common colorimetric method. It relies on the displacement of HABA from avidin (B1170675) by the biotin on your protein, which causes a measurable decrease in absorbance at 500 nm.[10][11]

  • Mass Spectrometry (MS): This is a highly accurate method. Intact mass analysis can reveal the distribution of biotinylated species, while peptide mapping can identify the specific lysine (B10760008) residues that were modified.[12][13]

  • Streptavidin Gel-Shift Assay: When the biotinylated protein is incubated with streptavidin, a larger complex is formed. This increase in mass can be visualized as a "shift" on an SDS-PAGE gel.[13][14]

Q8: My biotinylated protein has lost its biological activity. What can I do?

A8: Loss of activity often occurs if critical lysine residues in the protein's active site or binding interface have been modified. To mitigate this, you can try reducing the biotin:protein molar ratio to achieve a lower degree of labeling.[1] If this doesn't work, you may need to consider alternative biotinylation chemistries that target other functional groups, such as sulfhydryls (cysteine residues) or carboxyl groups, which may be located away from the active site.[1][7]

Quantitative Data Summary

Table 1: Recommended Starting Conditions for Protein Biotinylation

ParameterRecommended Range/ValueNotes
Protein Concentration 1 - 10 mg/mLLower concentrations require a higher molar excess of biotin.[3][6]
Molar Excess (Biotin:Protein) 10:1 to 40:1Start with a 20:1 ratio for initial optimization.[2][5]
Reaction Buffer PBS, HEPES, MESMust be free of primary amines (e.g., Tris, glycine).[1][6]
Reaction pH 7.2 - 8.5Optimal results are often seen around pH 8.3.[6]
Temperature 4°C - 25°C2 hours at 4°C or 30-60 minutes at room temperature.[5]
Solvent for Biotin Reagent Anhydrous DMSO or DMFPrepare fresh immediately before use.[5]

Troubleshooting Guide

Table 2: Common Problems and Solutions in Protein Biotinylation

ProblemPossible Cause(s)Recommended Solution(s)
Low Degree of Biotinylation 1. Inactive (hydrolyzed) biotin reagent. 2. Competing amines in the buffer. 3. Reaction pH is too low. 4. Insufficient molar excess of biotin.1. Use fresh, dry DMSO/DMF to dissolve the reagent just before use.[4] 2. Dialyze the protein into an amine-free buffer like PBS.[3] 3. Increase the buffer pH to 8.0-8.5.[6] 4. Increase the molar ratio of biotin to protein, especially for dilute samples.[3]
Protein Precipitation/Aggregation 1. Over-biotinylation altering protein solubility. 2. Presence of aggregates in the starting protein sample.1. Decrease the biotin:protein molar ratio by 50% and titrate.[8] 2. Centrifuge or filter the protein solution before starting the reaction.
Loss of Protein Activity 1. Biotinylation of lysine residues in the active or binding site. 2. Over-labeling causing conformational changes.1. Reduce the biotin:protein molar ratio to lower the degree of labeling.[1] 2. Consider alternative labeling chemistries targeting sulfhydryl or carboxyl groups.[7]
Inconsistent Results 1. Incomplete removal of free biotin. 2. Variation in reaction time, temperature, or pH. 3. Inaccurate protein concentration measurement.1. Use a desalting column for rapid and complete removal of free biotin.[15] 2. Standardize all reaction parameters using a detailed protocol. 3. Accurately determine protein concentration before calculating molar ratios.

Experimental Protocols

Protocol 1: General Procedure for Protein Biotinylation

This protocol provides a starting point for labeling a protein (e.g., IgG) with an amine-reactive this compound reagent (assumed to be an NHS ester).

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • (+)-Biotin-PEG10-NHS Ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting column or dialysis cassette for buffer exchange

Procedure:

  • Prepare the Protein: Ensure the protein is in an amine-free buffer at a known concentration, ideally 2-10 mg/mL.[3][6]

  • Calculate Reagent Volumes:

    • Calculate the moles of protein to be labeled.

    • Determine the desired molar excess of biotin (e.g., 20-fold).

    • Calculate the moles of biotin reagent needed.

  • Prepare Biotin Stock Solution:

    • Allow the vial of (+)-Biotin-PEG10-NHS Ester to equilibrate to room temperature before opening.[4]

    • Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO. This solution should be made fresh and used immediately.[5]

  • Reaction:

    • Add the calculated volume of the 10 mM biotin stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[5]

  • Stop Reaction & Remove Excess Biotin:

    • (Optional) The reaction can be stopped by adding an amine-containing buffer like Tris to a final concentration of 10-20 mM.[3]

    • Immediately remove unreacted biotin using a desalting column or by dialyzing against PBS.[10]

  • Characterization:

    • Determine the final protein concentration.

    • Determine the degree of biotinylation using the HABA assay (Protocol 2) or another method.

Protocol 2: Determining Degree of Biotinylation with the HABA Assay

This assay estimates the moles of biotin per mole of protein.[10]

Materials:

  • HABA/Avidin Solution (available in commercial kits or can be prepared)

  • Biotinylated protein sample (with free biotin removed)

  • Non-biotinylated protein (for blank)

  • Spectrophotometer and cuvettes or a microplate reader

Procedure:

  • Prepare HABA/Avidin Reagent: If using a kit, follow the manufacturer's instructions. A typical preparation involves dissolving HABA and avidin in PBS.[10][16]

  • Measure Baseline Absorbance:

    • Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette.[10]

    • Measure and record the absorbance at 500 nm (A₅₀₀ HABA/Avidin).

  • Measure Sample Absorbance:

    • Add 100 µL of your biotinylated protein sample to the cuvette from the previous step. Mix well.[10]

    • Wait for the reading to stabilize (usually a few seconds) and record the final absorbance at 500 nm (A₅₀₀ Sample).[10]

  • Calculations:

    • Calculate Change in Absorbance (ΔA₅₀₀): ΔA₅₀₀ = A₅₀₀ HABA/Avidin - A₅₀₀ Sample

    • Calculate Moles of Biotin: Moles of Biotin = (ΔA₅₀₀ × V_cuvette) / (ε_HABA)

      • Where V_cuvette is the volume in the cuvette (in cm³), and ε_HABA is the molar extinction coefficient of the HABA-avidin complex at 500 nm (~34,000 M⁻¹cm⁻¹).[11]

    • Calculate Moles of Protein: Moles of Protein = (Protein Conc. [mg/mL] × V_sample [mL]) / (Protein MW [ g/mol ])

    • Calculate Degree of Biotinylation (DoB): DoB = Moles of Biotin / Moles of Protein

Visualizations

G cluster_prep 1. Preparation cluster_exp 2. Experimentation cluster_analysis 3. Analysis cluster_decision 4. Optimization cluster_final 5. Final Step start Define Protein (Conc., MW, Buffer) react Set up Test Reactions (e.g., 5:1, 10:1, 20:1, 40:1 ratios) start->react purify Remove Free Biotin (Desalting Column / Dialysis) react->purify analyze_dob Determine DoB (HABA, MS, etc.) purify->analyze_dob analyze_act Assess Protein Activity (ELISA, Binding Assay, etc.) analyze_dob->analyze_act decision Optimal Ratio Achieved? analyze_act->decision decision->react No, Adjust Ratios scaleup Scale-Up Production Batch decision->scaleup Yes G start Problem with Biotinylation low_eff Low Labeling Efficiency start->low_eff precip Protein Precipitation start->precip no_act Loss of Activity start->no_act check_reagent Check Reagent: - Freshly prepared? - Anhydrous solvent? low_eff->check_reagent check_ratio_high Decrease Molar Ratio? precip->check_ratio_high no_act->check_ratio_high check_buffer Check Buffer: - Amine-free? - pH 7.2-8.5? check_reagent->check_buffer Yes sol_reagent Solution: Use fresh reagent/solvent check_reagent->sol_reagent No check_ratio_low Increase Molar Ratio? check_buffer->check_ratio_low Yes sol_buffer Solution: Dialyze into PBS check_buffer->sol_buffer No sol_ratio Solution: Adjust molar ratio check_ratio_low->sol_ratio Yes check_activity Critical Lysines Labeled? check_ratio_high->check_activity No check_ratio_high->sol_ratio Yes sol_alt Solution: Try alternative chemistry check_activity->sol_alt Yes

References

Technical Support Center: Troubleshooting Low Biotinylation Efficiency with (+)-Biotin-PEG10-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers experiencing low biotinylation efficiency when using (+)-Biotin-PEG10-OH. This guide is intended for scientists and professionals in research and drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from other biotinylation reagents?

This compound is a biotinylation reagent that contains a terminal hydroxyl (-OH) group. Unlike more common NHS-ester based biotinylation reagents that directly react with primary amines on proteins, the hydroxyl group of this compound is not directly reactive with common functional groups on biomolecules. To achieve conjugation, either the hydroxyl group must be activated, or it must be reacted with an activated functional group on the target molecule, such as a carboxyl group activated by carbodiimide (B86325) chemistry. The PEG10 (polyethylene glycol) spacer provides a long, flexible, and hydrophilic arm that can help to reduce steric hindrance and improve the accessibility of the biotin (B1667282) moiety for binding to avidin (B1170675) or streptavidin.

Q2: What is the primary reaction mechanism for conjugating this compound to a protein?

The most common method for conjugating this compound to a protein is through the activation of carboxyl groups (-COOH) on the protein's surface (present on aspartic and glutamic acid residues). This is typically achieved using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. EDC activates the carboxyl groups to form a highly reactive O-acylisourea intermediate. This intermediate can then react with the hydroxyl group of this compound to form a stable ester linkage. The addition of NHS or Sulfo-NHS stabilizes the activated carboxyl group by converting it to an NHS ester, which is less susceptible to hydrolysis and reacts efficiently with the hydroxyl group.

Q3: My biotinylation efficiency is low. What are the most common causes?

Low biotinylation efficiency with this compound can stem from several factors:

  • Reagent Quality and Handling: Degradation of EDC, NHS/Sulfo-NHS, or the biotin reagent itself due to improper storage or handling.

  • Reaction Buffer Composition: The presence of competing nucleophiles or carboxyl-containing molecules in the reaction buffer can quench the reaction.

  • Suboptimal pH: The pH of the reaction buffer is critical for efficient activation and conjugation.

  • Incorrect Molar Ratios: The ratio of EDC, NHS/Sulfo-NHS, and this compound to the target molecule is crucial for driving the reaction to completion.

  • Protein Characteristics: The accessibility of carboxyl groups on the protein surface can influence the degree of labeling.

  • Inefficient Quenching or Purification: Failure to properly quench the reaction or remove unreacted reagents can interfere with downstream applications and analysis.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues leading to low biotinylation efficiency.

Problem 1: Inactive or Degraded Reagents
Potential Cause Recommended Solution
EDC Hydrolysis: EDC is highly sensitive to moisture and will hydrolyze rapidly in aqueous solutions.Always use freshly prepared EDC solutions. Purchase high-quality, low-moisture EDC and store it desiccated at the recommended temperature (-20°C).
NHS/Sulfo-NHS Degradation: NHS and Sulfo-NHS are also susceptible to hydrolysis, especially at neutral to high pH.Prepare NHS/Sulfo-NHS solutions immediately before use. Store the solid reagents desiccated at the recommended temperature (4°C or -20°C).
This compound Instability: While more stable than EDC and NHS, improper storage can lead to degradation.Store this compound according to the manufacturer's instructions, typically desiccated and protected from light.
Problem 2: Inappropriate Reaction Conditions
Parameter Recommendation Troubleshooting Steps
Reaction Buffer Use an amine-free and carboxyl-free buffer, such as MES (2-(N-morpholino)ethanesulfonic acid) buffer. Phosphate buffers can sometimes reduce conjugation efficiency.Dialyze or desalt the protein into the recommended reaction buffer prior to starting the biotinylation reaction.
pH The optimal pH for EDC/NHS activation of carboxyl groups is between 4.5 and 5.5. The subsequent reaction with the hydroxyl group is efficient at a slightly higher pH, around 7.2-7.5. A two-step reaction is often recommended.For a one-pot reaction, a compromise pH of 6.0 can be used. For a two-step reaction, perform the activation step at pH 4.5-5.5 for 15-30 minutes, then raise the pH to 7.2-7.5 before adding the this compound.
Molar Ratios The molar excess of reagents is critical. A typical starting point is a 10-50 fold molar excess of this compound and a 2-10 fold molar excess of EDC and NHS/Sulfo-NHS over the protein.Titrate the molar ratios of EDC, NHS/Sulfo-NHS, and this compound to find the optimal concentration for your specific protein. Start with the recommended ratios and perform a dot blot or other quick assay to assess biotinylation.
Incubation Time and Temperature Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.If efficiency is low, try increasing the incubation time. Reactions at 4°C for longer durations can sometimes improve yield and protein stability.
Problem 3: Issues with the Target Protein
Potential Cause Recommended Solution
Low Abundance or Accessibility of Carboxyl Groups: The protein may have few exposed aspartic or glutamic acid residues.Consider using a different biotinylation chemistry that targets other functional groups (e.g., NHS esters for amines) if the protein's structure is known to have more accessible amines. Alternatively, protein denaturation (if compatible with downstream applications) could expose more carboxyl groups.
Protein Aggregation: High concentrations of protein or the addition of organic solvents (if used to dissolve the biotin reagent) can cause aggregation.Perform the reaction at a lower protein concentration. Ensure that the final concentration of any organic solvent is minimal (typically <10%). The use of a water-soluble biotin reagent like this compound should minimize the need for organic solvents.
Problem 4: Inefficient Quenching and Purification
Potential Cause Recommended Solution
Incomplete Quenching of EDC: Unreacted EDC can lead to crosslinking of the protein.Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, or by adding a thiol-containing compound like 2-mercaptoethanol.
Presence of Unreacted Biotin: Excess, unreacted biotin can compete for binding sites on avidin or streptavidin in downstream assays, leading to false-negative results.Remove unreacted biotin and other small molecules by dialysis, desalting columns (spin columns), or tangential flow filtration.

Experimental Protocols

Protocol 1: Two-Step Biotinylation of a Protein using this compound and EDC/Sulfo-NHS

This protocol is designed for labeling a protein with available carboxyl groups.

Materials:

  • Protein to be biotinylated (in an amine-free and carboxyl-free buffer, e.g., MES buffer)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.5-5.5

  • Coupling Buffer: 0.1 M Phosphate, 0.15 M NaCl, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation: Dissolve the protein in the Activation Buffer to a final concentration of 1-10 mg/mL.

  • Reagent Preparation (Prepare Fresh):

    • Prepare a 10 mM solution of this compound in the Coupling Buffer.

    • Prepare a 100 mM solution of EDC in ultrapure water.

    • Prepare a 100 mM solution of Sulfo-NHS in ultrapure water.

  • Activation of Carboxyl Groups:

    • Add the freshly prepared EDC and Sulfo-NHS solutions to the protein solution. A 10-fold molar excess of EDC and Sulfo-NHS over the protein is a good starting point.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Buffer Exchange (Optional but Recommended):

    • Immediately remove the excess EDC and Sulfo-NHS by passing the reaction mixture through a desalting column pre-equilibrated with the Coupling Buffer. This prevents unwanted side reactions.

  • Biotinylation Reaction:

    • If a buffer exchange was performed, the protein is now in the Coupling Buffer. If not, adjust the pH of the activation reaction to 7.2-7.5 by adding the Coupling Buffer.

    • Add the 10 mM this compound solution to the activated protein solution. A 20 to 50-fold molar excess of the biotin reagent over the protein is recommended.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50 mM Tris.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove unreacted this compound and other reaction byproducts by extensive dialysis against a suitable storage buffer (e.g., PBS) or by using a desalting column.

  • Quantification and Storage:

    • Determine the protein concentration and the degree of biotinylation using a suitable method (e.g., HABA assay).

    • Store the biotinylated protein at -20°C or -80°C.

Data Presentation

Table 1: Recommended Molar Ratios for Biotinylation

ReagentMolar Excess over Protein (Starting Recommendation)
This compound20-50x
EDC10x
Sulfo-NHS10x

Note: These ratios may need to be optimized for your specific protein and application.

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_protein Target Protein Issues cluster_purification Purification & Quenching start Low Biotinylation Efficiency reagent_check Check Reagent Quality - Fresh EDC/NHS? - Proper Storage? start->reagent_check Possible Cause condition_check Review Reaction Conditions - Correct buffer? - Optimal pH? - Molar ratios? start->condition_check Possible Cause protein_check Assess Target Protein - Accessible carboxyls? - Aggregation? start->protein_check Possible Cause purification_check Evaluate Post-Reaction Steps - Quenching complete? - Unreacted biotin removed? start->purification_check Possible Cause reagent_solution Solution: - Use fresh reagents - Store properly reagent_check->reagent_solution If issues found condition_solution Solution: - Use amine/carboxyl-free buffer - Optimize pH (two-step) - Titrate molar ratios condition_check->condition_solution If issues found protein_solution Solution: - Consider alternative chemistry - Adjust protein concentration protein_check->protein_solution If issues found purification_solution Solution: - Add quenching agent - Thorough purification (dialysis/desalting) purification_check->purification_solution If issues found Biotinylation_Reaction cluster_reactants Reactants cluster_activation Activation Step cluster_conjugation Conjugation Step protein Protein-COOH activated_protein Protein-CO-NHS protein->activated_protein + EDC, Sulfo-NHS (pH 4.5-5.5) biotin This compound biotinylated_protein Biotinylated Protein biotin->biotinylated_protein edc EDC edc->activated_protein nhs Sulfo-NHS nhs->activated_protein activated_protein->biotinylated_protein + this compound (pH 7.2-7.5)

Technical Support Center: Post-Conjugation Purification of Biotinylated Molecules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to effectively remove excess (+)-Biotin-PEG10-OH after a conjugation reaction. Excess biotin (B1667282) can interfere with downstream applications by saturating biotin-binding sites on detection reagents like streptavidin, leading to reduced signal and inaccurate results.[1][2]

Troubleshooting Guide

This guide addresses common issues encountered during the removal of excess biotinylation reagents.

Problem Possible Cause Recommended Solution
Low Recovery of Biotinylated Product Protein Precipitation: Over-biotinylation can alter the isoelectric properties of the protein, leading to precipitation.[3][4]Reduce the molar ratio of the biotinylation reagent to the protein in the conjugation reaction.[3] After the reaction, adding a buffer like 1M Tris (pH 9.0) can sometimes help to resuspend the precipitated protein.[3]
Non-specific Binding: The biotinylated molecule may be binding to the purification matrix (e.g., dialysis membrane, spin column).[1]For dialysis, select a membrane with low protein-binding properties.[1] For chromatography, ensure the column material is suitable for your sample; some resins are specifically designed for low-binding.[1] Adding a carrier protein like BSA might reduce non-specific binding, but check for compatibility with your downstream experiments.[1]
Sample Loss During Handling: Multiple transfer steps, especially with small volumes, can lead to significant product loss.[1]Minimize the number of transfers between tubes.[1] For small sample volumes, consider using microdialysis units or spin columns designed for small-scale purifications.[1]
Inefficient Removal of Free Biotin Inadequate Purification Parameters: Dialysis time may be too short, or the number of buffer changes may be insufficient.[1] The molecular weight cutoff (MWCO) of the size-exclusion resin might be too high.[1]Dialysis: Increase the dialysis duration and the frequency of buffer changes. It is often recommended to perform multiple buffer changes over a 24-48 hour period.[1] Size-Exclusion Chromatography: Select a resin with an MWCO that is appropriate for separating your labeled molecule from the small biotin reagent.[1] For many proteins, a 7 kDa MWCO is effective.[1]
Competition for Binding in Affinity Purification: Excess free biotin can saturate the binding sites on streptavidin or avidin (B1170675) beads, preventing the capture of the biotinylated molecule.[1]Perform a preliminary buffer exchange using a spin column or dialysis to decrease the concentration of free biotin before proceeding with affinity purification.[1]
High Background in Downstream Assays Residual Free Biotin: Incomplete removal of unconjugated biotin can lead to non-specific signals in assays that use streptavidin or avidin conjugates.[1]Optimize your purification protocol by increasing dialysis time, using a spin column with the correct MWCO, or performing sequential purifications if necessary.[5]

Frequently Asked Questions (FAQs)

Q1: Which is the most suitable method for removing excess this compound?

A1: The best method depends on several factors, including your sample volume, the size of your target molecule, the required purity level, and time constraints.[1]

  • Dialysis: A simple and gentle method suitable for larger sample volumes, but it is time-consuming.[1][6]

  • Size-Exclusion Chromatography (e.g., spin columns): Rapid and effective for smaller sample volumes, providing good protein recovery.[1][7]

  • Affinity Purification (e.g., streptavidin magnetic beads): Highly specific for biotinylated molecules and can be used for enrichment. However, the strong interaction between biotin and streptavidin often necessitates harsh, denaturing conditions for elution.[1][7]

Q2: How can I determine if all the free biotin has been removed?

A2: Direct quantification of free biotin in a purified sample can be challenging. However, you can indirectly assess the efficiency of removal. A common method is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. The HABA-avidin complex has a characteristic absorbance that is displaced by biotin, resulting in a decrease in absorbance. By comparing the absorbance of your purified sample to a standard curve of known biotin concentrations, you can estimate the amount of biotin present.[1]

Q3: Is it possible to reuse size-exclusion or affinity chromatography columns?

A3: This depends on the specific product. Many spin columns are intended for single use to prevent cross-contamination.[1] Some affinity chromatography resins can be regenerated, but this often involves harsh washing steps that may not be suitable for all applications. Always consult the manufacturer's instructions for the specific product you are using.[1]

Q4: What should I do if my protein precipitates after adding the biotinylation reagent?

A4: Protein precipitation during biotinylation can be caused by over-labeling, which alters the protein's properties.[3][4] To address this, try reducing the molar excess of the biotinylation reagent in your reaction.[3]

Comparison of Purification Methods

The following table summarizes the key features of common methods for removing excess biotin.

Method Principle Typical Sample Volume Processing Time Protein Recovery Key Advantages Key Disadvantages
Dialysis Diffusion across a semi-permeable membrane based on a concentration gradient.> 100 µL4-48 hoursHighGentle, simple setup.[1][6]Time-consuming, requires large buffer volumes.[1]
Size-Exclusion Chromatography (Spin Column) Separation based on molecular size.20-700 µL< 15 minutesHighFast, high recovery, easy to use.[1][2]Limited to small sample volumes.
Affinity Purification (Streptavidin/Avidin) Specific binding of biotinylated molecules to immobilized streptavidin or avidin.[7]Variable30-60 minutesVariableHigh specificity, can be used for enrichment.[1][7]Elution often requires harsh, denaturing conditions.[8]
Reverse-Phase HPLC Separation based on hydrophobicity.[9][10]Variable30-60 minutes per sampleHighHigh resolution and purity.[11]Can be denaturing for some proteins, requires specialized equipment.[12]
Magnetic Beads Capture of biotinylated molecules on magnetic beads coated with streptavidin/avidin.[13]µL to mL< 30 minutesHighFast, easy to automate, high throughput.[14]Elution can be harsh; potential for non-specific binding.

Experimental Protocols

Protocol 1: Size-Exclusion Chromatography (Spin Column Method)

This method is ideal for the rapid cleanup of small sample volumes.[1]

Materials:

  • Spin column with an appropriate MWCO (e.g., 7 kDa)[1]

  • Collection tubes

  • Microcentrifuge

Procedure:

  • Prepare the spin column by removing the storage buffer according to the manufacturer's instructions. This is typically done by breaking off the bottom closure, placing the column in a collection tube, and centrifuging for 1-2 minutes at the recommended speed (e.g., 1,500 x g).[1]

  • Discard the flow-through and place the column in a new collection tube.[1]

  • Slowly apply the biotinylated sample to the center of the resin bed.[1]

  • Centrifuge the column for the time and speed recommended by the manufacturer (e.g., 2 minutes at 1,500 x g).[1]

  • The purified sample containing the biotinylated molecule will be in the collection tube. The excess this compound is retained in the column resin.[1]

Protocol 2: Dialysis

This method is suitable for larger sample volumes.[1]

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa for most proteins)

  • Dialysis buffer (e.g., PBS), chilled to 4°C

  • Stir plate and stir bar

  • Beaker or container large enough to hold at least 100 times the sample volume

Procedure:

  • Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or a specific buffer.[1]

  • Load the biotinylated sample into the dialysis tubing/cassette and seal securely, ensuring there are no leaks.[1]

  • Place the sealed tubing/cassette into the beaker containing the chilled dialysis buffer.[1]

  • Place the beaker on a stir plate and stir gently at 4°C.[1]

  • Allow dialysis to proceed for at least 4 hours. For optimal removal, perform at least three buffer changes over a period of 24 to 48 hours.[1]

  • After the final dialysis period, carefully remove the sample from the tubing/cassette.[1]

Visualizations

G start Start: Biotinylated Sample with Excess this compound sample_vol What is your sample volume? start->sample_vol large_vol > 100 µL sample_vol->large_vol Large small_vol < 100 µL sample_vol->small_vol Small time_constraint Are you time-constrained? large_vol->time_constraint purity_need What is your purity requirement? small_vol->purity_need high_purity High purity_need->high_purity standard_purity Standard purity_need->standard_purity denaturation_concern Is protein denaturation a concern? high_purity->denaturation_concern sec Size-Exclusion Chromatography (Spin Column) standard_purity->sec denaturation_yes Yes denaturation_concern->denaturation_yes denaturation_no No denaturation_concern->denaturation_no affinity Affinity Chromatography (Streptavidin/Avidin) denaturation_yes->affinity hplc Reverse-Phase HPLC denaturation_no->hplc time_yes Yes time_constraint->time_yes time_no No time_constraint->time_no time_yes->sec dialysis Dialysis time_no->dialysis

Caption: Decision tree for selecting a purification method.

G cluster_prep Column Preparation cluster_sample Sample Purification cluster_result Outcome prep1 Remove bottom closure from spin column prep2 Place in collection tube prep1->prep2 prep3 Centrifuge to remove storage buffer prep2->prep3 sample1 Discard flow-through prep3->sample1 sample2 Place column in a new collection tube sample1->sample2 sample3 Apply biotinylated sample to the resin sample2->sample3 sample4 Centrifuge to elute purified sample sample3->sample4 result1 Purified Biotinylated Molecule (in collection tube) sample4->result1 result2 Excess this compound (retained in column) sample4->result2

Caption: Spin column purification workflow.

References

Technical Support Center: Preventing Protein Aggregation After Biotinylation with (+)-Biotin-PEG10-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing protein aggregation during and after biotinylation with (+)-Biotin-PEG10-OH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for biotinylation?

A1: this compound is a biotinylation reagent that contains a polyethylene (B3416737) glycol (PEG) spacer arm of 10 ethylene (B1197577) glycol units. The biotin (B1667282) group allows for strong and specific binding to streptavidin and avidin, which is useful for detection, purification, and immobilization of the labeled protein. The PEG spacer is hydrophilic and flexible, which can help to improve the solubility and stability of the resulting biotinylated protein and reduce steric hindrance, potentially minimizing aggregation compared to reagents without a PEG spacer.

Q2: What are the primary causes of protein aggregation after biotinylation?

A2: Protein aggregation after biotinylation can be caused by several factors:

  • Over-labeling: The addition of too many biotin molecules can alter the protein's surface charge and isoelectric point (pI), leading to reduced solubility and aggregation.[1]

  • High Protein Concentration: High concentrations of the target protein can increase the likelihood of intermolecular interactions that lead to aggregation.[2]

  • Suboptimal Buffer Conditions: The pH and salt concentration of the reaction buffer can significantly impact protein stability. Proteins are often least soluble at their isoelectric point (pI).[1][2]

  • Conformational Changes: The modification of amino acid residues can sometimes disrupt the protein's native three-dimensional structure, exposing hydrophobic regions that can interact and cause aggregation.[3]

  • Presence of Reducing Agents: While necessary for proteins with critical disulfide bonds, some reducing agents can interfere with the biotinylation reaction or protein stability if not used correctly.[2]

Q3: How can I detect protein aggregation in my sample?

A3: Protein aggregation can be detected through several methods:

  • Visual Inspection: In severe cases, aggregation may be visible as turbidity or a precipitate in the solution.[4]

  • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340 nm) can indicate the presence of light-scattering aggregates.

  • Dynamic Light Scattering (DLS): DLS can measure the size distribution of particles in the solution, providing a sensitive method for detecting aggregates.

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on size. The appearance of high molecular weight species eluting earlier than the monomeric protein is a clear indication of aggregation.[5][6]

  • Native PAGE: Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE) can reveal the presence of higher-order protein complexes and aggregates.[7]

Troubleshooting Guide

Below is a table summarizing common issues encountered during biotinylation with this compound and recommended solutions to prevent protein aggregation.

Problem Potential Cause Recommended Solution
Visible precipitate forms during or after the biotinylation reaction. High protein concentration.Decrease the protein concentration to 1-2 mg/mL. If a high final concentration is needed, perform the reaction at a lower concentration and then concentrate the purified product.[2]
Suboptimal buffer pH.Adjust the buffer pH to be at least 1 unit away from the protein's isoelectric point (pI) to ensure the protein is charged and soluble.[2]
Molar excess of this compound is too high.Perform a titration to determine the optimal molar ratio of the biotinylation reagent to the protein. Start with a lower ratio (e.g., 5:1 or 10:1) and assess the degree of labeling and aggregation.[3]
Increased aggregation detected by SEC or DLS after the reaction. Over-labeling of the protein.Reduce the molar excess of the this compound reagent and/or decrease the reaction time.[3]
Protein instability in the reaction buffer.Add stabilizing excipients to the buffer, such as 50 mM L-arginine/L-glutamate, 5-10% glycerol, or sucrose.[2][8] These additives can help maintain protein solubility and prevent aggregation.
Oxidation of free thiols leading to disulfide-linked aggregates.If the protein has surface-exposed cysteines not involved in structural disulfide bonds, add a mild reducing agent like 1-2 mM TCEP (tris(2-carboxyethyl)phosphine).[4]
Loss of protein activity after biotinylation. Biotinylation of residues in the active site.Reduce the molar excess of the biotinylation reagent to decrease the overall degree of labeling.
Protein denaturation/aggregation.Optimize the reaction conditions as described above (pH, temperature, additives). Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration.[3]

Experimental Protocols

Protocol 1: Optimized Biotinylation of a Protein with this compound to Minimize Aggregation

This protocol provides a general framework for the biotinylation of a protein with an emphasis on preventing aggregation. Optimization of specific parameters may be required for your protein of interest.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • (Optional) Stabilizing Additives: L-arginine, L-glutamate, glycerol

  • Size Exclusion Chromatography (SEC) column for purification

Procedure:

  • Protein Preparation:

    • Dialyze or buffer exchange the protein into an amine-free buffer such as PBS at a pH between 7.4 and 8.0.[9]

    • Adjust the protein concentration to 1-2 mg/mL.[2]

    • If desired, add stabilizing agents to the buffer (e.g., 50 mM L-arginine/L-glutamate).[4]

  • Reagent Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.

  • Biotinylation Reaction:

    • Calculate the required volume of the 10 mM this compound solution to achieve the desired molar excess (start with a 10:1 to 20:1 molar ratio of biotin reagent to protein).[9]

    • Slowly add the dissolved biotin reagent to the protein solution while gently mixing.

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours. Longer incubation at a lower temperature can sometimes reduce aggregation.[3]

  • Quenching the Reaction:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for an additional 15-30 minutes at room temperature to ensure any unreacted biotin reagent is quenched.

  • Purification:

    • Remove excess, unreacted biotin reagent and any protein aggregates by size exclusion chromatography (SEC).[5][6]

    • Use a pre-equilibrated SEC column with a suitable buffer for your downstream application.

    • Monitor the elution profile by absorbance at 280 nm and collect the fractions corresponding to the monomeric biotinylated protein.

Protocol 2: Analysis of Protein Aggregation by Size Exclusion Chromatography (SEC)

Procedure:

  • Equilibrate the SEC column with an appropriate mobile phase (e.g., PBS, pH 7.4) at a constant flow rate.

  • Inject a sample of the biotinylated protein onto the column.

  • Monitor the elution of the protein by UV absorbance at 280 nm.

  • Analyze the resulting chromatogram. The main peak corresponds to the monomeric protein. Any peaks eluting at earlier retention times represent soluble aggregates.

  • The percentage of aggregation can be calculated by integrating the peak areas of the aggregate and monomer peaks.

Visualizations

Biotinylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Protein Preparation (1-2 mg/mL in PBS, pH 7.4-8.0) Biotinylation Biotinylation Reaction (Room Temp, 30-60 min) Protein_Prep->Biotinylation Reagent_Prep Reagent Preparation (this compound in DMSO) Reagent_Prep->Biotinylation Quenching Quenching (Tris-HCl) Biotinylation->Quenching SEC Size Exclusion Chromatography Quenching->SEC Analysis Analysis (UV, DLS, Activity Assay) SEC->Analysis Troubleshooting_Decision_Tree Start Protein Aggregation Observed? High_Conc Is Protein Conc. > 2 mg/mL? Start->High_Conc Yes Purify Purify with SEC Start->Purify No Wrong_pH Is pH near pI? High_Conc->Wrong_pH No Reduce_Conc Reduce Protein Concentration High_Conc->Reduce_Conc Yes High_Ratio Is Molar Ratio High? Wrong_pH->High_Ratio No Adjust_pH Adjust pH away from pI Wrong_pH->Adjust_pH Yes No_Additives Are Stabilizers Used? High_Ratio->No_Additives No Reduce_Ratio Reduce Molar Ratio of Biotin Reagent High_Ratio->Reduce_Ratio Yes Add_Stabilizers Add Stabilizers (Arg, Gly, etc.) No_Additives->Add_Stabilizers No No_Additives->Purify Yes Aggregation_Prevention_Mechanism cluster_unstable Suboptimal Conditions cluster_stable Optimized Conditions Unfolded Partially Unfolded Protein Exposed Exposed Hydrophobic Patches Unfolded->Exposed Aggregate Protein Aggregate Exposed->Aggregate Intermolecular Interactions Native Native Protein Soluble Soluble Biotinylated Protein Native->Soluble Controlled Biotinylation Stabilizers Stabilizing Additives (Arg, Glycerol) Stabilizers->Native Maintains Conformation Native_Protein Native Protein Native_Protein->Unfolded Stress (e.g., wrong pH) Native_Protein->Native

References

reducing non-specific binding in biotin-streptavidin assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding in biotin-streptavidin assays.

Troubleshooting Guide: High Background and Non-Specific Binding

High background noise can obscure results and reduce assay sensitivity. The following guide addresses common causes and provides solutions to mitigate non-specific binding.

Issue 1: High background signal in negative control wells.

  • Possible Cause: Inadequate blocking of non-specific binding sites on the solid phase (e.g., microplate wells, beads).

  • Solution: Optimize the blocking step. Increase the concentration of the blocking agent, extend the incubation time, or try a different blocking agent. Common blocking agents include Bovine Serum Albumin (BSA), casein, and non-fat dry milk.[1][2] For immunoassays, 5-10% normal serum from the same species as the secondary antibody can be effective.

  • Possible Cause: Non-specific binding of the streptavidin conjugate.

  • Solution: Choose streptavidin over avidin (B1170675), as avidin's glycosylation and high isoelectric point can lead to higher non-specific binding.[3][4] Deglycosylated avidin (NeutrAvidin) is also a good alternative with reduced non-specific binding.[3][5] Ensure the conjugate is used at the optimal dilution, which may require a titration experiment.

  • Possible Cause: Insufficient washing.

  • Solution: Increase the number of wash cycles and the volume of wash buffer.[6] Adding a non-ionic detergent like Tween-20 (0.05-0.1%) to the wash buffer can help reduce non-specific interactions.[2][7] A short soak time during each wash step can also improve washing efficiency.[2]

Issue 2: False positive results or high signal across the entire plate.

  • Possible Cause: Endogenous biotin (B1667282) in the sample.

  • Solution: Samples from biological sources like cell lysates, tissue extracts, and egg yolk can contain endogenous biotin, which will bind to streptavidin and cause a high background signal.[3][8] To address this, a pre-blocking step with avidin/streptavidin followed by blocking with free biotin can be performed.[9]

  • Possible Cause: Contaminated reagents.

  • Solution: Ensure all buffers and reagents are freshly prepared and free from contamination.[6][10] If a buffer is suspected of contamination, remake it.

  • Possible Cause: Matrix effects from the sample.

  • Solution: The sample matrix itself can contribute to non-specific binding.[4][11] Diluting the sample may help reduce these effects. It is also important to use a sample diluent that is compatible with the assay and contains appropriate blocking agents.

Frequently Asked Questions (FAQs)

Q1: What is the difference between avidin, streptavidin, and NeutrAvidin, and which one should I use?

A1: Avidin, streptavidin, and NeutrAvidin are all proteins that bind to biotin with high affinity. However, they have key differences that can affect their performance in assays:

  • Avidin: A glycoprotein (B1211001) from egg white with a high isoelectric point (pI ≈ 10), which can lead to significant non-specific binding due to electrostatic and carbohydrate-mediated interactions.[3][4]

  • Streptavidin: A non-glycosylated protein from Streptomyces avidinii with a more neutral pI (≈ 5-6), resulting in lower non-specific binding compared to avidin.[3][12]

  • NeutrAvidin: A deglycosylated form of avidin with a neutral pI (≈ 6.3), which further reduces non-specific binding.[5]

For most applications, streptavidin or NeutrAvidin are recommended to minimize non-specific binding.[3][5]

Q2: What are the best blocking agents to use for biotin-streptavidin assays?

A2: The choice of blocking agent can significantly impact non-specific binding. Here are some common options:

  • Bovine Serum Albumin (BSA): A widely used and effective blocking agent, typically used at concentrations of 1-5%.[1]

  • Casein/Non-fat Dry Milk: Another common and cost-effective blocking agent. However, be aware that milk proteins can contain endogenous biotin, which may interfere with the assay.[1][3]

  • Normal Serum: Using serum from the same species as the host of the secondary antibody can be very effective in blocking non-specific antibody binding.

  • Synthetic Polymers: Various synthetic blocking buffers are commercially available and can offer consistent performance.

The optimal blocking agent and concentration should be determined empirically for your specific assay.

Q3: How can I prevent non-specific binding from endogenous biotin in my samples?

A3: Endogenous biotin can be a significant source of interference. Here are two main strategies to mitigate its effects:

  • Avidin/Streptavidin Blocking: Pre-incubate the sample with an excess of avidin or streptavidin to saturate the endogenous biotin. This is followed by an incubation with free biotin to block any remaining biotin-binding sites on the added avidin/streptavidin.[9]

  • Biotin Depletion: For some applications, you can remove biotin from the sample by passing it through a streptavidin-agarose column or by incubating with streptavidin-coated beads followed by centrifugation.[12][13]

Q4: Can my wash protocol be improved to reduce background?

A4: Yes, a stringent wash protocol is crucial. Consider the following optimizations:

  • Increase Wash Cycles: Instead of 3 washes, try 4-6 cycles.

  • Increase Wash Volume: Ensure the entire well or bead surface is thoroughly washed.

  • Add Detergent: Include a non-ionic detergent like Tween-20 (0.05-0.1%) in your wash buffer.

  • Increase Salt Concentration: For some applications like pull-downs, increasing the salt concentration (e.g., up to 500 mM NaCl) in the wash buffer can disrupt non-specific ionic interactions.[7]

  • Include Soaking Steps: A brief incubation (1-5 minutes) with the wash buffer before aspiration can be more effective than a quick rinse.[2]

Data Presentation

Table 1: Comparison of Common Blocking Agents

Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA)1 - 5% (w/v)Readily available, effective for many applications.[1]Can have lot-to-lot variability.
Casein / Non-fat Dry Milk1 - 5% (w/v)Inexpensive and effective.May contain endogenous biotin that can interfere with the assay.[3]
Normal Serum5 - 10% (v/v)Very effective for blocking non-specific antibody binding.Can be expensive; must match the species of the secondary antibody.
Commercial Synthetic BlockersVaries by manufacturerHigh consistency and performance.Can be more expensive than traditional blockers.

Experimental Protocols

Protocol 1: General Plate Blocking Procedure for ELISA

  • After coating the plate with the capture antibody and washing, add 200-300 µL of blocking buffer to each well.

  • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the plate 3-5 times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • The plate is now blocked and ready for the addition of the sample.

Protocol 2: Stringent Wash Protocol for Magnetic Beads in a Pull-Down Assay

This protocol is adapted for applications where high stringency is required to remove non-specific protein binders.[14]

  • Initial Wash: After binding your biotinylated molecule to the streptavidin beads and incubating with your sample, pellet the beads using a magnetic stand and aspirate the supernatant. Wash the beads once with 1 mL of RIPA buffer (or your lysis buffer).

  • High Salt Wash: Wash the beads once with 1 mL of a high-salt buffer (e.g., 1 M KCl in a base buffer like 10 mM Tris-HCl, pH 8.0). Incubate for 3-5 minutes with gentle rotation.

  • Urea Wash: Wash the beads once with 1 mL of 2 M Urea in 10 mM Tris-HCl, pH 8.0. Incubate for 3-5 minutes with gentle rotation.

  • Final Washes: Wash the beads three times with 1 mL of your base buffer (e.g., 10 mM Tris-HCl, pH 8.0) to remove any residual detergents and salts.

Visualizations

Biotin_Streptavidin_Interaction cluster_assay Biotin-Streptavidin Assay Principle Biotinylated_Molecule Biotinylated Target Molecule Streptavidin Streptavidin (e.g., on solid phase) Biotinylated_Molecule->Streptavidin High Affinity Binding Detection Signal Generation (e.g., Enzyme, Fluorophore) Streptavidin->Detection Detection

Caption: The fundamental principle of a biotin-streptavidin assay.

Non_Specific_Binding_Sources cluster_sources Sources of Non-Specific Binding High_Background High Background Signal Inadequate_Blocking Inadequate Blocking Inadequate_Blocking->High_Background Endogenous_Biotin Endogenous Biotin in Sample Endogenous_Biotin->High_Background Streptavidin_Binding Non-Specific Streptavidin Binding Streptavidin_Binding->High_Background Insufficient_Washing Insufficient Washing Insufficient_Washing->High_Background Matrix_Effects Sample Matrix Effects Matrix_Effects->High_Background

Caption: Common sources leading to high background in assays.

Troubleshooting_Workflow Start High Background Observed Step1 Optimize Blocking (Agent, Concentration, Time) Start->Step1 Step2 Improve Wash Steps (Cycles, Detergent, Stringency) Step1->Step2 Step3 Address Endogenous Biotin (Blocking/Depletion) Step2->Step3 Step4 Check Reagents & Sample Dilution Step3->Step4 End Reduced Background Step4->End

Caption: A logical workflow for troubleshooting high background.

References

effect of pH and buffer on (+)-Biotin-PEG10-OH reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (+)-Biotin-PEG10-OH Reactivity

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you navigate the complexities of bioconjugation with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a biotinylation reagent that contains a biotin (B1667282) molecule, a hydrophilic 10-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal hydroxyl (-OH) group. The biotin moiety allows for strong and specific binding to avidin (B1170675) and streptavidin, making it a valuable tool for a variety of applications, including:

  • Immunoassays: Labeling antibodies and proteins for detection in ELISA and other immunoassays.

  • Protein Purification: Immobilizing biotinylated molecules on streptavidin-coated surfaces for affinity purification.[]

  • Targeted Drug Delivery: Conjugating drugs to targeting ligands to enhance their delivery to specific cells or tissues.

  • Cell Labeling and Tracking: Attaching biotin to cell surface molecules for imaging and tracking purposes.[]

The PEG spacer increases the water solubility of the molecule and reduces steric hindrance, making the biotin group more accessible for binding to streptavidin.[2][3]

Q2: Is the hydroxyl group of this compound directly reactive with my protein/antibody?

No, the terminal hydroxyl group (-OH) is not directly reactive with common functional groups on biomolecules, such as primary amines (e.g., from lysine (B10760008) residues) or thiols (e.g., from cysteine residues), under typical bioconjugation conditions. The hydroxyl group must first be "activated" to convert it into a more reactive functional group that can then form a stable covalent bond with the target molecule.

Q3: What are the common methods to activate the hydroxyl group of this compound?

Several methods can be used to activate the hydroxyl group. The choice of method depends on the target functional group on your biomolecule and the desired stability of the resulting linkage. Common activation strategies include:

  • Tosylation: Reaction with p-toluenesulfonyl chloride (TsCl) to form a tosylate ester. The tosyl group is an excellent leaving group, facilitating nucleophilic attack by primary amines or thiols.

  • Activation with 1,1'-Carbonyldiimidazole (CDI): This forms a reactive imidazole (B134444) carbamate (B1207046) intermediate that readily reacts with primary amines to form a stable carbamate linkage.

  • Activation with N,N'-Disuccinimidyl Carbonate (DSC): This reaction creates a succinimidyl carbonate ester, which is highly reactive towards primary amines, forming a stable carbamate bond.

  • Activation with Tresyl Chloride: Similar to tosylation, this method forms a reactive intermediate that can be displaced by nucleophiles like amines.

  • Conversion to a Carboxylic Acid: The terminal hydroxyl group can be oxidized to a carboxylic acid. This acid can then be activated using standard carbodiimide (B86325) chemistry (e.g., EDC and NHS) to form an NHS ester, which is highly reactive with primary amines.

Q4: What is the optimal pH for conjugation reactions with activated this compound?

The optimal pH for the conjugation step depends on the reactive group on your target molecule.

  • For primary amines (e.g., lysine residues): A slightly alkaline pH, typically in the range of 7.2 to 8.5, is optimal for the reaction with activated intermediates like NHS esters or tosylates. At this pH, the amine groups are sufficiently deprotonated and nucleophilic.

  • For thiols (e.g., cysteine residues): A pH range of 6.5 to 7.5 is generally preferred for reactions with maleimides (if the hydroxyl group is converted to a thiol-reactive group). At higher pH, primary amines can also react with maleimides.

Q5: Which buffers should I use for the activation and conjugation steps?

  • Activation Step: The activation of the hydroxyl group is typically performed in anhydrous organic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF) in the presence of a base like pyridine (B92270) or triethylamine (B128534) (TEA). It is crucial to exclude water to prevent hydrolysis of the activating reagents and the activated intermediate.

  • Conjugation Step: For the subsequent reaction with a biomolecule in an aqueous environment, it is critical to use a buffer that does not contain competing nucleophiles.

    • Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, and borate (B1201080) buffers are good choices.

    • Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, will compete with your target molecule for reaction with the activated PEG, leading to low conjugation efficiency.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Activation of this compound 1. Presence of moisture in the reaction. 2. Degradation of the activating reagent (e.g., TsCl, CDI, DSC). 3. Suboptimal reaction temperature. 4. Incorrect stoichiometry of reagents.1. Ensure all glassware is thoroughly dried. Use anhydrous solvents. Dry the this compound under vacuum before use. 2. Use fresh, high-quality activating reagents. Store them under desiccated conditions. 3. Optimize the reaction temperature based on the specific activation method. Some reactions may require cooling (0°C) initially. 4. Perform a titration of the activating reagent to determine the optimal molar ratio.
Low Yield of the Final Biotinylated Conjugate 1. Inefficient activation of the PEG linker. 2. Hydrolysis of the activated PEG intermediate. 3. Suboptimal pH for the conjugation reaction. 4. Presence of competing nucleophiles in the buffer (e.g., Tris, glycine). 5. Steric hindrance at the conjugation site on the target molecule.1. Confirm the activation of the PEG linker using analytical techniques like TLC or mass spectrometry before proceeding with the conjugation. 2. Perform the conjugation reaction immediately after activating and purifying the PEG linker. 3. Optimize the pH of the conjugation buffer. For reactions with primary amines, a pH of 7.2-8.5 is generally recommended. 4. Perform a buffer exchange to a non-amine-containing buffer (e.g., PBS, HEPES) before adding the activated PEG. 5. Consider using a longer PEG linker if steric hindrance is a concern.
Precipitation of Reactants or Products 1. Poor solubility of the activated PEG or the target molecule in the reaction buffer. 2. Aggregation of the protein at the reaction pH.1. Add a water-miscible organic co-solvent like DMSO or DMF (up to 20-30%) to improve solubility. 2. Adjust the pH of the reaction buffer to be at least one pH unit away from the isoelectric point (pI) of the protein to maintain its solubility.
Formation of Multiple PEGylated Species 1. High molar excess of the activated PEG reagent. 2. Multiple reactive sites on the target molecule.1. Reduce the molar ratio of the activated PEG to the target molecule. Start with a 1:1 to 5:1 molar ratio and optimize. 2. To target the N-terminal amine, which generally has a lower pKa than lysine residues, consider performing the reaction at a slightly lower pH (e.g., 6.5-7.5).
Difficulty in Purifying the Final Conjugate 1. Similar physicochemical properties of the conjugate and unreacted starting materials. 2. Presence of unreacted activated PEG.1. Utilize a combination of purification techniques. Size-exclusion chromatography (SEC) can separate based on size, while ion-exchange chromatography (IEX) can separate based on charge. Affinity chromatography using a streptavidin resin is also highly effective for purifying biotinylated products.[4][] 2. Quench the reaction with a small molecule containing the target functional group (e.g., ethanolamine (B43304) for amine-reactive PEGs) to consume any excess activated PEG before purification.

Data Presentation: Effect of pH and Buffer on Reactivity

Table 1: Influence of pH on the Activation and Conjugation Efficiency

Reaction Step Activating Reagent Target Functional Group Optimal pH Range Effect of Lower pH Effect of Higher pH
Activation Tosyl Chloride (TsCl)Hydroxyl (-OH)N/A (Anhydrous organic solvent with base)N/AN/A
Carbonyldiimidazole (CDI)Hydroxyl (-OH)N/A (Anhydrous organic solvent)N/AN/A
Succinimidyl Carbonate (DSC)Hydroxyl (-OH)N/A (Anhydrous organic solvent with base)N/AN/A
Conjugation Activated PEG (e.g., Tosylate, NHS Ester)Primary Amine (-NH₂)7.2 - 8.5Slower reaction rate due to protonation of the amine.Increased rate of hydrolysis of the activated PEG, reducing yield.
Activated PEG (e.g., Tosylate)Thiol (-SH)6.5 - 7.5Slower reaction rate.Potential for side reactions with primary amines.

Table 2: Recommended Buffers for Conjugation Reactions

Buffer Useful pH Range Comments
Phosphate-Buffered Saline (PBS) 7.0 - 7.4Commonly used, non-interfering.
HEPES 6.8 - 8.2Good buffering capacity in the optimal range for amine conjugation.
Borate Buffer 8.0 - 9.0Suitable for reactions requiring a slightly higher pH.
Carbonate-Bicarbonate Buffer 9.2 - 10.6Can be used, but be mindful of the increased rate of hydrolysis of activated esters at higher pH.
MES 5.5 - 6.7Useful for reactions targeting thiols or for EDC/NHS activation of carboxylic acids.
Tris Buffer 7.5 - 9.0NOT RECOMMENDED - Contains primary amines that compete in the reaction.
Glycine Buffer 2.2 - 3.6, 8.6 - 10.6NOT RECOMMENDED - Contains primary amines.

Experimental Protocols

Protocol 1: Activation of this compound using Tosyl Chloride (Tosylation)

This protocol describes the conversion of the terminal hydroxyl group to a tosylate, which is a good leaving group for subsequent reaction with nucleophiles like amines.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous pyridine or triethylamine (TEA)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • 0.5 M HCl

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Add anhydrous pyridine or TEA (2-3 equivalents) to the solution.

  • Slowly add a solution of TsCl (1.5-2 equivalents) in anhydrous DCM or THF to the reaction mixture.

  • Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the tosylated product, Biotin-PEG10-OTs.

  • The product can be further purified by column chromatography if necessary.

Protocol 2: Conjugation of Tosyl-Activated Biotin-PEG10 to a Protein

This protocol describes the reaction of the tosylated Biotin-PEG with primary amine groups on a protein.

Materials:

  • Biotin-PEG10-OTs (from Protocol 1)

  • Protein solution in an amine-free buffer (e.g., PBS, pH 7.4)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography, dialysis, or streptavidin affinity chromatography)

Procedure:

  • Dissolve the Biotin-PEG10-OTs in a minimal amount of a water-miscible organic solvent like DMSO or DMF.

  • Add the desired molar excess of the Biotin-PEG10-OTs solution to the protein solution. A starting point is a 10-20 fold molar excess of the PEG reagent to the protein.

  • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.

  • Quench the reaction by adding a quenching buffer to a final concentration of 50-100 mM to consume any unreacted Biotin-PEG10-OTs. Incubate for 30 minutes.

  • Purify the biotinylated protein from excess reagent and byproducts using an appropriate method such as size-exclusion chromatography, dialysis against PBS, or by capturing the biotinylated protein on a streptavidin resin.[4]

Visualizations

experimental_workflow cluster_activation Activation of this compound cluster_conjugation Bioconjugation cluster_purification Purification and Analysis Start This compound Activation Activation (e.g., Tosylation, CDI, DSC) Start->Activation Activated_PEG Activated Biotin-PEG10 Activation->Activated_PEG Conjugation Conjugation Reaction (pH 7.2-8.5 for amines) Activated_PEG->Conjugation Target Target Molecule (Protein, Antibody, etc.) Target->Conjugation Conjugate Biotinylated Conjugate Conjugation->Conjugate Purification Purification (SEC, IEX, Affinity) Conjugate->Purification Analysis Analysis (SDS-PAGE, MS, HABA Assay) Purification->Analysis Final_Product Purified Conjugate Analysis->Final_Product

Caption: Experimental workflow for the activation of this compound and subsequent bioconjugation.

signaling_pathway Biotin_PEG_OH This compound (Inactive) Activation Activation Step (Anhydrous Conditions) Biotin_PEG_OH->Activation e.g., TsCl, CDI, DSC Activated_PEG Activated Biotin-PEG10 (Reactive Intermediate) Activation->Activated_PEG Conjugation Conjugation Reaction (Aqueous Buffer, Controlled pH) Activated_PEG->Conjugation Target_Molecule Biomolecule with -NH2 or -SH groups Target_Molecule->Conjugation Covalent_Bond Stable Covalent Bond Formation (e.g., Amide, Carbamate) Conjugation->Covalent_Bond

Caption: Logical relationship of the two-step conjugation process using this compound.

References

stability of (+)-Biotin-PEG10-OH in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (+)-Biotin-PEG10-OH. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability of this product in aqueous solutions. Here you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions?

A1: this compound is expected to be relatively stable in aqueous solutions. The biotin (B1667282) moiety itself is stable at a pH range of 4 to 9.[1] The polyethylene (B3416737) glycol (PEG) linker enhances water solubility and is generally stable.[2][3] The terminal hydroxyl (-OH) group is also a stable functional group. However, prolonged exposure to harsh conditions such as extreme pH, high temperatures, or UV light may lead to degradation.[1]

Q2: How does pH affect the stability of this compound?

A2: The biotin component of the molecule is most stable in aqueous solutions with a pH between 4 and 9.[1] Solutions with a pH above 9 are considered less stable for biotin. While the PEG linker is generally stable across a wide pH range, extreme pH values (highly acidic or alkaline) can potentially lead to the hydrolysis of the ether bonds in the PEG chain over extended periods.

Q3: Is this compound sensitive to light?

A3: Yes, the biotin molecule can be degraded by exposure to UV light.[1] It is recommended to protect aqueous solutions of this compound from light, especially during long-term storage, by using amber vials or by covering the container with aluminum foil.

Q4: What is the recommended storage temperature for aqueous solutions of this compound?

A4: For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage, aliquoting and freezing at -20°C or below is advisable to minimize potential degradation. Avoid repeated freeze-thaw cycles. The solid product should be stored at 2-8°C.

Q5: What are the potential degradation pathways for this compound in aqueous solutions?

A5: The primary potential degradation pathways include:

  • Hydrolysis: While the ether linkages in the PEG chain are generally stable, they can undergo acid- or base-catalyzed hydrolysis under extreme pH conditions over time.

  • Oxidation: The PEG chain can be susceptible to oxidation, which can be initiated by factors such as exposure to air (oxygen), metal ions, or light. This can lead to chain cleavage and the formation of various byproducts.

  • Photodegradation: As mentioned, the biotin moiety is sensitive to UV light.[1]

Troubleshooting Guides

Issue 1: Inconsistent results in biotin-binding assays (e.g., with streptavidin).

  • Possible Cause 1: Degradation of the biotin moiety.

    • Troubleshooting Step: Ensure that the aqueous solution of this compound was protected from light and stored at the correct pH and temperature. Prepare fresh solutions if degradation is suspected.

  • Possible Cause 2: Interference from components in the aqueous solution.

    • Troubleshooting Step: Review the composition of your buffer. Ensure it does not contain substances that could interfere with the biotin-streptavidin interaction. Use a well-characterized buffer system like Phosphate-Buffered Saline (PBS).

Issue 2: Observed changes in the physical properties of the aqueous solution (e.g., color, precipitation).

  • Possible Cause 1: Microbial contamination.

    • Troubleshooting Step: Prepare solutions using sterile water and handle them under aseptic conditions. Consider sterile filtering the solution.

  • Possible Cause 2: Degradation of the PEG chain leading to byproducts.

    • Troubleshooting Step: This may occur with prolonged storage or exposure to oxidizing conditions. Analyze the solution using techniques like HPLC to check for the appearance of new peaks, which could indicate degradation products.

Issue 3: Difficulty dissolving this compound in an aqueous buffer.

  • Possible Cause 1: Insufficient mixing or sonication.

    • Troubleshooting Step: Vortex the solution thoroughly. Gentle warming or sonication can aid in dissolution.

  • Possible Cause 2: The concentration is above the solubility limit.

    • Troubleshooting Step: While PEG enhances solubility, there is still a limit. Try preparing a more dilute solution. The solubility of similar Biotin-PEG-OH compounds is reported to be at least 10 mg/mL in water.[3]

Data Presentation

Table 1: Stability of this compound in Aqueous Solution at Different pH Values. (Note: This is a template for recording experimental data. Users should perform their own stability studies to generate specific data.)

pHTemperature (°C)Incubation Time (days)% Remaining this compound (as determined by HPLC)Observations
4.0250100
4.0257
4.02530
7.4250100
7.4257
7.42530
9.0250100
9.0257
9.02530

Table 2: Stability of this compound in Aqueous Solution at Different Temperatures. (Note: This is a template for recording experimental data.)

Temperature (°C)pHIncubation Time (days)% Remaining this compound (as determined by HPLC)Observations
47.40100
47.430
47.490
257.40100
257.47
257.430
377.40100
377.41
377.47

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution of this compound

  • Materials: this compound powder, sterile aqueous buffer (e.g., PBS, pH 7.4), sterile conical tube.

  • Procedure: a. Allow the vial of this compound to equilibrate to room temperature before opening. b. Weigh the desired amount of this compound powder in a sterile conical tube. c. Add the desired volume of sterile aqueous buffer to the tube. d. Vortex the solution until the powder is completely dissolved. Gentle warming or sonication may be used if necessary. e. Store the stock solution at the recommended temperature, protected from light.

Protocol 2: Assessment of this compound Stability by HPLC

  • Objective: To quantify the amount of intact this compound over time under specific storage conditions.

  • Materials:

    • Aqueous solution of this compound.

    • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometer).

    • Appropriate HPLC column (e.g., C18 reverse-phase column).

    • Mobile phase (e.g., a gradient of acetonitrile (B52724) and water with a suitable additive like formic acid).

  • Methodology: a. Prepare several aliquots of the this compound aqueous solution in amber vials. b. Store the aliquots under the desired experimental conditions (e.g., different pH, temperature, light exposure). c. At specified time points (e.g., 0, 1, 7, 14, and 30 days), remove an aliquot for analysis. d. Inject a known volume of the sample onto the HPLC system. e. Run the HPLC method to separate the intact this compound from any potential degradation products. f. Quantify the peak area of the intact this compound. g. Calculate the percentage of remaining this compound at each time point relative to the initial time point (t=0).

Visualizations

cluster_Biotin Biotin Moiety cluster_PEG PEG Linker cluster_OH Hydroxyl Group Biotin Biotin PEG1 PEG Unit 1 Biotin->PEG1 Amide Bond PEG2 ... PEG1->PEG2 PEG10 PEG Unit 10 PEG2->PEG10 OH Hydroxyl (-OH) PEG10->OH Ether Linkage

Caption: Structure of this compound.

start Intact this compound hydrolysis Hydrolysis of Ether Bonds (Extreme pH) start->hydrolysis Degradation Pathway oxidation Oxidation of PEG Chain (Oxygen, Metal Ions) start->oxidation Degradation Pathway photodegradation Photodegradation of Biotin (UV Light) start->photodegradation Degradation Pathway products1 Cleaved PEG Fragments hydrolysis->products1 products2 Oxidized PEG Derivatives oxidation->products2 products3 Degraded Biotin photodegradation->products3

Caption: Potential Degradation Pathways.

start Inconsistent Experimental Results? check_storage Verify Storage Conditions (pH, Temp, Light) start->check_storage check_solution Inspect Solution Appearance (Clarity, Color) start->check_solution run_hplc Perform HPLC Analysis check_storage->run_hplc check_solution->run_hplc degradation_peaks Degradation Peaks Observed? run_hplc->degradation_peaks prepare_fresh Prepare Fresh Solution degradation_peaks->prepare_fresh Yes continue_exp Continue Experiment degradation_peaks->continue_exp No

References

Technical Support Center: Minimizing Steric Hindrance with the PEG10 Spacer Arm

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the PEG10 spacer arm. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the effective use of PEG10 linkers in minimizing steric hindrance in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is a PEG10 spacer arm and why is it used in bioconjugation?

A PEG10 spacer arm is a flexible, hydrophilic linker composed of ten repeating ethylene (B1197577) glycol units. In bioconjugation, it is used to connect two molecules, such as an antibody and a drug in an antibody-drug conjugate (ADC), or a target protein ligand and an E3 ligase ligand in a Proteolysis Targeting Chimera (PROTAC).[1] The primary functions of a PEG10 spacer are to increase the solubility and stability of the conjugate, reduce immunogenicity, and, most importantly, to create an optimal distance between the conjugated molecules to minimize steric hindrance.[2][3] Steric hindrance is a phenomenon where the physical bulk of molecules impedes their interaction, which can lead to reduced binding affinity or enzymatic activity.[2]

Q2: How does the length of a PEG spacer, like PEG10, impact steric hindrance?

The length of the PEG spacer is a critical parameter in the design of bioconjugates.[4]

  • Too short: A short linker may not provide sufficient separation between the conjugated molecules, leading to steric clashes that can prevent proper binding or interaction with their biological targets.

  • Too long: An excessively long linker might lead to a non-productive conformation where the two molecules are not held in the optimal orientation for interaction.[5] In the context of PROTACs, a linker that is too long may not effectively bring the target protein and the E3 ligase into close enough proximity for efficient ubiquitination.[6][7]

A PEG10 spacer often provides a favorable balance of length and flexibility for a variety of applications.

Q3: What are the common challenges encountered when using PEG10 spacer arms?

Researchers may encounter several challenges during bioconjugation with PEG10 linkers, including:

  • Low conjugation yield: This can be due to suboptimal reaction conditions (pH, temperature, time), hydrolysis of the reactive group (e.g., NHS ester), or the presence of competing molecules in the buffer.

  • Aggregation of the conjugate: The addition of hydrophobic molecules can lead to aggregation, which can be mitigated by the hydrophilic PEG10 spacer. However, a high degree of conjugation can sometimes still lead to aggregation.[8]

  • Reduced biological activity: Steric hindrance from the PEG chain itself or improper linker length can sometimes interfere with the biological function of the conjugated molecules.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments involving PEG10 spacer arms.

ProblemPossible CauseRecommended Solution
Low or No Conjugation Yield Suboptimal Reaction pH: The pH of the reaction buffer is critical for the efficiency of the conjugation chemistry.For NHS-ester chemistry, ensure the pH is between 7.0 and 8.0 for the reaction with primary amines. The activation of a carboxylated PEG with EDC/NHS is most efficient at a pH of 4.5-7.2.
Hydrolysis of Reactive Group: NHS esters are susceptible to hydrolysis, especially in aqueous solutions.Prepare stock solutions of the PEG10-NHS ester in an anhydrous solvent like DMSO or DMF immediately before use. Minimize the time the linker is in an aqueous buffer before adding it to the protein.
Competing Molecules in Buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the NHS ester.Perform a buffer exchange to an amine-free buffer such as phosphate-buffered saline (PBS) before starting the conjugation.
Conjugate Aggregation High Molar Excess of PEG10 Linker: Over-conjugation can lead to changes in the protein's surface properties and subsequent aggregation.Perform a titration of the PEG10 linker to find the optimal molar ratio that provides sufficient conjugation without causing aggregation. Start with a lower molar excess (e.g., 5-fold) and gradually increase it.
Hydrophobic Payload: The conjugated molecule may be highly hydrophobic, leading to aggregation of the final conjugate.While the PEG10 spacer enhances hydrophilicity, for very hydrophobic payloads, consider using a longer PEG spacer or adding stabilizing excipients like arginine or glycerol (B35011) to the buffer.
Improper Storage Conditions: Freeze-thaw cycles can induce aggregation.Aliquot the purified conjugate into single-use volumes and store at -80°C.
Reduced Biological Activity of Conjugate Steric Hindrance: The PEG10 spacer, while intended to reduce steric hindrance between the conjugated pair, might itself sterically hinder the binding site of one of the molecules.If steric hindrance from the linker is suspected, it may be necessary to test different PEG spacer lengths (e.g., PEG4, PEG8, PEG12) to find the optimal distance for your specific system.
Modification of Critical Residues: The conjugation chemistry may modify amino acids that are essential for the biological activity of the protein (e.g., in the antigen-binding site of an antibody).Consider using site-specific conjugation methods to attach the PEG linker to a region of the protein that is distant from the active site.

Data Presentation

The optimal PEG linker length is highly dependent on the specific application (e.g., ADC, PROTAC), the properties of the molecules being conjugated, and the biological system being studied. The following tables provide illustrative data on how PEG linker length can influence key parameters.

Table 1: Illustrative Comparison of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties

PEG Linker LengthDrug-to-Antibody Ratio (DAR)In Vitro Cytotoxicity (IC50, nM)Plasma Half-life (hours)
PEG43.85.2150
PEG83.57.8180
PEG10 3.2 9.5 200
PEG123.112.1220
PEG242.818.5280

Note: This data is illustrative and represents general trends. Actual results will vary depending on the specific antibody, payload, and linker chemistry. A longer PEG chain can sometimes lead to a lower DAR due to steric hindrance during the conjugation reaction. While a longer half-life is generally desirable, it can sometimes be associated with decreased in vitro potency.[5]

Table 2: Illustrative Comparison of PEG Linker Length on PROTAC Efficacy

PEG Linker LengthTernary Complex Stability (SPR, RU)DC50 (nM)Dmax (%)
PEG38515075
PEG61208085
PEG10 150 50 95
PEG121307090
PEG209012080

Note: This data is illustrative and represents general trends. The optimal linker length for PROTACs is highly dependent on the specific target protein and E3 ligase pair. Ternary complex stability is a key determinant of PROTAC efficacy.[6][7][9][10] DC50 is the concentration of PROTAC required to degrade 50% of the target protein, and Dmax is the maximum percentage of protein degradation.

Experimental Protocols

Protocol 1: General Procedure for Conjugating a PEG10-NHS Ester to a Protein

This protocol describes a general method for labeling a protein with a PEG10 linker that is activated with an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (e.g., lysine (B10760008) residues).

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • m-PEG10-NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

    • Adjust the protein concentration to 1-10 mg/mL.

  • PEG10-NHS Ester Preparation:

    • Immediately before use, dissolve the m-PEG10-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved PEG10-NHS ester to the protein solution. The optimal ratio should be determined empirically.

    • Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by hydrolyzing any unreacted NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted PEG10 linker and quenching buffer components by size-exclusion chromatography or dialysis.

  • Characterization:

    • Characterize the conjugate by SDS-PAGE (expect a shift in molecular weight), mass spectrometry (to confirm the mass addition of the PEG10 linker), and functional assays to assess biological activity.

Visualizations

Steric_Hindrance_Mitigation cluster_0 Without PEG10 Spacer cluster_1 With PEG10 Spacer MoleculeA1 Molecule A MoleculeB1 Molecule B MoleculeA1->MoleculeB1 Steric Hindrance (Interaction Blocked) MoleculeA2 Molecule A PEG10 PEG10 Spacer MoleculeA2->PEG10 MoleculeB2 Molecule B MoleculeA2->MoleculeB2 Successful Interaction PEG10->MoleculeB2

Caption: Minimizing Steric Hindrance with a PEG10 Spacer.

Experimental_Workflow start Start: Protein in Amine-Free Buffer prepare_peg Prepare PEG10-NHS Ester in Anhydrous Solvent start->prepare_peg conjugate Conjugation Reaction (Protein + PEG10-NHS) start->conjugate prepare_peg->conjugate quench Quench Reaction (e.g., Tris buffer) conjugate->quench purify Purification (e.g., SEC) quench->purify characterize Characterization (SDS-PAGE, MS, etc.) purify->characterize end End: Purified PEG10-Protein Conjugate characterize->end

Caption: General Experimental Workflow for Protein-PEG10 Conjugation.

References

Technical Support Center: Labeling Glycoproteins with (+)-Biotin-PEG10-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for glycoprotein (B1211001) labeling using (+)-Biotin-PEG10-OH. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during the biotinylation of glycoproteins.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it label glycoproteins?

A1: this compound is a biotinylation reagent containing a biotin (B1667282) molecule, a 10-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal hydroxyl (-OH) group. The PEG spacer increases the reagent's solubility in aqueous buffers and minimizes steric hindrance, allowing for more efficient binding of the biotin to avidin (B1170675) or streptavidin.[1]

It is important to note that a terminal hydroxyl group is generally unreactive towards functional groups on glycoproteins for direct covalent linkage under standard bioconjugation conditions. You may be using a derivative of this molecule with an activated functional group (e.g., NHS ester, maleimide, azide) to achieve labeling. The most common method for biotinylating proteins is by targeting primary amines (e.g., lysine (B10760008) residues) with an N-hydroxysuccinimide (NHS) ester-activated biotin reagent.[2][3] Alternatively, glycoproteins can be specifically labeled through their glycan moieties.[4][5]

Q2: I am observing low or no labeling of my glycoprotein. What are the possible causes?

A2: Low labeling efficiency can stem from several factors:

  • Inactive Reagent: The biotinylation reagent may have hydrolyzed or degraded. It is crucial to protect moisture-sensitive reagents from humidity and equilibrate them to room temperature before opening.[2][3]

  • Suboptimal Reaction Buffer: The pH of the reaction buffer is critical. For NHS ester chemistry, a pH of 7-9 is generally recommended.[2] Buffers containing primary amines, such as Tris or glycine, will compete with the glycoprotein for the labeling reagent and should be avoided.[2]

  • Insufficient Reagent Concentration: The molar ratio of the biotin reagent to the glycoprotein may be too low. A 20-fold molar excess is a common starting point for antibodies, but this may need to be optimized for your specific glycoprotein.[2]

  • Low Protein Concentration: Labeling reactions with dilute protein solutions may require a greater molar excess of the biotin reagent to achieve the desired level of incorporation.[2]

  • Presence of Interfering Substances: Components in your glycoprotein solution could be interfering with the labeling reaction. It is recommended to use a purified protein solution.

Q3: How can I quantify the degree of biotinylation of my glycoprotein?

A3: The extent of biotin incorporation can be determined using several methods:

  • HABA Assay: The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a common colorimetric method.[6][7] HABA binds to avidin, producing a colored complex that absorbs at 500 nm.[7] When a biotinylated sample is added, the biotin displaces the HABA, causing a decrease in absorbance that is proportional to the amount of biotin present.[6][7]

  • Competition ELISA: This method involves the use of an anti-biotin antibody and a proteinase K digestion step to overcome issues of multivalency and steric hindrance.[8][9]

  • Fluorescence-Based Assays: Kits utilizing fluorescent biotin reporters are also available for quantifying biotinylation.[10]

Q4: I am seeing non-specific binding in my downstream applications. How can I reduce this?

A4: Non-specific binding can be a significant issue. Here are some strategies to mitigate it:

  • Blocking Agents: Use blocking agents like Bovine Serum Albumin (BSA) or non-ionic detergents (e.g., Tween-20) in your buffers.[11][12]

  • Optimize Washing Steps: Increase the number and stringency of wash steps after incubation with your biotinylated glycoprotein.

  • Control Experiments: Always include a negative control (e.g., a non-biotinylated sample) to assess the level of background binding.[13] When using biotinylated probes for detection on Western blots, it is also recommended to include a control blot probed only with the streptavidin conjugate to identify false positives.[14]

  • Buffer Composition: The ionic strength of your buffers can influence non-specific binding. Increasing the salt concentration can sometimes help reduce non-specific interactions of avidin.[15]

Troubleshooting Guides

Low Labeling Efficiency
Symptom Possible Cause Suggested Solution
No or very faint signal in detection assays (e.g., Western blot, ELISA)Inactive biotinylation reagentUse a fresh vial of the reagent. Ensure proper storage and handling to prevent moisture contamination.[2][3]
Suboptimal reaction pHCheck the pH of your reaction buffer. For NHS ester chemistry, ensure the pH is between 7 and 9.[2] For other chemistries, consult the manufacturer's protocol.
Presence of primary amines in the bufferExchange the glycoprotein into an amine-free buffer like PBS before labeling.[2]
Insufficient molar excess of biotin reagentIncrease the molar ratio of the biotin reagent to the glycoprotein. Perform a titration to find the optimal ratio.[2][16]
Low glycoprotein concentrationConcentrate your glycoprotein solution if possible. Alternatively, increase the molar excess of the biotin reagent.[2]
Short reaction time or incorrect temperatureOptimize the incubation time and temperature according to the reagent's instructions. Reactions can be performed for 30-60 minutes at room temperature or for 2 hours on ice.[2]
High Background / Non-Specific Binding
Symptom Possible Cause Suggested Solution
High signal in negative control lanes/wellsNon-specific binding of the detection reagent (e.g., streptavidin-HRP)Increase the concentration of blocking agents (e.g., BSA, non-fat dry milk) and/or non-ionic detergents (e.g., Tween-20) in your buffers.[11][12]
Insufficient washingIncrease the number and duration of wash steps.
Endogenously biotinylated proteins in cell lysatesInclude a control of non-biotinylated lysate to identify naturally biotinylated proteins.[13]
Non-specific binding of the biotinylated glycoprotein to surfacesInclude blocking agents in your incubation buffers. Consider using PEG in your buffers to reduce non-specific protein adhesion.[11]
Aggregation of the biotinylated glycoproteinOver-biotinylation can lead to protein precipitation.[17] Quantify the degree of biotinylation and aim for a lower molar substitution ratio if aggregation is suspected.

Experimental Protocols

Protocol 1: General Glycoprotein Biotinylation (Amine-Reactive)

This protocol is a general guideline for labeling glycoproteins using an NHS-ester activated Biotin-PEG reagent.

  • Buffer Exchange: Ensure your purified glycoprotein is in an amine-free buffer (e.g., PBS) at a pH of 7.2-7.5.[3] The protein concentration should ideally be 1-10 mg/mL.[3]

  • Reagent Preparation: Allow the vial of NHS-Biotin-PEG to equilibrate to room temperature before opening.[3] Immediately before use, dissolve the reagent in an anhydrous solvent like DMSO or DMF to create a stock solution (e.g., 10 mM).[2]

  • Biotinylation Reaction: Add a 10- to 20-fold molar excess of the biotin reagent to your glycoprotein solution.[3] Incubate for 30-60 minutes at room temperature or 2 hours on ice.[3]

  • Removal of Excess Biotin: Remove unreacted biotin reagent by dialysis or using a desalting column.[2]

  • Quantification: Determine the degree of biotinylation using the HABA assay (see Protocol 2).

  • Storage: Store the biotinylated glycoprotein under conditions optimal for the non-biotinylated protein.[2]

Protocol 2: Quantification of Biotinylation using the HABA Assay

This protocol provides a method for determining the moles of biotin per mole of protein.

  • Reagent Preparation:

    • Prepare a HABA/Avidin solution according to the manufacturer's instructions. This typically involves dissolving HABA and avidin in PBS.

  • Measurement:

    • Pipette a known volume (e.g., 900 µL) of the HABA/Avidin solution into a cuvette and measure the absorbance at 500 nm (A500 HABA/Avidin).[6]

    • Add a known volume (e.g., 100 µL) of your biotinylated protein sample to the cuvette and mix well.[6]

    • Measure the absorbance at 500 nm again once the reading has stabilized (A500 HABA/Avidin/Biotin Sample).[6]

  • Calculation: The change in absorbance is used to calculate the biotin concentration. Refer to the specific kit's manual for the exact calculation, which typically involves the extinction coefficient of the HABA/avidin complex.[7]

Protocol 3: Western Blot Analysis of Biotinylated Glycoproteins

This protocol outlines the detection of biotinylated glycoproteins by Western blot.

  • SDS-PAGE: Separate your biotinylated glycoprotein sample and a non-biotinylated control by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Streptavidin-HRP Incubation: Incubate the membrane with a streptavidin-HRP conjugate diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add a chemiluminescent HRP substrate and visualize the bands using an imaging system.[18]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis glycoprotein Purified Glycoprotein buffer_exchange Buffer Exchange (Amine-free) glycoprotein->buffer_exchange reaction Incubation buffer_exchange->reaction biotin_reagent This compound Derivative reagent_prep Reagent Preparation biotin_reagent->reagent_prep reagent_prep->reaction purification Removal of Excess Biotin reaction->purification quantification Quantification (HABA Assay) purification->quantification analysis Downstream Application quantification->analysis

Caption: Experimental workflow for glycoprotein biotinylation.

troubleshooting_tree cluster_reagent Reagent Issues cluster_buffer Buffer Conditions cluster_concentration Concentration Issues start Low/No Labeling Signal? reagent_check Reagent Stored Properly? start->reagent_check Yes success Labeling Successful start->success No reagent_fresh Use Fresh Reagent reagent_check->reagent_fresh No buffer_ph Buffer pH 7-9? reagent_check->buffer_ph Yes adjust_ph Adjust Buffer pH buffer_ph->adjust_ph No amine_free Amine-free Buffer? buffer_ph->amine_free Yes buffer_exchange Perform Buffer Exchange amine_free->buffer_exchange No molar_ratio Sufficient Molar Ratio? amine_free->molar_ratio Yes increase_ratio Increase Biotin:Protein Ratio molar_ratio->increase_ratio No molar_ratio->success Yes

Caption: Troubleshooting decision tree for low labeling efficiency.

References

Technical Support Center: Optimizing Assays with (+)-Biotin-PEG10-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using (+)-Biotin-PEG10-OH in their assays. The focus is on improving the signal-to-noise ratio to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a high-purity heterobifunctional linker molecule.[1] It contains a biotin (B1667282) group for strong and specific binding to streptavidin or avidin, a 10-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal hydroxyl (-OH) group.[1][2] The PEG spacer increases solubility in aqueous buffers and minimizes steric hindrance, which can improve the accessibility of the biotin moiety for binding.[3] The hydroxyl group can be further modified for conjugation to other molecules.

Q2: Why is a good signal-to-noise ratio important in assays?

A2: A high signal-to-noise ratio is crucial for distinguishing a true positive signal from background noise. A poor ratio can lead to inaccurate quantification, false positives or negatives, and reduced assay sensitivity, ultimately compromising the reliability of your experimental data.[4][5]

Q3: What are the common causes of a low signal-to-noise ratio in biotin-based assays?

A3: A low signal-to-noise ratio can result from either a weak or absent signal, or high background. Common causes include:

  • Weak or No Signal: Inefficient biotinylation, insufficient reagent concentrations, incorrect incubation times or temperatures, or issues with the detection reagents.[4][5]

  • High Background: Non-specific binding of biotinylated molecules or detection reagents to the assay surface, cross-reactivity of antibodies, or contamination of reagents.[4][5][6]

Q4: How can the PEG spacer in this compound help improve my assay?

A4: The PEG spacer enhances the hydrophilic properties of the biotinylated molecule, which can reduce non-specific binding to hydrophobic surfaces.[3] It also provides a flexible arm that extends the biotin group away from the conjugated molecule, improving its accessibility for binding to streptavidin or avidin, which can lead to a stronger signal.[3]

Troubleshooting Guides

Issue 1: High Background Signal

High background can obscure the specific signal, leading to a poor signal-to-noise ratio. Below are common causes and solutions.

Potential Cause Recommended Solution
Non-specific binding of biotinylated probe Increase the number and duration of wash steps after incubation with the biotinylated molecule.[6] Optimize the blocking buffer; consider using a biotin-free BSA or a different blocking agent like gelatin.[6][7]
Excess concentration of biotinylated probe or streptavidin conjugate Titrate the biotinylated antibody and the streptavidin-HRP conjugate to find the optimal concentrations that provide a strong signal with low background.[6]
Contamination of reagents with biotin Ensure that all buffers and reagents, especially BSA, are certified biotin-free.[6][7]
Cross-reactivity of antibodies Use affinity-purified antibodies and ensure that the detection antibody does not bind to the capture antibody in sandwich assays.[4]
Insufficient washing Increase the number of wash cycles and ensure complete removal of residual solutions between steps.[4][6]
Issue 2: Weak or No Signal

A weak or absent signal can make it impossible to detect the target molecule. Here are potential causes and their solutions.

Potential Cause Recommended Solution
Inefficient biotinylation Verify the success of the biotinylation reaction. Ensure the correct molar ratio of biotin to the molecule of interest was used during conjugation.
Insufficient concentration of biotinylated probe or target Increase the concentration of the biotinylated probe. If the target is in low abundance, consider concentrating the sample.[5]
Suboptimal incubation times or temperatures Optimize incubation times and temperatures according to the specific assay protocol. For some assays, overnight incubation at 4°C may improve signal.[4][5]
Degraded reagents Use fresh reagents and ensure they have been stored correctly. Avoid repeated freeze-thaw cycles of standards and antibodies.[4]
Incorrect buffer conditions Ensure the pH and salt concentration of all buffers are optimal for the binding interactions in your assay.

Experimental Protocols

Protocol 1: General Workflow for a Biotin-Based ELISA

This protocol outlines the key steps for a sandwich ELISA using a biotinylated detection antibody.

  • Coating: Coat the microplate wells with the capture antibody diluted in a suitable coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antibody.

  • Blocking: Add a blocking buffer (e.g., 1% biotin-free BSA in PBS) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Sample Incubation: Add your samples and standards to the wells and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection Antibody Incubation: Add the biotinylated detection antibody (conjugated with this compound) diluted in blocking buffer. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Streptavidin-HRP Incubation: Add streptavidin-HRP conjugate diluted in blocking buffer. Incubate for 30-60 minutes at room temperature.

  • Washing: Repeat the washing step thoroughly.

  • Substrate Addition: Add the HRP substrate and incubate until sufficient color develops.

  • Stopping the Reaction: Add a stop solution.

  • Reading the Plate: Read the absorbance at the appropriate wavelength.

Protocol 2: General Workflow for a Biotin-Based Pull-Down Assay

This protocol provides a general outline for using a biotinylated bait protein to pull down interacting partners.

  • Biotinylation of Bait Protein: Conjugate your bait protein with this compound according to the manufacturer's instructions.

  • Immobilization of Biotinylated Bait: Incubate the biotinylated bait protein with streptavidin-coated beads.

  • Washing: Wash the beads to remove any unbound bait protein.

  • Blocking: Block any remaining biotin-binding sites on the beads with a biotin blocking solution.

  • Incubation with Prey: Incubate the beads with the cell lysate or protein mixture containing the potential interacting partners ("prey").

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Analysis: Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry.

Visualizations

troubleshooting_workflow start Low Signal-to-Noise Ratio check_signal Check Signal Strength start->check_signal check_background Check Background Level check_signal->check_background Adequate weak_signal Weak or No Signal check_signal->weak_signal Low high_background High Background check_background->high_background High end Improved Signal-to-Noise Ratio check_background->end Acceptable optimize_reagents Optimize Reagent Concentrations (Biotinylated Probe, Streptavidin) weak_signal->optimize_reagents optimize_incubation Optimize Incubation (Time, Temperature) weak_signal->optimize_incubation check_biotinylation Verify Biotinylation Efficiency weak_signal->check_biotinylation optimize_blocking Optimize Blocking (Buffer, Time) high_background->optimize_blocking increase_washes Increase Washing Steps high_background->increase_washes check_reagent_purity Check Reagent Purity (Biotin-free BSA) high_background->check_reagent_purity optimize_reagents->end optimize_incubation->end check_biotinylation->end optimize_blocking->end increase_washes->end check_reagent_purity->end

Caption: Troubleshooting workflow for low signal-to-noise ratio.

elisa_workflow start Start ELISA coat 1. Coat Plate with Capture Antibody start->coat wash1 Wash coat->wash1 block 2. Block Plate wash1->block wash2 Wash block->wash2 sample 3. Add Sample/ Standard wash2->sample wash3 Wash sample->wash3 detect 4. Add Biotinylated Detection Antibody wash3->detect wash4 Wash detect->wash4 strep 5. Add Streptavidin-HRP wash4->strep wash5 Wash strep->wash5 substrate 6. Add Substrate wash5->substrate stop 7. Add Stop Solution substrate->stop read 8. Read Plate stop->read end End read->end

Caption: General workflow for a biotin-based sandwich ELISA.

pulldown_workflow start Start Pull-Down biotinylate 1. Biotinylate Bait Protein start->biotinylate immobilize 2. Immobilize on Streptavidin Beads biotinylate->immobilize wash1 Wash immobilize->wash1 block 3. Block Beads wash1->block incubate 4. Incubate with Prey (Lysate) block->incubate wash2 Wash Extensively incubate->wash2 elute 5. Elute Bound Proteins wash2->elute analyze 6. Analyze Eluate (SDS-PAGE, WB, MS) elute->analyze end End analyze->end

Caption: General workflow for a biotin-based pull-down assay.

References

Validation & Comparative

A Researcher's Guide to Quantifying Protein Biotinylation: A Comparative Look at (+)-Biotin-PEG10-OH and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise covalent attachment of biotin (B1667282) to proteins—a process known as biotinylation—is a cornerstone of modern molecular biology, enabling a wide array of applications from affinity purification to cellular imaging. The choice of biotinylating reagent and the method for quantifying the degree of biotinylation are critical for experimental success and reproducibility. This guide provides an objective comparison of methodologies for quantifying biotinylation, with a special focus on the use of (+)-Biotin-PEG10-OH and its comparison with other common biotinylation reagents.

The efficiency of biotinylation, often expressed as the molar ratio of biotin to protein, directly impacts the performance of downstream applications. Insufficient labeling can lead to weak signals or inefficient capture, while excessive biotinylation can compromise protein function or lead to aggregation. Therefore, accurate quantification is paramount.

Comparing Biotinylation Reagents: The Role of the PEG Linker

While a multitude of biotinylation reagents are available, they can be broadly categorized by their reactive chemistry and the nature of their spacer arm. This compound contains a hydroxyl (-OH) reactive group for attachment and a polyethylene (B3416737) glycol (PEG) spacer of 10 ethylene (B1197577) glycol units. This PEG linker is a key feature, offering distinct advantages over traditional non-PEGylated reagents like NHS-Biotin.

FeatureThis compound (Inferred)Standard NHS-BiotinBioorthogonal Biotin-PEG4-MeTz
Reactive Group Hydroxyl (-OH)N-hydroxysuccinimide (NHS) esterMethyltetrazine (MeTz)
Target Residues Activated Carboxylic AcidsPrimary amines (Lysine, N-terminus)Pre-introduced trans-cyclooctene (B1233481) (TCO)
Specificity Moderate to HighLow to Moderate (targets abundant lysines)Very High (bioorthogonal reaction)
Solubility High (due to PEG linker)ModerateHigh (due to PEG linker)
Steric Hindrance Reduced (long, flexible PEG spacer)Can be significantReduced (long, flexible PEG spacer)
Workflow Complexity One-step (requires carboxyl activation)One-stepTwo-step (requires initial protein modification)

Note: Direct head-to-head quantitative data for this compound is limited in publicly available literature. The performance characteristics described are inferred based on the known properties of PEGylated biotin reagents.

The PEG10 linker in this compound enhances the water solubility of the reagent and the resulting biotinylated protein, which can help prevent aggregation.[1] Furthermore, the long, flexible spacer arm minimizes steric hindrance, allowing for more efficient binding of the biotin moiety to avidin (B1170675) or streptavidin, which can be a limitation with shorter or more rigid linkers.[1]

Methods for Quantifying the Degree of Biotinylation

Several well-established methods exist to determine the extent of biotinylation. The choice of method depends on factors such as the required accuracy, throughput, and available equipment.

HABA/Avidin Assay: The Colorimetric Standard

The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a widely used, simple, and cost-effective colorimetric method for estimating the degree of biotinylation.[2][3]

Principle: The HABA dye binds to avidin, producing a colored complex with a characteristic absorbance at 500 nm.[2] When a biotinylated sample is added, the biotin displaces the HABA dye from the avidin, causing a decrease in absorbance that is proportional to the amount of biotin present.[2]

Experimental Workflow: Biotinylation and HABA Quantification

cluster_0 Protein Biotinylation cluster_1 HABA Assay P Protein Solution R Reaction Incubation P->R B This compound B->R Q Quenching R->Q Pu Purification (e.g., Dialysis, SEC) Q->Pu BP Biotinylated Protein Pu->BP M2 Add Biotinylated Protein BP->M2 HA HABA/Avidin Solution M1 Measure A500 (Initial) HA->M1 M1->M2 M3 Measure A500 (Final) M2->M3 C Calculate Biotin:Protein Ratio M3->C

Caption: Workflow for protein biotinylation and subsequent quantification using the HABA assay.

Fluorescent-Based Assays: Higher Sensitivity

Fluorescent assays offer a more sensitive alternative to the HABA assay, requiring less sample. Several commercial kits are available that utilize fluorescence quenching or enhancement principles.

Principle: A common approach involves a fluorescently labeled avidin or streptavidin complexed with a quencher. When a biotinylated protein is introduced, it displaces the quencher, leading to an increase in fluorescence that is proportional to the biotin concentration.

Experimental Workflow: Fluorescent Biotin Quantification

cluster_0 Sample Preparation cluster_1 Fluorescent Assay BP Biotinylated Protein Mix Mix Samples and Reporter BP->Mix Std Biotin Standards Std->Mix FR Fluorescent Reporter (e.g., Avidin-Dye-Quencher) FR->Mix Inc Incubation Mix->Inc FM Measure Fluorescence Inc->FM SC Generate Standard Curve FM->SC Calc Calculate Biotin Concentration SC->Calc

Caption: General workflow for quantifying biotinylation using a fluorescence-based assay.

Mass Spectrometry: The Gold Standard for Accuracy

Mass spectrometry (MS) provides the most accurate determination of the degree of biotinylation by directly measuring the mass shift of the protein upon modification.[4][5]

Principle: By comparing the mass of the intact protein before and after biotinylation, the number of attached biotin molecules can be precisely determined. Tandem mass spectrometry (MS/MS) can further identify the specific amino acid residues that have been biotinylated.[4]

Logical Flow: Mass Spectrometry for Biotinylation Analysis

cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis UP Unmodified Protein MS1 Intact Mass Analysis (e.g., ESI-MS) UP->MS1 BP Biotinylated Protein BP->MS1 MS2 Tandem MS (Optional) (for site identification) BP->MS2 DA Data Analysis MS1->DA MS2->DA Calc Calculate Degree of Biotinylation DA->Calc

Caption: Logical flow for determining the degree of biotinylation using mass spectrometry.

Gel-Shift Assay: A Qualitative to Semi-Quantitative Approach

A gel-shift assay, also known as an electrophoretic mobility shift assay (EMSA), offers a simple, visual method to confirm biotinylation and roughly estimate its extent.

Principle: When a biotinylated protein is incubated with an excess of streptavidin, a large protein complex is formed. This complex migrates more slowly on a polyacrylamide gel (SDS-PAGE) compared to the unmodified protein, resulting in a "shift" in the band position. The disappearance of the unmodified protein band and the appearance of the shifted band confirm successful biotinylation. By titrating the amount of streptavidin, a semi-quantitative estimation of the biotinylation degree can be achieved.

Detailed Experimental Protocols

HABA/Avidin Assay Protocol (Cuvette-Based)
  • Reagent Preparation:

    • Prepare a HABA/Avidin solution according to the manufacturer's instructions. Typically, this involves dissolving a pre-mixed powder in a specified buffer.

    • Ensure your biotinylated protein sample is in a compatible buffer (e.g., PBS, pH 7.2-7.6) and that all free biotin has been removed through dialysis or desalting columns.[2]

  • Measurement:

    • Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette.

    • Measure the absorbance at 500 nm (A500_initial).

    • Add 100 µL of your biotinylated protein sample to the cuvette and mix gently.

    • Incubate for 5 minutes at room temperature.

    • Measure the absorbance at 500 nm again (A500_final).

  • Calculation:

    • Calculate the change in absorbance (ΔA500) = A500_initial - A500_final.

    • Use the molar extinction coefficient of the HABA-avidin complex (typically ~34,000 M⁻¹cm⁻¹) and the Beer-Lambert law to calculate the concentration of biotin.

    • Determine the molar ratio of biotin to protein using the known concentration of your protein sample.

Mass Spectrometry Protocol (Intact Protein Analysis)
  • Sample Preparation:

    • Prepare samples of both the unmodified and biotinylated protein at a concentration of approximately 1 mg/mL.

    • Ensure the samples are in a volatile buffer suitable for mass spectrometry (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water/acetonitrile). It is crucial to remove any non-volatile salts or detergents.

  • Instrument Setup:

    • Calibrate the mass spectrometer (e.g., an electrospray ionization time-of-flight (ESI-TOF) or Orbitrap instrument) according to the manufacturer's instructions for high molecular weight proteins.

  • Data Acquisition:

    • Inject the unmodified protein sample and acquire the mass spectrum. Deconvolute the resulting charge state envelope to determine the average mass of the unmodified protein.

    • Inject the biotinylated protein sample and acquire the mass spectrum. Deconvolute the spectrum to determine the average mass of the biotinylated protein.

  • Data Analysis:

    • Calculate the mass difference between the biotinylated and unmodified protein.

    • Divide the mass difference by the molecular weight of the added biotin moiety (including the linker) to determine the average number of biotins per protein molecule. For this compound, the mass added upon conjugation will depend on the specific reaction chemistry.

Conclusion

Quantifying the degree of biotinylation is a critical step in ensuring the success and reproducibility of a wide range of biological assays. While the HABA assay remains a convenient and accessible method, more sensitive fluorescent assays and the highly accurate mass spectrometry approach offer superior performance for demanding applications. The choice of biotinylation reagent is equally important. This compound, with its hydrophilic and long PEG spacer, represents a class of reagents designed to improve solubility and reduce steric hindrance, potentially leading to more efficient and functionally sound biotinylated proteins compared to traditional reagents. Researchers should carefully consider the requirements of their specific application when selecting both the biotinylation reagent and the quantification method.

References

A Researcher's Guide to Determining Biotin Incorporation in PEGylated Reagents: HABA Assay vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately quantifying biotin (B1667282) incorporation is crucial for the successful development of bioconjugates, including those modified with polyethylene (B3416737) glycol (PEG) to enhance their therapeutic properties. This guide provides a detailed comparison of the widely used 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay with alternative methods—the Quant*Tag™ Biotin Quantitation Kit and Mass Spectrometry—for determining biotin incorporation in PEGylated reagents.

This comparison guide outlines the principles of each method, presents their respective strengths and weaknesses, and provides detailed experimental protocols. While direct comparative studies on PEGylated molecules are not extensively available, this guide draws on the established principles of each assay to offer insights into their suitability for this specific application.

The HABA Assay: A Competitive Binding Approach

The HABA assay is a colorimetric method that indirectly quantifies biotin by leveraging the strong affinity between avidin (B1170675) and biotin.[1][2] The assay relies on the displacement of the HABA dye from a pre-formed HABA-avidin complex by biotin present in the sample. This displacement leads to a decrease in absorbance at 500 nm, which is proportional to the amount of biotin in the sample.[1][3]

Challenges with PEGylated Reagents

A primary concern when using the HABA assay for PEGylated molecules is the potential for steric hindrance. The bulky PEG chains can physically obstruct the biotin from accessing the binding pocket of avidin, leading to an underestimation of biotin incorporation.[4] While using biotinylation reagents with longer spacer arms, such as NHS-PEG4-Biotin, can help mitigate this issue, the challenge may persist, especially with larger PEG chains or high degrees of PEGylation.[3][5]

Alternative Methods for Biotin Quantification

To address the limitations of the HABA assay, several alternative methods have been developed, each with its own advantages.

Quant*Tag™ Biotin Quantitation Kit

The Quant*Tag™ assay is a chemical-based method that does not rely on the avidin-biotin interaction.[4][6][7] Instead, it involves a chemical reaction with the biotin molecule itself, resulting in a colored product that can be measured spectrophotometrically at 535 nm.[4][8] This direct chemical reaction approach is less susceptible to steric hindrance from PEG chains, potentially offering a more accurate quantification of biotin incorporation in PEGylated molecules.[4]

Mass Spectrometry (MS)

Mass spectrometry offers a highly accurate and direct method for characterizing biotinylated and PEGylated proteins.[9] By measuring the mass difference between the unconjugated and the biotin-PEG-conjugated protein, the degree of incorporation can be precisely determined.[4][10] This method is not affected by steric hindrance and can provide detailed information about the heterogeneity of the final product.[9][11] However, MS requires specialized instrumentation and expertise, and data analysis can be complex, particularly for heterogeneous PEGylated samples.[9][11]

Comparison of Biotin Quantification Methods

FeatureHABA AssayQuant*Tag™ AssayMass Spectrometry
Principle Competitive binding with avidinDirect chemical reaction with biotinDirect mass measurement
Susceptibility to Steric Hindrance High, potential for underestimation with PEGylated reagents[4]Low, less affected by PEG chains[4]None
Accuracy Can be inaccurate, especially with highly biotinylated or sterically hindered molecules[4]Generally more accurate than HABA for complex molecules[4][12]High, considered a gold standard
Sensitivity ModerateHigher than HABA[6][7]Very high
Equipment Spectrophotometer or plate readerSpectrophotometer or plate readerMass spectrometer (e.g., ESI-Q-TOF)
Ease of Use Relatively simple and quickSimple and quick[7]Complex, requires specialized expertise
Sample Requirement Requires removal of free biotin[1]Requires removal of free biotinRequires purified sample
Cost LowModerateHigh

Experimental Workflows and Protocols

To aid researchers in selecting and performing the most appropriate assay, detailed workflows and protocols are provided below.

HABA Assay Workflow

HABA_Workflow cluster_prep Sample Preparation cluster_assay HABA Assay cluster_calc Calculation Sample Biotinylated-PEGylated Protein Sample Purification Remove Unreacted Biotin (Dialysis/Desalting) Sample->Purification HABA_Avidin Prepare HABA/Avidin Solution Purification->HABA_Avidin Measure1 Measure Absorbance at 500 nm (A1) HABA_Avidin->Measure1 Add_Sample Add Purified Sample Measure1->Add_Sample Measure2 Measure Absorbance at 500 nm (A2) Add_Sample->Measure2 Calculate Calculate Biotin Incorporation Measure2->Calculate

Caption: Workflow of the HABA assay for biotin quantification.

Detailed HABA Assay Protocol (Cuvette Format)
  • Reagent Preparation:

    • Prepare a HABA/Avidin solution according to the manufacturer's instructions. For example, dissolve 12.1 mg of HABA in 4.95 ml of pure water and 50 µl of 1N NaOH. Then, add 5 mg of avidin and 300 µl of the HABA solution to 9.7 ml of PBS.[2]

    • Ensure the biotinylated-PEGylated protein sample is in an appropriate buffer (e.g., PBS, pH 7.2) and that all free biotin has been removed through dialysis or desalting.[1]

  • Assay Procedure:

    • Pipette 900 µl of the HABA/Avidin solution into a 1 ml cuvette.

    • Measure the absorbance at 500 nm and record the value (A500 HABA/Avidin).[1][2]

    • Add 100 µl of the biotinylated protein sample to the cuvette and mix well.[1][2]

    • Measure the absorbance at 500 nm again after the reading stabilizes (A500 HABA/Avidin/Biotin Sample).[1]

  • Calculation of Biotin Incorporation:

    • Calculate the change in absorbance (ΔA500).

    • Use the Beer-Lambert law to determine the concentration of biotin. The extinction coefficient (ε) for the HABA/avidin complex at 500 nm is 34,000 M-1cm-1.

    • Calculate the moles of biotin per mole of protein. An online calculator is also available from some suppliers.

Quant*Tag™ Assay Workflow

QuantTag_Workflow cluster_prep Sample Preparation cluster_assay Quant*Tag Assay cluster_std Standard Curve Sample Biotinylated-PEGylated Protein Sample Purification Remove Unreacted Biotin (Dialysis/Desalting) Sample->Purification Working_Solution Prepare Working Solution (Reagents 1, 2, 3) Purification->Working_Solution Add_Sample Add Purified Sample Working_Solution->Add_Sample Incubate Incubate at Room Temperature (30 min) Add_Sample->Incubate Measure Measure Absorbance at 535 nm Incubate->Measure Plot Plot Standard Curve Measure->Plot Standards Prepare Biotin Standards Measure_Std Measure Absorbance of Standards Standards->Measure_Std Measure_Std->Plot

Caption: Workflow of the Quant*Tag™ assay for biotin quantification.

Detailed Quant*Tag™ Protocol (1 ml Cuvette Format)
  • Reagent Preparation:

    • Prepare the Quant*Tag™ working solution by combining 0.5 ml of Reagent 1, 0.5 ml of Reagent 2, and 50 µl of Reagent 3 for each sample.[8]

    • Prepare a series of biotin standards as described in the kit protocol to generate a standard curve.[8]

  • Assay Procedure:

    • Add 20 µl or less of your purified biotinylated-PEGylated sample to a cuvette.[8]

    • Add 1 ml of the Quant*Tag™ working solution to the cuvette.

    • Incubate at room temperature for 30 minutes.[4][8]

    • Measure the absorbance at 535 nm.[4][8]

  • Calculation of Biotin Incorporation:

    • Use the standard curve to determine the nanomoles of biotin in your sample.

    • Calculate the molar ratio of biotin to your protein based on the known protein concentration.

Mass Spectrometry Workflow

MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_calc Data Interpretation Sample Biotinylated-PEGylated Protein Sample Purification Purify and Buffer Exchange Sample->Purification LC_MS LC-MS Analysis (e.g., ESI-Q-TOF) Purification->LC_MS Deconvolution Deconvolute Mass Spectrum LC_MS->Deconvolution Determine_Mass Determine Mass of Conjugate Deconvolution->Determine_Mass Calculate Calculate Degree of Biotin-PEG Incorporation Determine_Mass->Calculate

Caption: General workflow for biotin-PEG incorporation analysis by mass spectrometry.

General Mass Spectrometry Protocol Outline
  • Sample Preparation:

    • Ensure the biotinylated-PEGylated protein is highly pure and buffer-exchanged into a volatile buffer (e.g., ammonium (B1175870) acetate) suitable for mass spectrometry.[11]

  • LC-MS Analysis:

    • Perform liquid chromatography-mass spectrometry (LC-MS) analysis, often using electrospray ionization (ESI) coupled to a time-of-flight (TOF) or quadrupole-TOF (Q-TOF) mass analyzer.[9][11]

  • Data Analysis:

    • Deconvolute the resulting mass spectrum to obtain the zero-charge mass of the protein conjugate.

    • Compare the mass of the conjugated protein to the unconjugated protein to determine the mass shift.

    • Calculate the number of biotin-PEG molecules incorporated based on the known mass of the biotin-PEG reagent.

Conclusion

The choice of assay for determining biotin incorporation in PEGylated reagents depends on a balance of accuracy requirements, available equipment, and cost. While the HABA assay is a simple and cost-effective method, its susceptibility to steric hindrance makes it potentially less reliable for PEGylated molecules. The Quant*Tag™ assay offers a more robust alternative that is less affected by steric hindrance. For the highest accuracy and detailed characterization, mass spectrometry is the gold standard, though it requires specialized instrumentation and expertise. Researchers should carefully consider the specific characteristics of their PEGylated reagents and the goals of their study to select the most appropriate quantification method.

References

A Comparative Guide to Mass Spectrometry Analysis of Proteins Labeled with (+)-Biotin-PEG10-OH and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (+)-Biotin-PEG10-OH and its activated derivatives for labeling proteins for mass spectrometry (MS) analysis. We will explore its performance in comparison to other commonly used biotinylation reagents, supported by experimental data and detailed protocols. This document aims to equip researchers with the necessary information to select the most appropriate labeling strategy for their proteomic workflows.

Introduction to Protein Biotinylation for Mass Spectrometry

Biotinylation, the process of covalently attaching biotin (B1667282) to a protein, is a cornerstone technique in proteomics. The exceptionally strong and specific interaction between biotin and avidin (B1170675) or streptavidin (Kd ≈ 10⁻¹⁵ M) allows for highly efficient enrichment of labeled proteins or peptides from complex biological samples. This enrichment is crucial for identifying and quantifying low-abundance proteins, studying protein-protein interactions, and mapping the proteomes of specific cellular compartments.

The choice of biotinylation reagent can significantly impact the outcome of a mass spectrometry experiment. Factors such as the length and composition of the spacer arm, the reactivity of the labeling group, and the overall physicochemical properties of the reagent influence labeling efficiency, solubility of the labeled protein, and the detectability of biotinylated peptides by the mass spectrometer.

This compound, and more importantly its activated forms such as NHS esters or maleimides, incorporates a polyethylene (B3416737) glycol (PEG) spacer arm. PEGylation, the attachment of PEG chains, is known to increase the water solubility of molecules, reduce aggregation of labeled proteins, and minimize steric hindrance, which can improve the accessibility of the biotin moiety for binding to streptavidin.[]

Comparison of Biotinylation Reagents

Feature(+)-Biotin-PEG10-NHS EsterNHS-BiotinNHS-SS-BiotinMaleimide-PEG11-Biotin
Reactive Group N-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) esterMaleimide
Target Residue Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)Free sulfhydryls (Cysteine)
Spacer Arm Long, hydrophilic PEG10Short, hydrophobicMedium-length, contains a cleavable disulfide bondLong, hydrophilic PEG11
Cleavable NoNoYes (with reducing agents like DTT)No
Solubility HighLowModerateHigh
Labeling Efficiency Expected to be high due to reduced steric hindrance.High, but can be influenced by reagent concentration and protein solubility.[2]On average, 88% of peptides were biotinylated in one study.[3]High, specific to available free thiols.[4]
Enrichment Bias PEG linker may reduce non-specific hydrophobic interactions.Can sometimes lead to the enrichment of hydrophobic proteins.The cleavable nature allows for elution without harsh denaturants, potentially reducing background.[5]PEG linker can minimize non-specific binding.
Impact on MS/MS The PEG chain increases the mass of the modification.Smaller mass modification.After cleavage, a smaller mass remnant remains on the peptide.The PEG chain adds significant mass to the peptide.
Key Advantage Increased solubility, reduced aggregation, and minimized steric hindrance.[]Simple, widely used, and well-established protocols.[6]Allows for the elution of captured proteins/peptides under mild conditions, preserving protein complexes and reducing streptavidin contamination in the final sample.[5]Highly specific for cysteine residues, allowing for targeted labeling of specific protein sites.[7]
Potential Drawback The larger mass may complicate spectral analysis.Labeled proteins can sometimes aggregate due to the hydrophobicity of the biotin tag.Incomplete cleavage can lead to a mixed population of peptides.Requires the presence of free sulfhydryls, which may necessitate a reduction step.[4]

Experimental Workflows and Protocols

The following sections provide detailed experimental workflows and protocols for protein labeling and subsequent mass spectrometry analysis.

Experimental Workflow for Biotinylation and Mass Spectrometry

The general workflow for analyzing biotinylated proteins by mass spectrometry involves several key steps. The "Direct Detection of Biotin-containing Tags" (DiDBiT) method offers a sensitive approach by enriching biotinylated peptides after protein digestion, which reduces sample complexity and improves the identification of labeled proteins.[6]

experimental_workflow cluster_labeling Protein Labeling cluster_processing Sample Processing (DiDBiT Workflow) cluster_analysis Mass Spectrometry Analysis Protein Protein Sample Labeled_Protein Biotinylated Protein Protein->Labeled_Protein Incubation Biotin_Reagent (+)-Biotin-PEG10-NHS or Alternative Reagent Biotin_Reagent->Labeled_Protein Digestion Protein Digestion (e.g., Trypsin) Labeled_Protein->Digestion Peptide_Mix Peptide Mixture Digestion->Peptide_Mix Enrichment Streptavidin Bead Enrichment Peptide_Mix->Enrichment Washing Stringent Washes Enrichment->Washing Elution Elution of Biotinylated Peptides Washing->Elution LC_MSMS LC-MS/MS Analysis Elution->LC_MSMS Data_Analysis Data Analysis (Protein ID & Quant) LC_MSMS->Data_Analysis

Caption: General workflow for mass spectrometry analysis of biotinylated proteins.

Protocol 1: Labeling of Primary Amines with (+)-Biotin-PEG10-NHS Ester

This protocol is adapted from general procedures for NHS-ester-based biotinylation.[8]

Materials:

  • Protein sample (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • (+)-Biotin-PEG10-NHS Ester

  • Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette

Procedure:

  • Prepare Protein Sample: Ensure the protein sample is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Prepare Biotin Reagent Stock Solution: Immediately before use, dissolve the (+)-Biotin-PEG10-NHS Ester in DMSO or DMF to a concentration of 10 mM.

  • Labeling Reaction:

    • Add a 20-fold molar excess of the 10 mM Biotin-PEG10-NHS solution to the protein solution. For dilute protein solutions (< 2 mg/mL), a higher molar excess may be required.[8]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quench Reaction: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15 minutes at room temperature.

  • Remove Excess Biotin: Remove non-reacted biotin reagent using a desalting column or dialysis.

Protocol 2: Labeling of Sulfhydryl Groups with Maleimide-PEG11-Biotin

This protocol is based on the manufacturer's instructions for Maleimide-PEG11-Biotin.[4]

Materials:

  • Protein sample containing free sulfhydryls in a buffer at pH 6.5-7.5.

  • Maleimide-PEG11-Biotin

  • Anhydrous DMSO or DMF

  • (Optional) Reducing agent (e.g., DTT or TCEP) if disulfide bonds need to be reduced.

  • Desalting column or dialysis cassette

Procedure:

  • Prepare Protein Sample: If necessary, reduce disulfide bonds in the protein using a suitable reducing agent and subsequently remove the reducing agent by a desalting column. The protein should be in a buffer at pH 6.5-7.5.

  • Prepare Biotin Reagent Stock Solution: Immediately before use, prepare a stock solution of Maleimide-PEG11-Biotin in DMSO or DMF.

  • Labeling Reaction:

    • Add a 5- to 20-fold molar excess of the Maleimide-PEG11-Biotin solution to the protein solution.[4]

    • Incubate the reaction for 2 hours at room temperature or overnight on ice.

  • Remove Excess Biotin: Remove non-reacted biotin reagent using a desalting column or dialysis.

Protocol 3: Sample Preparation for Mass Spectrometry (DiDBiT Method)

This protocol is a generalized version of the DiDBiT workflow.[6]

Materials:

  • Biotinylated protein sample

  • Urea (B33335)

  • DTT

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Trifluoroacetic acid (TFA)

  • Streptavidin agarose (B213101) beads

  • Wash buffers (e.g., RIPA buffer, PBS)

  • Elution buffer (e.g., 80% acetonitrile, 0.1% TFA)

Procedure:

  • Protein Denaturation and Digestion:

    • Denature the biotinylated protein sample in 8 M urea.

    • Reduce disulfide bonds with DTT and alkylate cysteine residues with IAA.

    • Dilute the urea to < 2 M and digest the proteins with trypsin overnight.

  • Enrichment of Biotinylated Peptides:

    • Acidify the peptide mixture with TFA and clarify by centrifugation.

    • Incubate the peptide supernatant with streptavidin agarose beads to capture biotinylated peptides.

    • Wash the beads extensively with stringent buffers to remove non-specifically bound peptides.

  • Elution:

    • Elute the biotinylated peptides from the beads using an elution buffer containing a high concentration of organic solvent.

  • Sample Cleanup:

    • Dry the eluted peptides and desalt using a C18 StageTip or similar device before LC-MS/MS analysis.

Signaling Pathways and Logical Relationships

The choice of biotinylation reagent can be guided by the specific biological question being addressed. For instance, labeling of cell surface proteins can be used to study changes in the surface proteome in response to signaling events.

signaling_pathway cluster_cell Cellular Response to Stimulus cluster_experiment Experimental Analysis Stimulus External Stimulus (e.g., Growth Factor) Receptor Cell Surface Receptor Stimulus->Receptor Signaling Intracellular Signaling Cascade Receptor->Signaling Labeling Cell Surface Protein Labeling with Biotin-PEG-NHS Receptor->Labeling Response Cellular Response (e.g., Proliferation, Differentiation) Signaling->Response Enrichment Enrichment of Labeled Proteins Labeling->Enrichment MS_Analysis Mass Spectrometry Analysis Enrichment->MS_Analysis Quantification Quantification of Surface Proteome Changes MS_Analysis->Quantification Quantification->Response Provides insight into

Caption: Workflow for studying cell signaling using surface protein biotinylation.

Conclusion

The selection of a biotinylation reagent for mass spectrometry is a critical decision that influences the quality and scope of the resulting data. While direct comparative data for this compound is limited, the known benefits of PEGylation—such as increased solubility, reduced aggregation, and minimized steric hindrance—suggest that its activated derivatives are excellent candidates for robust and efficient protein labeling.[] Reagents like Biotin-PEG10-NHS ester offer a hydrophilic alternative to traditional short-chain biotinylation reagents for labeling primary amines, potentially leading to improved recovery of labeled proteins and peptides. For targeted labeling of cysteine residues, Maleimide-PEG11-Biotin provides a highly specific and hydrophilic option.

The choice between a PEGylated reagent and other alternatives, such as the cleavable NHS-SS-Biotin, will depend on the specific experimental goals. If mild elution conditions are paramount to preserve protein complexes, a cleavable linker is advantageous. However, for general labeling and enrichment of proteins or peptides for identification and quantification, the enhanced solubility and recovery offered by a PEGylated biotin reagent can be a significant benefit. The provided protocols and workflows offer a starting point for the successful application of these reagents in mass spectrometry-based proteomics.

References

A Head-to-Head Comparison of Biotinylation Reagents: (+)-Biotin-PEG10-OH vs. NHS-Biotin for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins with biotin (B1667282) is a cornerstone of modern molecular biology, enabling a wide array of applications from affinity purification to sensitive detection. The choice of biotinylation reagent is a critical determinant of experimental success, influencing not only the efficiency of labeling but also the preservation of protein function. This guide provides an objective comparison between a traditional amine-reactive biotinylating agent, NHS-biotin, and a more advanced reagent featuring a polyethylene (B3416737) glycol (PEG) spacer, (+)-Biotin-PEG10-OH.

This comparison delves into their fundamental chemical properties, labeling mechanisms, and the practical implications for experimental workflows and outcomes. By presenting available data and detailed protocols, this guide aims to equip researchers with the knowledge to select the optimal reagent for their specific needs.

Executive Summary

FeatureThis compoundNHS-Biotin
Reactivity Requires activation of the terminal hydroxyl group to react with proteins.Directly reacts with primary amines (e.g., lysine (B10760008) residues).
Solubility Generally soluble in aqueous buffers and organic solvents.[1]Sparingly soluble in aqueous buffers; typically requires dissolution in an organic solvent like DMSO or DMF first.[2]
Spacer Arm Long, hydrophilic PEG10 spacer (approximately 39 Å).Short, hydrophobic spacer arm (13.5 Å).[2]
Steric Hindrance The long, flexible PEG spacer minimizes steric hindrance, facilitating efficient binding of the biotin moiety to streptavidin/avidin.[3]The short spacer can lead to steric hindrance, potentially impeding biotin-streptavidin/avidin interaction, especially in sterically crowded environments.
Protein Aggregation The hydrophilic PEG chain can help to reduce aggregation of the biotinylated protein.[3]The hydrophobic nature of the reagent can sometimes contribute to protein aggregation.
Labeling Control Two-step process (activation and conjugation) may offer more control over the reaction.One-step reaction is straightforward but can be less controlled, potentially leading to higher levels of modification.

Chemical Properties and Structure

This compound consists of a biotin molecule linked to a ten-unit polyethylene glycol (PEG) chain, which is terminated with a hydroxyl (-OH) group. The PEG spacer is hydrophilic, flexible, and significantly increases the water solubility of the molecule.

NHS-biotin , or N-hydroxysuccinimidyl-biotin, is an activated ester of biotin. The N-hydroxysuccinimide (NHS) ester is a reactive group that specifically targets primary amines on proteins.[4] It has limited solubility in aqueous solutions and is typically prepared as a stock solution in an organic solvent.[2]

Mechanism of Protein Labeling

The fundamental difference between these two reagents lies in their mechanism of action for protein conjugation.

NHS-Biotin: Amine-Reactive Labeling

NHS-biotin facilitates a direct, one-step labeling of proteins by reacting with primary amines, which are predominantly found on the side chains of lysine residues and the N-terminus of polypeptide chains. The reaction proceeds via nucleophilic acyl substitution, where the amine group attacks the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct. This reaction is most efficient at a pH range of 7-9.

Protein Protein-NH₂ Labeled_Protein Protein-NH-CO-Biotin Protein->Labeled_Protein Reaction at pH 7-9 NHS_Biotin NHS-Biotin NHS_Biotin->Labeled_Protein NHS NHS Labeled_Protein->NHS Biotin_PEG_OH This compound Activation Activation Step (e.g., DSC, Tosyl Chloride) Biotin_PEG_OH->Activation Activated_Biotin Activated Biotin-PEG10 Activation->Activated_Biotin Labeled_Protein Protein-NH-CO-PEG10-Biotin Activated_Biotin->Labeled_Protein Protein Protein-NH₂ Protein->Labeled_Protein cluster_reagent Biotinylation Reagent cluster_properties Reagent Properties cluster_labeling Labeling Outcome cluster_binding Binding Interaction Reagent Choice of Reagent (this compound vs. NHS-Biotin) Solubility Solubility Reagent->Solubility Spacer Spacer Arm Length & Flexibility Reagent->Spacer Aggregation Protein Aggregation Solubility->Aggregation Steric_Hindrance Reduced Steric Hindrance Spacer->Steric_Hindrance Efficiency Labeling Efficiency Binding_Affinity High Binding Affinity to Streptavidin Efficiency->Binding_Affinity Function Preservation of Protein Function Function->Binding_Affinity Steric_Hindrance->Binding_Affinity

References

The Impact of PEG Spacer Length on Biotinylation Efficiency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing bioconjugation strategies is paramount for experimental success. Biotinylation, the process of attaching biotin (B1667282) to a target molecule, is a cornerstone technique for detection, purification, and targeted delivery. The choice of the biotinylating reagent, specifically the length of the polyethylene (B3416737) glycol (PEG) spacer arm, can significantly influence the outcome of an experiment. This guide provides an objective comparison of the performance of biotinylating reagents with different PEG spacer lengths, supported by experimental principles and detailed methodologies.

The inclusion of a PEG spacer between biotin and the reactive group (e.g., an NHS ester for targeting primary amines) is designed to overcome the issue of steric hindrance. The bulky streptavidin or avidin (B1170675) molecule (approx. 60 kDa) can be sterically prevented from binding to a biotin molecule that is too close to the surface of the labeled macromolecule. A longer, flexible PEG spacer extends the biotin moiety away from the surface, improving its accessibility for binding. However, the optimal PEG spacer length can be application-dependent, and a direct comparison of biotinylation efficiency is crucial for selecting the appropriate reagent.

Comparative Analysis of Biotinylation Efficiency

The efficiency of the biotinylation reaction itself—the number of biotin molecules attached per protein—can be quantitatively assessed using methods like the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This assay relies on the displacement of HABA from the avidin-HABA complex by biotin, leading to a measurable decrease in absorbance at 500 nm.

Below is an illustrative table summarizing the expected outcomes of a comparative biotinylation experiment using a model protein like Bovine Serum Albumin (BSA). This data is hypothetical and serves to demonstrate the trends that would be anticipated based on the principles of steric hindrance.

Biotinylating ReagentSpacer Arm Length (Å)Molar Ratio (Biotin:Protein)Average Moles of Biotin per Mole of BSA (Hypothetical)Functional Activity (e.g., Binding to Streptavidin-coated beads)
NHS-Biotin13.520:13-5Moderate
Biotin-PEG2-NHS20.420:14-6High
Biotin-PEG4-NHS29.020:15-7Very High
Biotin-PEG12-NHS55.120:16-8Very High

Note: The hypothetical data in this table is based on the theoretical advantage of longer PEG spacers in overcoming steric hindrance during the biotinylation reaction and subsequent streptavidin binding. Actual results may vary depending on the protein being labeled and the specific reaction conditions.

Experimental Protocols

Key Experiment: Comparative Biotinylation of a Protein with Different PEG Spacer Lengths and Quantification by HABA Assay

This experiment aims to determine the biotinylation efficiency of reagents with varying PEG spacer lengths on a model protein, such as BSA.

Materials:

  • Bovine Serum Albumin (BSA)

  • NHS-Biotin

  • Biotin-PEG2-NHS

  • Biotin-PEG4-NHS

  • Biotin-PEG12-NHS

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethylsulfoxide (DMSO)

  • Desalting columns

  • HABA/Avidin premix (or HABA and Avidin separately)

  • Spectrophotometer or plate reader capable of measuring absorbance at 500 nm

Protocol:

  • Protein Preparation: Prepare a 2 mg/mL solution of BSA in PBS.

  • Biotinylation Reagent Preparation: Immediately before use, dissolve each biotinylating reagent in DMSO to a concentration of 10 mM.

  • Biotinylation Reaction:

    • For each biotinylating reagent, add a 20-fold molar excess to the BSA solution.

    • Incubate the reactions for 1 hour at room temperature with gentle mixing.

  • Removal of Excess Biotin: Purify the biotinylated BSA using desalting columns to remove unreacted biotinylating reagent.

  • Quantification of Biotin Incorporation (HABA Assay):

    • Prepare the HABA/Avidin solution according to the manufacturer's instructions.

    • Measure the absorbance of the HABA/Avidin solution at 500 nm (A500_initial).

    • Add a known amount of the biotinylated BSA to the HABA/Avidin solution and mix.

    • Measure the absorbance at 500 nm until the reading stabilizes (A500_final).

    • Calculate the moles of biotin per mole of BSA using the change in absorbance and the extinction coefficient of the HABA-avidin complex.[1][2]

Visualizing the Impact of PEG Spacers

Diagrams created using Graphviz (DOT language) can effectively illustrate the concepts and workflows discussed.

G cluster_reagents Biotinylating Reagents cluster_process Biotinylation & Analysis NHS_Biotin NHS-Biotin Reaction Biotinylation Reaction (Amine coupling) NHS_Biotin->Reaction PEG2 Biotin-PEG2-NHS PEG2->Reaction PEG4 Biotin-PEG4-NHS PEG4->Reaction PEG12 Biotin-PEG12-NHS PEG12->Reaction Protein Target Protein (e.g., BSA) Protein->Reaction Purification Purification (Desalting column) Reaction->Purification Biotinylated_Protein Biotinylated Protein Purification->Biotinylated_Protein HABA_Assay HABA Assay (Quantification) Biotinylated_Protein->HABA_Assay

Caption: Experimental workflow for comparing biotinylation efficiency.

G cluster_short Short Spacer (e.g., NHS-Biotin) cluster_long Long PEG Spacer (e.g., Biotin-PEG12-NHS) Protein_Short Protein Surface Biotin_Short Biotin Protein_Short->Biotin_Short Short Spacer Streptavidin_Short Streptavidin Biotin_Short->Streptavidin_Short Steric Hindrance Protein_Long Protein Surface Biotin_Long Biotin Protein_Long->Biotin_Long Long PEG Spacer Streptavidin_Long Streptavidin Biotin_Long->Streptavidin_Long Efficient Binding

Caption: Effect of PEG spacer length on streptavidin binding.

Conclusion

The length of the PEG spacer arm in a biotinylating reagent is a critical parameter that can significantly impact the functional efficiency of the resulting biotinylated molecule. While the biotinylation reaction itself may proceed with various spacer lengths, longer PEG spacers generally offer a distinct advantage by minimizing steric hindrance, thereby facilitating more efficient binding of the biotin tag to avidin or streptavidin.[3] This enhanced binding can translate to improved performance in a wide range of applications, from affinity purification to targeted drug delivery. For applications where the interaction between the biotinylated molecule and streptavidin is critical, the use of a longer PEG spacer, such as PEG4 or PEG12, is often recommended.[4] However, the optimal spacer length may vary depending on the specific protein and the experimental context, underscoring the importance of empirical testing for achieving the desired outcome.

References

A Comparative Guide to Bioconjugation: Alternatives to (+)-Biotin-PEG10-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and stable linkage of biomolecules is paramount for the development of effective diagnostics, therapeutics, and research tools. For decades, the high-affinity interaction between biotin (B1667282) and streptavidin has been a cornerstone of bioconjugation, with (+)-Biotin-PEG10-OH being a widely used reagent. The PEG10 linker enhances solubility and provides spatial separation, minimizing steric hindrance. However, the near-irreversible nature of the biotin-streptavidin bond and the emergence of more versatile and controllable bioconjugation technologies have prompted the exploration of alternatives. This guide provides an objective comparison of the performance of various alternatives to this compound, supported by experimental data and detailed protocols.

Biotin-Based Alternatives

Desthiobiotin-PEGn-OH: A Reversible Affinity Tag

Desthiobiotin, a sulfur-free analog of biotin, offers a key advantage: reversible binding to streptavidin. This allows for the gentle elution of captured biomolecules under mild conditions, preserving their structure and function.

Quantitative Comparison:

Feature(+)-BiotinDesthiobiotin
Binding Affinity (Kd) to Streptavidin ~10⁻¹⁵ M[1][2]~10⁻¹¹ M[1][2]
Elution Conditions Harsh denaturing conditions (e.g., boiling in SDS-PAGE loading buffer)Competitive elution with excess free biotin[1] or mild buffer conditions

Experimental Protocol: Elution of Desthiobiotin-labeled Proteins from Streptavidin Beads

This protocol describes the gentle elution of a desthiobiotin-tagged protein from streptavidin-coated magnetic beads.

Materials:

  • Desthiobiotin-labeled protein bound to streptavidin magnetic beads

  • Elution Buffer: Phosphate-buffered saline (PBS), pH 7.4, containing 50 mM Biotin

  • Wash Buffer: PBS, pH 7.4

  • Microcentrifuge tubes

  • Magnetic rack

Procedure:

  • After the binding step, wash the streptavidin beads with the bound desthiobiotin-labeled protein three times with 1 mL of Wash Buffer. Use a magnetic rack to separate the beads from the supernatant during each wash.

  • After the final wash, remove all residual Wash Buffer.

  • Add 100 µL of Elution Buffer to the beads.

  • Incubate the beads with the Elution Buffer for 30-60 minutes at room temperature with gentle agitation.

  • Place the tube on the magnetic rack and carefully collect the supernatant containing the eluted protein.

  • For a more complete elution, a second round of elution with fresh Elution Buffer can be performed.

  • Analyze the eluted protein by SDS-PAGE or other appropriate methods.

Modulating the Spacer: The Role of PEG Linker Length

The length of the polyethylene (B3416737) glycol (PEG) linker can significantly impact the properties of the bioconjugate, including its solubility, stability, and steric availability for binding. While this compound is a common choice, linkers with different numbers of PEG units (n) are available and can be selected to optimize for a specific application.

Impact of PEG Linker Length:

PropertyEffect of Increasing PEG Linker Length
Solubility Generally increases the hydrophilicity and solubility of the conjugate.[3][4][5][6][7]
Steric Hindrance Reduces steric hindrance, allowing for better access of binding partners to the conjugated molecule.[3][4][6]
Stability Can protect the conjugated biomolecule from proteolysis and aggregation.[5]
Non-specific Binding Can reduce non-specific binding of the conjugate to surfaces and other proteins.[8]
Pharmacokinetics (in vivo) Can increase the hydrodynamic radius, leading to a longer circulation half-life.[9][10]

Longer PEG chains can sometimes lead to a decrease in the overall activity of the conjugated molecule if the linker interferes with its active site.[9] Therefore, the optimal PEG linker length often needs to be determined empirically for each specific application.

Beyond Biotin: Bioorthogonal Bioconjugation Technologies

Bioorthogonal chemistries offer highly specific and efficient covalent bond formation in complex biological environments without interfering with native biochemical processes. These technologies provide a powerful alternative to the biotin-streptavidin system.

Click Chemistry: CuAAC and SPAAC

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) are two prominent "click chemistry" reactions that form a stable triazole linkage.

Quantitative Comparison:

FeatureCuAAC (Copper-Catalyzed)SPAAC (Strain-Promoted)
Reaction Rate Very fast (k ≈ 10⁴ - 10⁵ M⁻¹s⁻¹)[11]Fast, but generally slower than CuAAC (k ≈ 10² - 10⁴ M⁻¹s⁻¹)[12]
Biocompatibility Copper catalyst can be toxic to cells, though ligands can mitigate this.[13][14]Generally considered highly biocompatible for in vivo applications.[13]
Components Azide, terminal alkyne, Cu(I) catalyst, ligandAzide, strained cyclooctyne
Yield HighHigh

Experimental Workflow: Two-Step Bioconjugation using SPAAC

SPAAC_Workflow cluster_step1 Step 1: Biomolecule Modification cluster_step2 Step 2: SPAAC Reaction cluster_step3 Step 3: Purification Biomolecule Biomolecule (e.g., Protein with Lysines) Modified_Biomolecule DBCO-Modified Biomolecule Biomolecule->Modified_Biomolecule Reaction NHS_DBCO NHS-ester-DBCO NHS_DBCO->Modified_Biomolecule Bioconjugate Bioconjugate Modified_Biomolecule->Bioconjugate Click Reaction Azide_Molecule Azide-Containing Molecule (e.g., Fluorophore-Azide) Azide_Molecule->Bioconjugate Purification Purification (e.g., SEC) Bioconjugate->Purification SpyTag_SpyCatcher ProteinA Protein A FusionA Fusion Protein A (Protein A + SpyTag) ProteinA->FusionA SpyTag SpyTag SpyTag->FusionA ProteinB Protein B FusionB Fusion Protein B (Protein B + SpyCatcher) ProteinB->FusionB SpyCatcher SpyCatcher SpyCatcher->FusionB Conjugate Covalent Conjugate (Protein A - Protein B) FusionA->Conjugate FusionB->Conjugate SNAP_Tag_Workflow cluster_step1 Step 1: Expression cluster_step2 Step 2: Labeling cluster_step3 Step 3: Analysis Gene_POI Gene of Protein of Interest (POI) Fusion_Construct Fusion Gene (POI-SNAP-tag) Gene_POI->Fusion_Construct SNAP_Gene SNAP-tag Gene SNAP_Gene->Fusion_Construct Expression Expression in Cells Fusion_Construct->Expression Fusion_Protein Fusion Protein (POI-SNAP-tag) Expression->Fusion_Protein Labeled_Protein Labeled Protein Fusion_Protein->Labeled_Protein Covalent Reaction BG_Ligand Benzylguanine (BG) -Ligand (e.g., Fluorophore) BG_Ligand->Labeled_Protein Analysis Downstream Analysis (e.g., Microscopy, WB) Labeled_Protein->Analysis SML_Pathway Protein_LPXTG Protein-LPXTG Acyl_Intermediate Acyl-Enzyme Intermediate Protein_LPXTG->Acyl_Intermediate SortaseA Sortase A SortaseA->Acyl_Intermediate Ca2_ion Ca²⁺ Ca2_ion->Acyl_Intermediate Acyl_Intermediate->SortaseA Regenerated Conjugate Covalent Conjugate (Protein-Molecule) Acyl_Intermediate->Conjugate Gly_Nucleophile (Gly)n-Molecule Gly_Nucleophile->Conjugate

References

A Researcher's Guide to Validating Biotinylated Antibody Activity: ELISA and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and various scientific fields, ensuring the activity of biotinylated antibodies is crucial for the success of immunoassays. This guide provides a detailed comparison of Enzyme-Linked Immunosorbent Assay (ELISA) and other common techniques for validating the functionality of these essential reagents. We present experimental protocols, quantitative data comparisons, and visual workflows to aid in selecting the most appropriate validation method for your needs.

Introduction to Biotinylated Antibody Validation

Biotinylation, the process of attaching biotin (B1667282) to an antibody, is a widely used technique to facilitate the detection and purification of proteins. The high affinity of biotin for streptavidin and avidin (B1170675) allows for significant signal amplification in immunoassays.[1][2] However, the biotinylation process itself can sometimes impair the antibody's binding affinity or specificity.[3] Therefore, it is essential to validate the activity of biotinylated antibodies before their use in critical experiments. ELISA is a primary method for this validation, offering a quantitative assessment of the antibody's ability to bind its target antigen.

Validating Biotinylated Antibody Activity using Direct ELISA

A direct ELISA is a straightforward method to confirm that a biotinylated antibody can still recognize and bind to its target antigen. In this assay, the antigen is directly coated onto the microplate wells. The biotinylated antibody is then added, and its binding is detected using streptavidin conjugated to a reporter enzyme, such as horseradish peroxidase (HRP).

Experimental Protocol: Direct ELISA for Biotinylated Antibody Validation

This protocol outlines the key steps for performing a direct ELISA to validate a biotinylated antibody.

Materials:

  • High-binding 96-well microplate

  • Purified antigen

  • Biotinylated antibody (test sample)

  • Unbiotinylated primary antibody (positive control)

  • Streptavidin-HRP conjugate

  • Coating Buffer (e.g., 0.1 M Sodium Carbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • TMB Substrate Solution

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Plate reader

Procedure:

  • Antigen Coating: Dilute the purified antigen to a concentration of 1-10 µg/mL in Coating Buffer. Add 100 µL of the diluted antigen to each well of the microplate. Incubate overnight at 4°C.[4]

  • Washing: Aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Antibody Incubation: Prepare serial dilutions of the biotinylated antibody and the unbiotinylated primary antibody (as a control) in Blocking Buffer. Add 100 µL of each dilution to the appropriate wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Streptavidin-HRP Incubation: Dilute the Streptavidin-HRP conjugate in Blocking Buffer according to the manufacturer's instructions. Add 100 µL of the diluted conjugate to each well. Incubate for 1 hour at room temperature.[4][5]

  • Washing: Wash the plate five times with Wash Buffer.

  • Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes, or until a clear blue color develops.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.[4]

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_assay Assay antigen_coating Antigen Coating wash1 Wash antigen_coating->wash1 blocking Blocking wash1->blocking wash2 Wash blocking->wash2 add_biotinylated_ab Add Biotinylated Antibody wash2->add_biotinylated_ab wash3 Wash add_biotinylated_ab->wash3 add_streptavidin_hrp Add Streptavidin-HRP wash3->add_streptavidin_hrp wash4 Wash add_streptavidin_hrp->wash4 add_substrate Add Substrate wash4->add_substrate stop_reaction Stop Reaction add_substrate->stop_reaction read_plate Read Plate stop_reaction->read_plate

Direct ELISA workflow for biotinylated antibody validation.

Data Presentation: Quantitative Comparison

The following table presents representative data from a direct ELISA comparing the activity of a biotinylated antibody to its unbiotinylated counterpart.

Antibody Concentration (ng/mL)Biotinylated Antibody (OD 450nm)Unbiotinylated Antibody (OD 450nm)
10002.8502.900
5002.6002.650
2502.1002.150
1251.5001.550
62.50.8500.900
31.250.4500.500
15.60.2500.300
00.1000.100

Note: The unbiotinylated antibody was detected using an HRP-conjugated secondary antibody.

This data demonstrates that the biotinylation process did not significantly alter the antibody's binding activity, as indicated by the similar titration curves.

Alternative Methods for Validating Biotinylated Antibody Activity

While ELISA is a powerful quantitative tool, other methods can provide complementary qualitative and semi-quantitative validation of biotinylated antibody activity.

Western Blot

Western blotting can confirm that the biotinylated antibody recognizes the target protein in a denatured state and at the correct molecular weight.

  • Protein Separation: Separate cell or tissue lysates by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the biotinylated antibody (at an optimized dilution) overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Streptavidin-HRP Incubation: Incubate the membrane with Streptavidin-HRP (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

Dot Blot

A dot blot is a simpler alternative to Western blotting for quickly assessing the binding of a biotinylated antibody to its target antigen without electrophoretic separation.

  • Antigen Application: Spot serial dilutions of the purified antigen directly onto a nitrocellulose or PVDF membrane. Allow the spots to dry.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the biotinylated antibody for 1-2 hours at room temperature.

  • Washing: Wash the membrane three times with wash buffer.

  • Streptavidin-HRP Incubation: Incubate the membrane with Streptavidin-HRP for 1 hour at room temperature.

  • Washing: Wash the membrane three times with wash buffer.

  • Detection: Detect the signal using a chemiluminescent or colorimetric substrate.

Flow Cytometry

Flow cytometry can be used to validate the activity of a biotinylated antibody against cell surface or intracellular antigens.

  • Cell Preparation: Prepare a single-cell suspension from your sample.

  • Blocking: Block non-specific binding by incubating the cells with an Fc receptor blocking solution.

  • Primary Antibody Incubation: Incubate the cells with the biotinylated antibody for 30 minutes on ice.

  • Washing: Wash the cells twice with flow cytometry staining buffer.

  • Streptavidin-Fluorophore Incubation: Incubate the cells with a fluorophore-conjugated streptavidin (e.g., Streptavidin-PE) for 30 minutes on ice, protected from light.

  • Washing: Wash the cells twice with staining buffer.

  • Data Acquisition: Resuspend the cells in staining buffer and acquire data on a flow cytometer.

Comparison of Validation Methods

The choice of validation method depends on the specific application of the biotinylated antibody and the information required.

MethodPrincipleThroughputData OutputKey AdvantagesKey Disadvantages
ELISA Antigen-antibody binding in a multi-well plateHighQuantitativeHigh sensitivity, quantitative resultsCan be affected by biotin interference in complex samples
Western Blot Detection of protein on a membrane after size separationLow to mediumQualitative/Semi-quantitativeConfirms specificity for correct molecular weightMore complex and time-consuming
Dot Blot Direct detection of protein spotted on a membraneHighQualitative/Semi-quantitativeSimple, rapid, and requires small sample volumesNo information on protein size
Flow Cytometry Detection of antigens on or in individual cellsHighQuantitative/QualitativeProvides single-cell level data, can be multiplexedRequires specialized equipment and expertise

Logical Framework for Selecting a Validation Method

The following diagram illustrates a decision-making process for choosing the most appropriate validation method.

Validation_Decision_Tree start Start: Need to validate biotinylated antibody q1 Is quantitative data on binding affinity required? start->q1 elisa Use Direct ELISA q1->elisa Yes q2 Is confirmation of binding to the correct molecular weight needed? q1->q2 No end Validation Complete elisa->end western_blot Use Western Blot q2->western_blot Yes q3 Is rapid, high-throughput qualitative screening needed? q2->q3 No western_blot->end dot_blot Use Dot Blot q3->dot_blot Yes q4 Is the target a cell surface or intracellular antigen? q3->q4 No dot_blot->end flow_cytometry Use Flow Cytometry q4->flow_cytometry Yes q4->end No flow_cytometry->end

Decision tree for selecting a validation method.

Conclusion

Validating the activity of biotinylated antibodies is a critical step to ensure the reliability and reproducibility of experimental results. Direct ELISA provides a robust and quantitative method for this purpose. Additionally, Western blotting, dot blotting, and flow cytometry offer valuable complementary approaches for a comprehensive validation strategy. By selecting the appropriate method and following standardized protocols, researchers can confidently use their biotinylated antibodies in a wide range of applications.

References

A Comparative Guide to Quality Control Methods for (+)-Biotin-PEG10-OH Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of biotin (B1667282) to proteins is a cornerstone technique in life sciences, enabling a wide array of applications from affinity purification to sophisticated cellular imaging. The choice of biotinylation reagent and the subsequent quality control are critical for obtaining reliable and reproducible results. This guide provides an objective comparison of quality control methods for proteins labeled with (+)-Biotin-PEG10-OH, contrasting its performance with alternative biotinylation strategies and providing supporting experimental data and detailed protocols.

Performance Comparison of Biotinylation Reagents

The selection of a biotinylation reagent impacts labeling efficiency, protein function, and assay performance. Here, we compare this compound with other common chemical and enzymatic biotinylation methods. The long, hydrophilic polyethylene (B3416737) glycol (PEG) spacer of this compound is designed to enhance solubility and minimize steric hindrance, potentially improving the accessibility of the biotin moiety for avidin (B1170675) or streptavidin binding.

Biotinylation ReagentLabeling ChemistryKey AdvantagesPotential DisadvantagesTypical Labeling Efficiency
This compound (via NHS ester) Amine-reactive (Lysine, N-terminus)Long, hydrophilic spacer reduces steric hindrance and improves solubility.Random labeling can affect protein function if lysines are in active sites.Variable (dependent on protein and reaction conditions)
Sulfo-NHS-Biotin Amine-reactive (Lysine, N-terminus)Water-soluble, enabling labeling in the absence of organic solvents.Shorter spacer may lead to steric hindrance in some applications.[1]76% of peptides biotinylated on average in one study.[1]
NHS-SS-Biotin Amine-reactive (Lysine, N-terminus)Contains a cleavable disulfide bond, allowing for elution under mild reducing conditions.Cleavage step adds complexity to the workflow.88% of peptides biotinylated on average in one study.[1]
Biotin-PEG4-MeTz Bioorthogonal (Click Chemistry)Highly specific two-step labeling, minimizing off-target effects.More complex workflow requiring initial protein modification.[2]High, due to the specificity of the click reaction.
Avi-Tag™ (Enzymatic) Site-specific (Lysine within a 15-amino acid tag)Single, specific biotinylation site preserves protein function.Requires genetic modification of the protein to include the tag.High (often >95%)[2]

Key Quality Control Experiments

Rigorous quality control is essential to ensure the quality and consistency of biotinylated proteins. The following are key experimental methods to characterize your this compound labeled protein.

Determination of Biotin Incorporation: The HABA Assay

The 2-(4'-hydroxyazobenzene)benzoic acid (HABA) assay is a rapid and cost-effective colorimetric method to estimate the degree of biotinylation. The assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which leads to a decrease in absorbance at 500 nm.

Experimental Protocol: HABA Assay

Materials:

  • Avidin solution (1 mg/mL in PBS)

  • HABA solution (10 mM in 10 mM NaOH)

  • Biotinylated protein sample (desalted to remove free biotin)

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • Spectrophotometer and cuvettes or microplate reader

Procedure:

  • Prepare HABA/Avidin Solution: Mix 950 µL of avidin solution with 50 µL of HABA solution in a cuvette.

  • Measure Initial Absorbance: Measure the absorbance of the HABA/Avidin solution at 500 nm (A₅₀₀ initial).

  • Add Biotinylated Protein: Add 50 µL of the desalted biotinylated protein sample to the cuvette and mix gently.

  • Measure Final Absorbance: Incubate for 5 minutes at room temperature and measure the absorbance at 500 nm (A₅₀₀ final).

  • Calculation: The moles of biotin per mole of protein can be calculated using the Beer-Lambert law and the change in absorbance.[3]

Confirmation of Labeling and Purity: SDS-PAGE and Western Blot

SDS-PAGE followed by Western blotting is a standard method to confirm biotinylation and assess the purity of the labeled protein.

Experimental Protocol: SDS-PAGE and Western Blot

Materials:

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • SDS-PAGE: Separate the biotinylated protein sample by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Streptavidin-HRP Incubation: Incubate the membrane with a solution of streptavidin-HRP in blocking buffer for 1 hour.

  • Washing: Wash the membrane several times with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the biotinylated protein bands using an imaging system.

Identification of Biotinylation Sites: Mass Spectrometry

Mass spectrometry (MS) is a powerful tool to confirm the identity of the biotinylated protein and to determine the specific amino acid residues that have been modified. This is particularly important for understanding the potential impact of labeling on protein function. A common workflow involves in-gel digestion of the protein followed by LC-MS/MS analysis.[4][5]

Experimental Protocol: Mass Spectrometry Analysis

Materials:

  • Excised protein band from a Coomassie-stained SDS-PAGE gel

  • Destaining solution (e.g., 50% acetonitrile (B52724) in 50 mM ammonium (B1175870) bicarbonate)

  • Reducing agent (e.g., DTT)

  • Alkylating agent (e.g., iodoacetamide)

  • Trypsin solution

  • Peptide extraction solution (e.g., 50% acetonitrile, 5% formic acid)

  • LC-MS/MS instrument

Procedure:

  • In-gel Digestion: Excise the protein band, destain, reduce, and alkylate the protein. Digest the protein with trypsin overnight.

  • Peptide Extraction: Extract the resulting peptides from the gel.

  • LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS.

  • Data Analysis: Use database search algorithms to identify the protein and the biotinylated peptides. The mass shift corresponding to the this compound modification will be used to identify the specific sites of biotinylation.

Purity and Aggregation Analysis: High-Performance Liquid Chromatography (HPLC)

Size-exclusion chromatography (SEC-HPLC) is an effective method to assess the purity of the biotinylated protein and to detect the presence of aggregates, which can sometimes be induced by the labeling process.

Experimental Protocol: SEC-HPLC Analysis

Materials:

  • HPLC system with a size-exclusion column

  • Mobile phase (e.g., PBS, pH 7.2)

  • Biotinylated protein sample

Procedure:

  • Equilibrate the Column: Equilibrate the SEC column with the mobile phase.

  • Inject Sample: Inject the biotinylated protein sample onto the column.

  • Analyze Chromatogram: Monitor the elution profile at 280 nm. The appearance of high molecular weight species indicates aggregation, while additional peaks at lower molecular weights may indicate impurities or degradation products.

Assessment of Biological Activity: Functional Assays

The ultimate test of a biotinylated protein's quality is its performance in a functional assay. The specific assay will depend on the protein and its intended application. For example, a biotinylated antibody should be tested for its antigen-binding activity using an ELISA or surface plasmon resonance (SPR).

Experimental Protocol: Example Functional Assay (ELISA)

Materials:

  • Antigen-coated microplate

  • Biotinylated antibody and unlabeled control antibody

  • Blocking buffer

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution

  • Microplate reader

Procedure:

  • Block Plate: Block the antigen-coated plate with blocking buffer.

  • Add Antibody: Add serial dilutions of the biotinylated antibody and the unlabeled control antibody to the wells.

  • Incubate and Wash: Incubate for 1-2 hours, then wash the plate.

  • Add Streptavidin-HRP: Add streptavidin-HRP to the wells and incubate.

  • Wash and Develop: Wash the plate and add TMB substrate.

  • Measure Absorbance: Stop the reaction and measure the absorbance at 450 nm. Compare the binding curves of the biotinylated and unlabeled antibodies to assess any change in activity.

Visualizing Experimental Workflows

Clear visualization of experimental workflows is crucial for understanding and reproducing complex procedures. Below are Graphviz diagrams illustrating a typical protein biotinylation and purification workflow, as well as a pull-down assay using a biotinylated protein to identify interaction partners.

Biotinylation_Workflow Protein Protein Solution Reaction Biotinylation Reaction (pH 7-9) Protein->Reaction Biotin_Reagent (+)-Biotin-PEG10-NHS Biotin_Reagent->Reaction Desalting Desalting Column (Removal of excess biotin) Reaction->Desalting QC_Biotinylation QC 1: HABA Assay (Determine Biotin:Protein Ratio) Desalting->QC_Biotinylation Purified_Protein Purified Biotinylated Protein QC_Biotinylation->Purified_Protein QC_Purity QC 2: SDS-PAGE / HPLC (Assess Purity & Aggregation) Purified_Protein->QC_Purity QC_Function QC 3: Functional Assay (Confirm Biological Activity) Purified_Protein->QC_Function Pull_Down_Assay cluster_Bait Bait Preparation cluster_Prey Prey Preparation cluster_Interaction Interaction & Wash cluster_Analysis Analysis Biotin_Protein Biotinylated Bait Protein (e.g., Biotin-PEG10-Kinase) Immobilization Immobilization Biotin_Protein->Immobilization Streptavidin_Beads Streptavidin-coated Beads Streptavidin_Beads->Immobilization Incubation Incubation (Bait-Prey Interaction) Immobilization->Incubation Cell_Lysate Cell Lysate (Containing Prey Proteins) Cell_Lysate->Incubation Washing Washing Steps (Remove non-specific binders) Incubation->Washing Elution Elution of Protein Complexes Washing->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Mass_Spec Mass Spectrometry (Identification of Prey Proteins) SDS_PAGE->Mass_Spec

References

A Researcher's Guide to Fluorescent Methods for Confirming Protein Biotinylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the confirmation of successful protein biotinylation is a critical step in a multitude of applications, from affinity purification to sophisticated cellular imaging. This guide provides an objective comparison of common fluorescent methods used to detect and quantify biotinylated proteins, supported by experimental data and detailed protocols to aid in the selection of the most suitable technique for your research needs.

The core principle behind these methods lies in the extraordinarily strong and specific interaction between biotin (B1667282) (Vitamin H) and the proteins avidin (B1170675) or streptavidin. By conjugating a fluorescent molecule to streptavidin or avidin, researchers can visualize, detect, and quantify biotinylated proteins with high sensitivity and specificity.

Comparative Analysis of Fluorescent Methods

The choice of method depends on the experimental question, required sensitivity, and whether a qualitative or quantitative assessment is needed. Below is a summary of the most common fluorescent techniques.

Method Principle Primary Application Sensitivity Throughput Advantages Limitations
In-Gel Fluorescent Staining Formation of a complex between a biotinylated protein and a fluorescently labeled streptavidin, resulting in an electrophoretic mobility shift detectable by SDS-PAGE.[1][2][3]Rapid, qualitative, or semi-quantitative confirmation of biotinylation.Moderate (pmol range).[2]Low to ModerateSimple, direct visualization without the need for blotting; confirms the accessibility of the biotin tag.[1][2]Not ideal for precise quantification; requires removal of free biotin.
Fluorescent Western Blotting Detection of biotinylated proteins on a membrane using a fluorescently labeled streptavidin or a primary antibody/fluorescent secondary antibody system.Sensitive detection and quantification of specific biotinylated proteins in complex mixtures.High (ng to pg range).[4]Low to ModerateHigh sensitivity and specificity; allows for multiplexing with other antibodies.[5]More time-consuming than in-gel methods; requires protein transfer.
Fluorescence-Based Quantitation Assays Displacement of a quencher or a weakly bound dye from a fluorescent avidin/streptavidin conjugate by biotin in the sample, leading to an increase in fluorescence.[6][7][8]Accurate quantification of the degree of biotinylation (moles of biotin per mole of protein).High (pmol range).[6][8]HighRapid and suitable for high-throughput screening; provides precise quantitative data.[6][7]Requires purified protein; susceptible to interference from free biotin.
Fluorescence Microscopy/Flow Cytometry Visualization and localization of biotinylated proteins in cells or on cell surfaces using fluorescently labeled streptavidin.[9][10]Cellular imaging, protein localization, and analysis of cell surface proteins.HighHigh (Flow Cytometry)Provides spatial and temporal information about biotinylated proteins; TurboID offers enhanced signal for inaccessible proteins.[11][12][13]Can have background from endogenous biotin; requires optimization of staining protocols.[10]

Experimental Protocols

In-Gel Detection of Biotinylated Proteins

This method provides a straightforward way to confirm biotinylation directly after SDS-PAGE.[1][2]

Materials:

  • Biotinylated protein sample

  • Non-biotinylated protein control

  • Fluorescently labeled streptavidin (e.g., Streptavidin-FITC or a streptavidin-GFP fusion protein)

  • SDS-PAGE gels and running buffer

  • Fluorescence gel imager

Protocol:

  • Sample Preparation: Mix your biotinylated protein sample (e.g., 75 pmol) with the fluorescently labeled streptavidin (e.g., 75 pmol of tetramer) in a suitable buffer. Incubate at room temperature for 15 minutes.[2] It is crucial to have a control reaction with a non-biotinylated version of your protein.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel. Include lanes for the biotinylated protein alone, the fluorescent streptavidin alone, and the mixture.

  • Electrophoresis: Run the gel according to standard procedures.

  • Visualization: After electrophoresis, rinse the gel with deionized water. Visualize the gel directly on a UV transilluminator or a fluorescence gel imager capable of exciting the fluorophore on the streptavidin.[2] A band shift, indicating the formation of a higher molecular weight complex between the biotinylated protein and fluorescent streptavidin, confirms biotinylation.

  • (Optional) Staining: The gel can be subsequently stained with a total protein stain like Coomassie Blue to visualize all protein bands.[2]

In_Gel_Detection_Workflow BiotinylatedProtein Biotinylated Protein Sample Incubation Incubate 15 min, RT BiotinylatedProtein->Incubation FluorescentStreptavidin Fluorescent Streptavidin FluorescentStreptavidin->Incubation SDSPAGE SDS-PAGE Incubation->SDSPAGE Imaging Fluorescence Gel Imager SDSPAGE->Imaging Result Band Shift Confirmation Imaging->Result

Figure 1. Workflow for in-gel detection of protein biotinylation.

Fluorescent Western Blotting

A highly sensitive method for detecting specific biotinylated proteins.[5][14][15]

Materials:

  • Cell or tissue lysate containing the biotinylated protein

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Fluorescently labeled streptavidin (e.g., Streptavidin-IRDye) or a primary antibody against the protein of interest and a corresponding fluorescently labeled secondary antibody.

  • Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)

  • Fluorescence imaging system

Protocol:

  • SDS-PAGE and Transfer: Separate the protein samples by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific binding.[5]

  • Primary Incubation (Streptavidin Detection): Incubate the membrane with fluorescently labeled streptavidin (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Primary Incubation (Antibody Detection): Alternatively, incubate with a primary antibody specific to your protein of interest overnight at 4°C.

  • Washing: Wash the membrane three times for 5-10 minutes each with wash buffer.[5]

  • Secondary Incubation (Antibody Detection): If using a primary antibody, incubate with a fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Final Washes: Wash the membrane again as in step 5.

  • Imaging: Scan the membrane using a fluorescence imaging system compatible with the excitation and emission wavelengths of the fluorophore.

Fluorescent_Western_Blot_Workflow cluster_electrophoresis Electrophoresis & Transfer cluster_detection Detection SDSPAGE 1. SDS-PAGE Transfer 2. Membrane Transfer SDSPAGE->Transfer Blocking 3. Blocking Transfer->Blocking Incubation 4. Incubation with Fluorescent Streptavidin Blocking->Incubation Washing1 5. Washing Incubation->Washing1 Imaging 6. Imaging Washing1->Imaging

Figure 2. Workflow for fluorescent western blotting.

Fluorescence-Based Quantitation Assay

This protocol is based on the displacement of a quencher dye, leading to an increase in fluorescence, and is suitable for quantifying the degree of biotinylation.[6][7][16]

Materials:

  • Purified biotinylated protein sample (free of unconjugated biotin)

  • Biotin standards (e.g., biocytin)

  • Fluorescence Biotin Quantitation Kit (e.g., Thermo Scientific™ Pierce™ Fluorescence Biotin Quantitation Kit) containing a fluorescent reporter (avidin-dye/quencher complex) and assay buffer.

  • Black, opaque 96-well microplate

  • Fluorescence microplate reader

Protocol:

  • Prepare Standards: Prepare a dilution series of the biotin standard in the assay buffer to create a standard curve (e.g., 0 to 100 pmol).[16]

  • Prepare Samples: Dilute your biotinylated protein sample in the assay buffer to ensure the biotin concentration falls within the linear range of the assay (typically 10-60 pmol).[6][16]

  • Assay Plate Setup: Pipette 10 µL of each standard and sample replicate into the wells of the 96-well plate.[6]

  • Add Reporter: Add 90 µL of the fluorescent reporter solution to each well.

  • Incubation: Incubate the plate for 5 minutes at room temperature.[6]

  • Measurement: Measure the fluorescence using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em ~494/520 nm for FITC-based assays).[6][16]

  • Calculation: Generate a standard curve by plotting fluorescence intensity versus the amount of biotin. Use the standard curve to determine the amount of biotin in your protein sample. Calculate the molar ratio of biotin to protein.

FRET_Biotin_Assay_Principle cluster_before No Biotin Present cluster_after Biotin Added Avidin_F Avidin- Fluorophore Quencher Quencher Avidin_F->Quencher FRET (Fluorescence Quenched) Avidin_F_2 Avidin- Fluorophore Result_Before Low Fluorescence Quencher->Result_Before Biotin Biotin Avidin_F_2->Biotin High Affinity Binding Quencher_2 Quencher (Displaced) Result_After High Fluorescence Avidin_F_2->Result_After Microscopy_Workflow Start Cells on Coverslip Fixation 1. Fixation (e.g., 4% PFA) Start->Fixation Permeabilization 2. Permeabilization (e.g., Triton X-100) Fixation->Permeabilization Blocking 3. Blocking (e.g., 1% BSA) Permeabilization->Blocking Staining 4. Fluorescent Streptavidin Incubation Blocking->Staining Washing 5. Washing Staining->Washing Mounting 6. Mounting Washing->Mounting Imaging 7. Fluorescence Microscopy Mounting->Imaging

References

Safety Operating Guide

Proper Disposal of (+)-Biotin-PEG10-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Core Principles of Laboratory Waste Management

The disposal of any chemical waste, including (+)-Biotin-PEG10-OH, should adhere to fundamental safety and environmental principles. These include the proper segregation of waste, the use of appropriate and clearly labeled containers, and disposal in accordance with all applicable federal, state, and local regulations.[5][6][7] It is crucial to prevent the release of chemical substances into the sewer system or the environment.[5]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the recommended steps for the safe disposal of this compound and materials contaminated with it.

  • Waste Identification and Segregation:

    • Treat all chemical waste, including this compound, as potentially hazardous unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) office.[8]

    • Designate a specific, clearly labeled waste container for this compound waste.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's guidelines. Incompatible chemicals can react violently or produce hazardous gases.[9]

  • Container Management:

    • Use a container that is chemically compatible with this compound. Plastic containers are often preferred for chemical waste.[6][7]

    • Ensure the container is in good condition, with a secure, leak-proof cap.[7][9]

    • The container must be clearly labeled with the full chemical name: "this compound".

    • Store the waste container in a designated satellite accumulation area (SAA) at or near the point of generation.[6][9] This area should be inspected weekly for any signs of leakage.[9]

  • Personal Protective Equipment (PPE):

    • When handling this compound for disposal, appropriate personal protective equipment should be worn. This includes:

      • Eye/Face Protection: Splash-proof chemical safety goggles.[10]

      • Skin Protection: Laboratory coat and chemically resistant gloves (e.g., nitrile gloves).[10]

  • Disposal of Unused or Expired this compound:

    • Solid this compound should be collected in the designated waste container.

    • Solutions of this compound should also be collected in a designated liquid waste container. Do not dispose of solutions down the drain unless specifically authorized by your institution's EHS office for non-hazardous, water-soluble substances.[9][11]

  • Disposal of Contaminated Materials:

    • Any materials contaminated with this compound, such as pipette tips, gloves, and absorbent pads, should be placed in the designated solid waste container.

    • In the event of a spill, absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, sand).[12] Collect the contaminated absorbent material and place it in the designated hazardous waste container.[13]

  • Disposal of Empty Containers:

    • Thoroughly rinse the empty container with a suitable solvent (e.g., water, if the compound is water-soluble).[13]

    • The first rinsate should be collected and disposed of as chemical waste.[13]

    • After thorough cleaning, deface or remove the original label before disposing of the container as regular solid waste, in accordance with institutional policy.[8]

  • Arranging for Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and final disposal of the waste.[2][13]

    • Follow all institutional procedures for waste pickup and documentation.[10]

Quantitative Data Summary

While a specific SDS for this compound is not available, general laboratory guidelines provide quantitative limits for waste accumulation.

ParameterGuidelineCitation
Maximum Hazardous Waste in SAA55 gallons[6]
Maximum Acutely Toxic Waste (P-list) in SAA1 quart (liquid) or 1 kilogram (solid)[6]
Recommended Container Fill CapacityNo more than 75% full[13]
Maximum Storage Time in SAAUp to 12 months (if accumulation limits are not exceeded)[6]

Note: this compound is not expected to be classified as an acutely toxic "P-list" waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Workflow for this compound Disposal cluster_0 Preparation & Collection cluster_1 Container Management cluster_2 Final Disposal start Start: Generate This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste: Solid vs. Liquid ppe->segregate solid_waste Collect Solid Waste & Contaminated Materials segregate->solid_waste Solid liquid_waste Collect Liquid Waste (Solutions) segregate->liquid_waste Liquid solid_container Use Labeled, Compatible Solid Waste Container solid_waste->solid_container liquid_container Use Labeled, Compatible Liquid Waste Container liquid_waste->liquid_container seal_store Securely Seal Container & Store in Satellite Accumulation Area solid_container->seal_store liquid_container->seal_store contact_ehs Contact EHS for Waste Pickup seal_store->contact_ehs end End: Proper Disposal by Approved Vendor contact_ehs->end

Caption: Logical workflow for the proper disposal of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.